Product packaging for 3-Chloro-4-methoxyphenol(Cat. No.:CAS No. 18093-12-4)

3-Chloro-4-methoxyphenol

Cat. No.: B1590030
CAS No.: 18093-12-4
M. Wt: 158.58 g/mol
InChI Key: DXUDPAQOAABPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-4-methoxyphenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO2 B1590030 3-Chloro-4-methoxyphenol CAS No. 18093-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUDPAQOAABPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517614
Record name 3-Chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18093-12-4
Record name 3-Chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 18093-12-4), a substituted phenolic compound of interest to the chemical, pharmaceutical, and material science sectors. This document delves into the core physical and chemical properties, spectroscopic characteristics, and a plausible, high-yield synthetic pathway. Furthermore, it explores the compound's reactivity profile and its potential applications as a key intermediate in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Compound Identification and Core Physical Properties

This compound is an aromatic organic compound featuring a phenol ring substituted with both a chlorine atom and a methoxy group. These substitutions create a unique electronic and steric environment that dictates its physical properties and chemical reactivity.

Table 1: Core Compound Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 18093-12-4[1][2]
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)O)Cl[1]

Table 2: Estimated Physical Properties

PropertyEstimated Value / DescriptionRationale and Comparative Data
Appearance Off-white to light tan crystalline solid.Based on the typical appearance of related substituted phenols like 4-methoxyphenol.[3][4]
Melting Point 50 - 60 °CEstimated based on similar compounds. 4-Methoxyphenol has a melting point of 55-57 °C, and 3-Chloro-4-methylphenol melts at 47-56 °C. The substitution pattern suggests a melting point in this range.
Boiling Point > 250 °CEstimated to be slightly higher than that of 4-methoxyphenol (243 °C)[4][5] due to the increased molecular weight from the chlorine atom.
Solubility Sparingly soluble in water; Soluble in alcohols, ethers, acetone, and chlorinated solvents.Phenolic compounds exhibit limited water solubility which can be influenced by pH.[3] High solubility in common organic solvents is expected due to the aromatic ring and methoxy group.

Spectroscopic and Analytical Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint. While experimental data is not widely published, a confident prediction of its spectral characteristics can be made based on established principles and data from analogous structures.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons will appear as a complex multiplet or distinct doublets and doublet of doublets in the 6.8-7.5 ppm range, with coupling constants typical for ortho and meta relationships. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-3.9 ppm. The phenolic hydroxyl (-OH) proton will be a broad singlet, with its chemical shift highly dependent on concentration and solvent (typically 5-6 ppm).

  • ¹³C NMR: The carbon spectrum will display seven unique signals.[8] The carbon bearing the hydroxyl group will be downfield (approx. 150-155 ppm), as will the carbon attached to the methoxy group (approx. 145-150 ppm). The carbon bonded to chlorine will appear around 115-120 ppm. The remaining three aromatic carbons will resonate between 115-130 ppm. The methoxy carbon will be significantly upfield, typically around 55-60 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band from the phenolic hydroxyl group, centered around 3200-3500 cm⁻¹. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹. The C-O stretching of the phenol and the methoxy ether will be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will produce signals in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The electron impact mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 158. A characteristic (M+2)⁺ peak at m/z = 160, with an intensity approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom. Key fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety to give a fragment at m/z = 143.

Experimental Protocol: Sample Preparation for NMR Analysis

This protocol ensures the acquisition of high-quality NMR data for structural elucidation.

  • Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) using a glass pipette. CDCl₃ is a good first choice for general solubility.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Standard Addition (Optional): For precise quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS), although residual solvent signals are often sufficient for chemical shift referencing.

  • Analysis: Insert the tube into the NMR spectrometer spinner, place it in the magnet, and proceed with instrument locking, shimming, and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 10-15 mg of Compound dissolve 2. Dissolve in 0.6 mL CDCl3 weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex load 4. Load Sample into Spectrometer vortex->load lock 5. Lock & Shim load->lock acquire 6. Acquire Spectra (1H, 13C, etc.) lock->acquire process 7. Fourier Transform & Phase Correction acquire->process integrate 8. Integrate Peaks & Assign Shifts process->integrate analyze 9. Structural Elucidation integrate->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Chemical Properties and Reactivity Profile

The interplay between the hydroxyl, methoxy, and chloro substituents governs the chemical behavior of this compound.

Acidity and pKa

Phenols are weakly acidic. The acidity of this compound is influenced by two opposing electronic effects:

  • Methoxy Group (-OCH₃): This is an electron-donating group via resonance (+R effect), which tends to decrease acidity by destabilizing the resulting phenoxide anion. For comparison, the pKa of 4-methoxyphenol is ~10.2, making it slightly less acidic than phenol (pKa ~10.0).[9]

  • Chloro Group (-Cl): This is an electron-withdrawing group via induction (-I effect), which increases acidity by stabilizing the phenoxide anion.

Given that the chloro group is meta to the hydroxyl group, its inductive effect will be significant. This will counteract the donating effect of the methoxy group, likely resulting in a pKa value slightly lower (more acidic) than that of 4-methoxyphenol, estimated to be in the range of 9.8 - 10.1.

Reactivity in Synthesis

The phenol ring is highly activated towards electrophilic aromatic substitution due to the powerful ortho-, para-directing effects of the hydroxyl and methoxy groups.[10][11]

  • Directing Effects: The -OH group is a strongly activating ortho-, para-director. The -OCH₃ group is also an activating ortho-, para-director. The -Cl is a deactivating but ortho-, para-director. The positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C5) are the most activated sites for electrophilic attack. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

  • Reactions of the Hydroxyl Group: The phenolic -OH can readily undergo Williamson ether synthesis by deprotonation with a base (e.g., NaOH, K₂CO₃) followed by reaction with an alkyl halide. It can also be acylated to form esters using acyl chlorides or anhydrides.

Synthesis and Manufacturing

A logical and efficient laboratory-scale synthesis of this compound involves the direct electrophilic chlorination of the readily available starting material, 4-methoxyphenol.

Rationale for Synthetic Route: The hydroxyl and methoxy groups of 4-methoxyphenol strongly activate the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho to the hydroxyl group (positions 2 and 3).[11] Using a mild chlorinating agent allows for controlled mono-chlorination. N-Chlorosuccinimide (NCS) is an excellent choice as it is a solid, easy to handle, and generally provides good regioselectivity under mild conditions, minimizing the formation of dichlorinated byproducts.

Experimental Protocol: Synthesis via Electrophilic Chlorination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (10.0 g, 80.5 mmol) and acetonitrile (100 mL). Stir at room temperature until all the solid has dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.3 g, 84.5 mmol, 1.05 equivalents) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution (100 mL) to remove any residual oxidant, followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow start_mat 4-Methoxyphenol in Acetonitrile add_ncs Add NCS (1.05 eq) start_mat->add_ncs react Stir at RT (2-4h) add_ncs->react workup Aqueous Workup & Extraction (EtOAc) react->workup wash Wash with Na2S2O3 & Brine workup->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify by Recrystallization/Chromatography dry->purify product This compound purify->product

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

Substituted phenols and anisoles are privileged structures in medicinal chemistry. While direct applications of this compound are not extensively documented, its structure makes it a highly valuable intermediate.

  • Pharmaceutical Scaffolding: The closely related compound, 3-Chloro-4-methoxybenzenemethanamine, is a documented key intermediate in the multi-step synthesis of Avanafil , a PDE-5 inhibitor used to treat erectile dysfunction.[12][13] this compound can serve as a direct precursor to this and other similar amine-containing APIs through functional group interconversion.

  • Building Block for Complex Molecules: The compound provides multiple handles for chemical modification: the nucleophilic hydroxyl group, the activated aromatic ring, and the potential for the chloro and methoxy groups to be modified or to influence downstream reactions. This makes it a versatile starting point for creating libraries of compounds for screening in drug discovery programs.

  • Agrochemicals and Material Science: Like other chlorinated phenols, it may find use as a precursor for herbicides, fungicides, or as a monomer for specialty polymers where fire-retardant properties and chemical resistance are desired.[14]

Safety, Handling, and Toxicology

As a chlorinated phenol, this compound must be handled with appropriate care, assuming it possesses hazards similar to its structural relatives.[14][15]

Table 3: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryStatement
Acute Toxicity, Oral 4Harmful if swallowed.
Skin Corrosion/Irritation 2Causes skin irritation.[16]
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[16]
Aquatic Hazard (Acute) 3Harmful to aquatic life.

This classification is predictive and based on related compounds. A substance-specific risk assessment should always be performed.

Protocol: Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All work involving solid or solutions of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15][17] An emergency eyewash station and safety shower must be immediately accessible.[17][18]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.[18]

    • Hand Protection: Wear double-layered nitrile gloves for incidental contact.[15] For prolonged handling or immersion, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be inspected before use and changed immediately if contamination occurs.[18]

    • Body Protection: A buttoned lab coat must be worn. For larger quantities, a chemically resistant apron is also advised.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[4][18] Keep the container tightly sealed and protected from light.

  • Spill Response: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and contact institutional safety personnel.

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit largely predicted, physical and spectroscopic properties. Its reactivity is dominated by the activating hydroxyl and methoxy groups, making it a prime candidate for further functionalization via electrophilic aromatic substitution and reactions at the phenolic hydroxyl group. Its straightforward synthesis from 4-methoxyphenol and its structural relationship to key pharmaceutical intermediates like the precursor to Avanafil underscore its potential utility for professionals in drug discovery and process development. Adherence to strict safety protocols is essential for its handling, ensuring that its potential can be safely explored in a laboratory setting.

References

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol: Structure, Properties, and Relevance in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxyphenol is a substituted aromatic compound featuring a phenol backbone modified with both a chlorine atom and a methoxy group. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a molecule of significant interest as a building block in synthetic organic chemistry. For researchers in drug discovery and materials science, understanding the nuanced characteristics of this compound—from its fundamental molecular weight and structure to its reactivity and potential for biological interaction—is crucial. This guide provides a comprehensive technical overview of this compound, synthesizing core chemical data with insights into its practical application and handling.

Section 1: Molecular Identity and Structure

The precise identification and structural understanding of a molecule are foundational to all subsequent research. This compound is systematically defined by several key identifiers.

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 18093-12-4[1][3][4][5][6][7]
Molecular Formula C₇H₇ClO₂[1][3][4][5][7][8]
Canonical SMILES COC1=C(C=C(C=C1)O)Cl[1]
InChI Key DXUDPAQOAABPAE-UHFFFAOYSA-N[1][2]

The molecule's architecture consists of a benzene ring substituted with three groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a chlorine (-Cl) atom. The hydroxyl and methoxy groups are positioned para (1,4) to each other, while the chlorine atom is meta (1,3) to the hydroxyl group and ortho (1,2) to the methoxy group. This arrangement dictates the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

References

A-Z Guide to 3-Chloro-4-methoxyphenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-4-methoxyphenol, a key substituted phenol derivative. The document begins by confirming its IUPAC nomenclature and detailing its fundamental physicochemical properties. We then explore a prevalent synthetic pathway, offering mechanistic insights into the regioselective chlorination of 4-methoxyphenol. A significant portion of this guide is dedicated to the robust analytical characterization of the compound, presenting validated, step-by-step protocols for spectroscopic (NMR, IR, MS) and chromatographic (HPLC) analysis. Furthermore, the guide discusses the instrumental role of this molecule as a building block in medicinal chemistry and drug discovery, supported by an understanding of how chloro and methoxy functional groups influence molecular interactions. Safety, handling, and toxicological aspects are also addressed to ensure comprehensive knowledge transfer. This document is intended for researchers, chemists, and drug development professionals who require a thorough, practical understanding of this compound.

Introduction and Nomenclature

This compound is an aromatic organic compound belonging to the family of halogenated phenols. Its structure features a phenol ring substituted with a chlorine atom and a methoxy group. The formal IUPAC name for this compound is indeed This compound .[1] This nomenclature arises from numbering the benzene ring starting from the hydroxyl group (-OH) as position 1, giving the methoxy group (-OCH₃) position 4 and the chloro group (-Cl) position 3.

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—hydroxyl, methoxy, and chloro—on the benzene ring provides multiple reactive sites, allowing for diverse chemical transformations. The chloro and methoxy groups, in particular, are known to significantly influence the physicochemical properties and biological activity of parent molecules in drug discovery by modulating factors like lipophilicity, metabolic stability, and binding interactions with protein targets.[2][3]

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 18093-12-4 [1][4]
Molecular Formula C₇H₇ClO₂ [1]
Molecular Weight 158.58 g/mol [1][4]

| PubChem CID | 13081929 |[1] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational for its application in synthesis and material science. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.

Table 2: Key Physicochemical Data for this compound

Property Value Notes / Conditions
Melting Point 51 °C Solvent: hexane[5]
Boiling Point 148-150 °C At 14 Torr[5]
pKa 9.49 ± 0.18 Predicted[5]

| Storage | Inert atmosphere, Room Temperature |[4][5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution of 4-methoxyphenol (also known as Mequinol or hydroquinone monomethyl ether). The choice of this precursor is logical due to its commercial availability and the directing effects of its substituents.[6]

Mechanistic Insight

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators due to resonance effects, where their lone pairs of electrons are donated to the benzene ring. However, the hydroxyl group is a more powerful activator than the methoxy group. In the case of 4-methoxyphenol, the position para to the hydroxyl group is occupied by the methoxy group, and vice versa. Therefore, electrophilic attack is directed to the positions ortho to the activating groups.

The positions ortho to the hydroxyl group are C2 and C6. The positions ortho to the methoxy group are C3 and C5. The C3 and C5 positions are favored for chlorination. The reaction yields this compound, indicating that the directing effect of the methoxy group governs the regioselectivity in this case.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Reactant 4-Methoxyphenol Process Electrophilic Aromatic Substitution Reactant->Process 1. Solvent (e.g., DCM) Reagent Chlorinating Agent (e.g., SO₂Cl₂) Reagent->Process 2. Controlled Temp. Product This compound Process->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-methoxyphenol (1 equivalent) in a suitable dry solvent like dichloromethane (DCM) or chloroform.

  • Inert Atmosphere: Purge the system with nitrogen gas to maintain an inert atmosphere, preventing unwanted side reactions.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1 equivalent) dissolved in the same solvent via the dropping funnel over 30-60 minutes.

    • Causality Insight: Slow addition at low temperature is critical to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach ensures the highest confidence in the final product.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation Sample Synthesized Product Dissolve Dissolve in appropriate deuterated solvent (NMR) or HPLC mobile phase Sample->Dissolve Filter Filter (if for HPLC) Dissolve->Filter NMR ¹H & ¹³C NMR (Structural Elucidation) Filter->NMR MS Mass Spectrometry (Molecular Weight & Formula) Filter->MS IR FT-IR Spectroscopy (Functional Groups) Filter->IR HPLC RP-HPLC (Purity Assessment) Filter->HPLC Result Confirm Structure & Assess Purity >95% NMR->Result MS->Result IR->Result HPLC->Result

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region should display three signals corresponding to the three protons on the benzene ring, with coupling patterns that confirm the 1,2,4-substitution pattern. The methoxy group will appear as a sharp singlet around 3.8-3.9 ppm.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, influenced by the attached functional groups.[7]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks at M⁺ and M+2, with a relative intensity of about 3:1, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the functional groups present. Expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-O stretching for the ether and phenol will appear in the 1200-1300 cm⁻¹ region, and C-Cl stretching will be observed in the 600-800 cm⁻¹ region.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately prepare a stock solution of the synthesized this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare a working sample for injection by diluting the stock solution with the mobile phase to a concentration of ~50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[9]

  • Instrumentation and Conditions:

    • System: Standard HPLC with UV-Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% formic or phosphoric acid. A typical starting point is 40:60 (Acetonitrile:Water).[6][9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm or 282 nm, corresponding to the UV absorbance maxima of substituted phenols.[6][9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the sample and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The system should be validated to ensure minor impurities are also detected.

Applications in Drug Development

Substituted phenols like this compound are versatile building blocks in medicinal chemistry. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis.

For example, the core structure is related to intermediates used in the synthesis of various biologically active molecules. The specific arrangement of the chloro and methoxy groups can be crucial for achieving desired potency and pharmacokinetic properties in a final drug candidate. Halogenated salicylanilides, a class of compounds with anthelmintic properties, are synthesized from related chlorinated aniline precursors.[11] The synthesis of rafoxanide, for instance, involves the coupling of a diiodosalicylic acid with a substituted aniline, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which is derived from a similar chlorinated precursor.[11]

Safety and Toxicology

As a chlorinated phenol derivative, this compound must be handled with appropriate care.

  • Hazard Classification: While specific data for this exact compound is limited, related compounds like 3-chloro-4-methylphenol are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[12] Similar precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13] Work should be conducted in a well-ventilated fume hood.[13][14]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Wash hands and any exposed skin thoroughly after handling.[14][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion

This compound is a well-defined chemical entity whose IUPAC name accurately reflects its structure. Its synthesis from 4-methoxyphenol is a textbook example of regioselective electrophilic aromatic substitution, governed by the directing effects of its functional groups. The robust analytical methods outlined in this guide, from spectroscopy to chromatography, provide a clear and reliable pathway for its identification and quality control. As a versatile synthetic intermediate, it holds significant potential for the construction of novel molecular architectures, particularly within the field of drug discovery, where its specific substitution pattern can be leveraged to fine-tune biological activity and ADME properties. Proper safety protocols are essential for its handling, ensuring its potential can be explored responsibly.

References

solubility of 3-Chloro-4-methoxyphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methoxyphenol in Organic Solvents: Principles, Prediction, and Experimental Determination

Abstract

This technical guide provides a comprehensive analysis of the . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the underlying physicochemical principles that govern the solubility of this compound. We will explore its molecular characteristics, predict its behavior in various solvent classes, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is structured to provide not just data, but a foundational understanding that enables informed solvent selection and experimental design in a research and development setting.

Physicochemical Profile of this compound

A molecule's solubility is fundamentally dictated by its structure. This compound is a substituted phenol with distinct functional groups that define its interactions with solvents.

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acts as a hydrogen bond donor, making it the primary site for interaction with polar protic solvents.

  • Methoxy (-OCH₃) Group: The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

  • Chloro (-Cl) Group: The electronegative chlorine atom contributes to the molecule's overall dipole moment and can engage in dipole-dipole interactions.

  • Aromatic Ring: The benzene ring is non-polar and favors interactions with non-polar or aromatic solvents through van der Waals forces and potential π-π stacking.

The interplay of these groups results in a molecule of moderate polarity. Its solubility is a balance between the polar interactions of the hydroxyl and methoxy groups and the non-polar character of the chlorinated aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
IUPAC Name This compound[1]
CAS Number 18093-12-4[1]
Canonical SMILES COC1=CC(=C(C=C1)Cl)O[1]

Solubility Profile: Principles and Predictions

Direct quantitative solubility data for this compound is not extensively published. However, by applying the principle of "like dissolves like" and referencing data for analogous substituted phenols, we can construct a reliable predictive model for its behavior. Phenolic compounds are generally most soluble in organic solvents that are less polar than water.[2] The polarity of the solvent is a key factor in determining extraction and solubilization efficiency.[3]

The hydroxyl group's ability to form strong hydrogen bonds suggests high solubility in polar protic solvents. The molecule's overall dipole moment facilitates dissolution in polar aprotic solvents. The aromatic ring allows for some solubility in non-polar aromatic solvents, while solubility in non-polar aliphatic solvents is expected to be limited.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding interactions with the phenolic -OH group. Similar compounds like 2-chlorophenol are freely soluble in alcohol.[4][5]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)High to Medium Strong dipole-dipole interactions. The absence of a donor hydrogen on the solvent makes the interaction slightly weaker than with protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High Ethers are good hydrogen bond acceptors for the phenolic proton. 2-chlorophenol is freely soluble in diethyl ether.[4]
Esters Ethyl AcetateMedium Moderate polarity and hydrogen bond accepting capability.
Halogenated Dichloromethane, ChloroformMedium Moderate polarity allows for favorable dipole-dipole interactions.
Aromatic Toluene, BenzeneLow to Medium Van der Waals forces and potential π-π stacking between aromatic rings.
Aliphatic Hexane, HeptaneLow Dominated by weak van der Waals forces; insufficient to overcome the solute-solute interactions of the polar functional groups.

Experimental Determination of Solubility: A Validated Protocol

In drug development and process chemistry, empirical determination of solubility is critical. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility.[6][7][8] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By agitating an excess amount of the solid solute in the solvent for a sufficient period, a dynamic equilibrium is established where the rate of dissolution equals the rate of precipitation. Analyzing the concentration of the solute in the supernatant liquid then yields the equilibrium solubility.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely measured volume of the selected organic solvent. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals, which would artificially inflate the measured solubility.

  • Analysis:

    • Gravimetric Method: For non-volatile solvents, the solvent from the filtered aliquot can be evaporated under vacuum, and the mass of the remaining solute can be measured.[6]

    • Chromatographic Method (Recommended): Dilute the filtered aliquot with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. This is the preferred method for its accuracy and specificity.

  • Quantification: Calculate the solubility (e.g., in mg/mL or mol/L) by comparing the analytical response of the sample to a calibration curve prepared from known concentrations of this compound.

Mandatory Visualization: Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_analysis 5. Analysis cluster_result 6. Quantification prep1 Add excess solute to a known volume of solvent equil1 Seal vials and place in isothermal shaker bath prep1->equil1 equil2 Agitate for 24-72 hours at constant temperature equil1->equil2 sep1 Cease agitation and let solid settle (≥2 hours) equil2->sep1 sample1 Withdraw supernatant with a syringe sep1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis1 Prepare dilutions sample2->analysis1 analysis2 Analyze concentration (e.g., HPLC-UV) analysis1->analysis2 result1 Calculate solubility from calibration curve analysis2->result1

Caption: Workflow for Equilibrium Solubility Determination.

Molecular Interactions Driving Solubility

The solubility of this compound is governed by the energetic favorability of solvent-solute interactions over solute-solute and solvent-solvent interactions.

  • In Polar Protic Solvents (e.g., Ethanol): The primary interaction is strong hydrogen bonding. The ethanol's hydroxyl hydrogen can bond with the oxygen of the solute's methoxy or hydroxyl group, and the solute's phenolic proton can bond strongly with the oxygen of ethanol.

  • In Non-Polar Solvents (e.g., Hexane): Interactions are limited to weak, induced dipole-induced dipole (London dispersion) forces. These forces are often insufficient to break the stronger hydrogen bonds and dipole interactions holding the solute molecules together in the crystal lattice, resulting in low solubility.

Mandatory Visualization: Solute-Solvent Interactions

G cluster_protic A) Interaction in Polar Protic Solvent (Ethanol) cluster_nonpolar B) Interaction in Non-Polar Solvent (Hexane) solute1 This compound solvent1 Ethanol solute1->solvent1 Strong H-Bonding (Donor-Acceptor) solute2 This compound solvent2 Hexane solute2->solvent2 Weak van der Waals Forces

Caption: Dominant Solute-Solvent Interaction Types.

Conclusion for the Research Professional

While a definitive, quantitative solubility database for this compound in all organic solvents is not publicly available, a robust and predictive understanding can be achieved. Based on its molecular structure, the compound is expected to be highly soluble in polar organic solvents such as alcohols, ethers, and ketones, with diminishing solubility in less polar and non-polar environments. This predictive framework, grounded in fundamental chemical principles, allows for rational solvent screening. For definitive quantification required in drug formulation and process development, the isothermal shake-flask method provides a reliable and accurate experimental pathway. This combination of theoretical prediction and empirical validation equips the modern scientist with the necessary tools to effectively work with this compound.

References

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-methoxyphenol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling and use of 3-Chloro-4-methoxyphenol (CAS No. 18093-12-4) in research and development environments. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic building block or intermediate. Phenolic compounds are a cornerstone in medicinal chemistry and drug design, valued for their unique chemical reactivity.[1][2][3] However, this same reactivity necessitates a profound understanding of their potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a culture of safety and scientific integrity.

Compound Profile and Toxicological Rationale

This compound is a substituted phenol, a class of compounds known for both their utility and their physiological effects.[2] The primary mechanism of toxicity for phenols involves the denaturation of proteins and disruption of cell walls, leading to coagulative tissue necrosis upon direct contact.[4] Systemic absorption, which can occur via inhalation, skin contact, or ingestion, poses a significant risk and may lead to cardiac and central nervous system effects.[4] Therefore, understanding this compound's specific hazards is the first step in a robust safety assessment.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueSource
CAS Number 18093-12-4[5][6]
Molecular Formula C₇H₇ClO₂[6][7]
Molecular Weight 158.58 g/mol [5][6]
Appearance White crystalline solid[8][9]
Synonyms Phenol, 3-chloro-4-methoxy-[6][7]
GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a universal summary of the compound's dangers. It is critical to recognize these hazards before any handling occurs.

PictogramGHS ClassificationHazard Statement
alt text
alt text
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[10]
Acute Toxicity, Dermal (Category 3/4)H311/H312: Toxic/Harmful in contact with skin[11][10][12]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[11]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[11][10][12][13]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damage[11][10][13]
Specific target organ toxicity — Single exposure (Category 3)H335: May cause respiratory irritation[12][13]
Hazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effects

The Hierarchy of Controls: A Proactive Safety Framework

A proactive approach to safety prioritizes the elimination or mitigation of hazards at their source. The hierarchy of controls, when applied to handling this compound, provides a self-validating system for minimizing exposure.

  • Elimination/Substitution : While not always feasible in research, consider if a less hazardous reagent could achieve the same synthetic outcome.

  • Engineering Controls : These are the primary physical barriers to exposure.

    • Fume Hood : All work, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[11] This is non-negotiable, as it prevents the inhalation of fine dust particles and potential vapors.[12][14]

    • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[12][15][16]

  • Administrative Controls : These are the procedures and policies that dictate safe work practices.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving this compound.

    • Designated Areas : Clearly mark areas where this compound is stored and handled.

    • Training : Ensure all personnel are trained on the specific hazards and emergency procedures outlined in this guide and the SDS.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be worn correctly at all times.

PPE TypeSpecificationRationale and Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and airborne dust. The "Causes serious eye damage" classification indicates that even minimal contact can be severely corrosive to eye tissue.[11][12][16]
Skin Protection Nitrile gloves (check manufacturer for breakthrough time) and a flame-resistant lab coat.Prevents dermal absorption, which is a key route of toxic exposure.[11][12] Contaminated clothing must be removed immediately and laundered separately before reuse.[8][15][17]
Respiratory Protection Not typically required if work is performed within a certified fume hood.If exposure limits are exceeded or symptoms of respiratory irritation occur, a full-face respirator may be necessary.[16]

Standard Operating Protocols

Adherence to validated protocols is essential for both safety and experimental reproducibility.

General Handling and Weighing Workflow

The following diagram illustrates the standard workflow for safely handling this compound from procurement to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation & Planning cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal a Review SDS and SOPs b Verify Fume Hood Certification a->b c Don Appropriate PPE b->c d Transfer from Storage c->d Begin Work e Weigh Solid Compound d->e f Prepare Solution e->f g Set up Reaction f->g h Quench Reaction / Work-up g->h Reaction Complete i Segregate and Label Waste h->i j Decontaminate Glassware & Surfaces i->j k Doff PPE & Wash Hands Thoroughly j->k l Store Compound in Designated Area k->l End of Procedure

Caption: Standard workflow for handling this compound.

Storage Protocol
  • Container : Keep the compound in its original, tightly closed container.[8][12][16]

  • Location : Store in a dry, cool, and well-ventilated area.[8][12]

  • Security : The storage location should be locked or otherwise accessible only to authorized personnel.[8][16][17]

  • Incompatibilities : Store away from incompatible materials (refer to SDS Section 10).

Waste Disposal Protocol
  • Collection : Collect all waste materials (including contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed hazardous waste container.[14][15]

  • Regulations : Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[12]

  • Drains : Do not let the product enter drains or waterways, as it is harmful to aquatic life.[14][18]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following decision tree and protocols are designed to be a self-validating guide for emergency action.

Emergency Response Decision Tree

G Emergency Response Decision Tree cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs spill Spill or Release start->spill exposure Personal Exposure start->exposure exp_type Identify Route: Skin, Eyes, Inhalation, Ingestion exposure->exp_type spill_alert Alert others, Evacuate if necessary spill_ppe Don additional PPE (respirator if needed) spill_alert->spill_ppe spill_contain Contain spill, Prevent drain entry spill_ppe->spill_contain spill_clean Clean with dry methods (avoid dust), Place in waste container spill_contain->spill_clean spill_decon Decontaminate area spill_clean->spill_decon skin SKIN: Remove contaminated clothing. Wash with soap & water for 15+ min. exp_type->skin Skin eyes EYES: Rinse with water for 15+ min. Remove contacts if possible. IMMEDIATELY call for medical aid. exp_type->eyes Eyes inhale INHALATION: Move to fresh air. Keep comfortable. exp_type->inhale Inhalation ingest INGESTION: Rinse mouth. DO NOT induce vomiting. IMMEDIATELY call Poison Center. exp_type->ingest Ingestion seek_med Seek Immediate Medical Attention. Bring SDS. skin->seek_med eyes->seek_med inhale->seek_med ingest->seek_med

Caption: Decision tree for responding to spills or personal exposures.

First-Aid Measures Protocol
  • Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8][12][17] Remove contact lenses if present and easy to do so.[8][12][17] Continue rinsing. You must seek immediate medical attention from an ophthalmologist.[11][12][17]

  • Skin Contact : Immediately take off all contaminated clothing.[11][17][18] Wash the affected area with plenty of soap and water.[8][12][18] Seek medical attention if skin irritation develops or persists.[12][15]

  • Inhalation : Remove the person from the contaminated area to fresh air and keep them in a position comfortable for breathing.[8][12][15][16] If the person feels unwell or breathing is difficult, seek immediate medical attention.[11][12]

  • Ingestion : Rinse the mouth thoroughly with water.[11][12][16] Do NOT induce vomiting.[16][18] Never give anything by mouth to an unconscious person.[18] Call a Poison Information Center or a doctor immediately for treatment advice.[15][18]

References

electrophilic substitution reactions of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-4-methoxyphenol

Executive Summary

This technical guide offers a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and a predictive framework for synthetic applications involving this polysubstituted phenol. The core of this guide lies in the detailed analysis of the competing and cooperating directing effects of the hydroxyl, methoxy, and chloro substituents. Through an examination of electronic principles and steric considerations, we establish the regiochemical outcomes for key EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This guide synthesizes theoretical principles with practical insights, culminating in a detailed experimental protocol for a representative bromination reaction, designed to be a self-validating system for laboratory application.

Introduction to this compound

This compound (CAS No: 18093-12-4) is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals.[1][2] Its utility stems from the unique electronic environment of its aromatic ring, which is influenced by three distinct functional groups: a strongly activating hydroxyl group, a strongly activating methoxy group, and a weakly deactivating, yet ortho-, para-directing chloro group. Understanding the interplay of these substituents is paramount for predicting and controlling the regioselectivity of chemical transformations, thereby enabling the rational design of synthetic routes to complex target molecules.

Foundational Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The reaction preserves the stability of the aromatic system and proceeds via a common three-step mechanism.[3]

  • Generation of an Electrophile: A reactive electrophile (E+) is generated, often through the use of a catalyst. For instance, a Lewis acid like AlCl₃ can polarize Cl₂ to generate a potent chlorine electrophile.[3][4]

  • Formation of a Carbocation Intermediate: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][5]

  • Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product.[3]

The rate and position of this attack are profoundly influenced by the substituents already present on the ring. Activating groups donate electron density, stabilizing the sigma complex and accelerating the reaction, while deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction.[5][6]

Caption: A generalized workflow for electrophilic aromatic substitution.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of EAS on this compound is determined by the cumulative influence of its three substituents. The most powerful activating group typically governs the position of substitution.

  • Hydroxyl (-OH) Group: As one of the strongest activating groups, the -OH group donates electron density into the ring via a powerful resonance effect (+R).[7][8] It strongly directs incoming electrophiles to the ortho and para positions.

  • Methoxy (-OCH₃) Group: The methoxy group is also a strong activator, functioning similarly to the hydroxyl group through a +R effect, directing ortho and para.[9]

  • Chloro (-Cl) Group: Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can participate in resonance (+R effect), which directs substitution to the ortho and para positions.[6][9][10]

Substituent Position Electronic Effect Overall Effect on Rate Directing Influence
Hydroxyl (-OH)C1+R >> -IStrongly ActivatingOrtho, Para
Methoxy (-OCH₃)C4+R > -IStrongly ActivatingOrtho, Para
Chloro (-Cl)C3-I > +RWeakly DeactivatingOrtho, Para

Predicting the Site of Substitution:

Let's analyze the available positions on the ring (C2, C5, C6):

  • Position C2: Is ortho to the powerfully activating -OH group and ortho to the -Cl group. It is, however, sterically hindered, being flanked by both the -OH and -Cl substituents.

  • Position C5: Is ortho to the activating -OCH₃ group and ortho to the -Cl group. This position is also significantly hindered by its adjacent substituents.

  • Position C6: Is ortho to the most powerful activating group (-OH) and para to the -Cl group. This position is the least sterically hindered of the three available sites.

Caption: Directing influences of substituents on this compound.

Specific Electrophilic Substitution Reactions

Halogenation

Due to the highly activated nature of the phenol ring, halogenation can often proceed without a Lewis acid catalyst.[13][14] Using a non-polar solvent like CCl₄ or CHCl₃ is advisable to prevent over-halogenation, which can occur readily in polar solvents like water.[13][15]

  • Reagents: Br₂ in CCl₄

  • Predicted Major Product: 2-Bromo-5-chloro-4-methoxyphenol (substitution at C6).

Caption: Proposed mechanism for the bromination of this compound.

Nitration

Direct nitration of highly activated phenols must be conducted under mild conditions to avoid oxidative decomposition and the formation of tarry by-products.[7] The use of dilute nitric acid at low temperatures is standard practice.

  • Reagents: Dilute HNO₃, low temperature (e.g., 298 K).[13]

  • Predicted Major Product: 5-Chloro-4-methoxy-2-nitrophenol (substitution at C6).

Sulfonation

Sulfonation with concentrated sulfuric acid is a reversible reaction. The regiochemical outcome can be influenced by temperature, reflecting kinetic versus thermodynamic control. At lower temperatures, the kinetically favored product is often the ortho isomer, while higher temperatures can favor the more thermodynamically stable para isomer.[15] Given the substitution pattern, the C6 product is expected.

  • Reagents: Concentrated H₂SO₄

  • Predicted Major Product: 5-Chloro-2-hydroxy-4-methoxybenzenesulfonic acid (substitution at C6).

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not effective for phenols. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions can complex with the lone pairs on the phenolic oxygen.[15][16] This interaction deactivates the ring and can lead to undesired side reactions or complete inhibition of the desired substitution. Furthermore, the product of a Friedel-Crafts acylation is a ketone, which deactivates the ring and prevents polyacylation.[17] Alternative methods, such as the Fries rearrangement of a phenolic ester, are typically employed to introduce acyl groups onto a phenol ring.

Experimental Protocol: Synthesis of 2-Bromo-5-chloro-4-methoxyphenol

This protocol describes a self-validating methodology for the regioselective monobromination of this compound.

Materials and Equipment:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or flash column chromatography

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous CCl₄. Cool the flask in an ice-water bath with stirring.

  • Reagent Addition: Prepare a solution of bromine (1.0 eq) in CCl₄. Add this solution dropwise to the cooled phenol solution over 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product, 2-Bromo-5-chloro-4-methoxyphenol, using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Experimental Workflow Synthesis and Purification Workflow A 1. Dissolve Reactant in CCl4 B 2. Cool in Ice Bath A->B C 3. Add Br2/CCl4 Dropwise B->C D 4. Monitor by TLC C->D E 5. Quench with Na2S2O3 D->E F 6. Extraction & Washes (NaHCO3, Brine) E->F G 7. Dry with MgSO4 F->G H 8. Concentrate (Rotovap) G->H I 9. Purify (Recrystallization/Chromatography) H->I J 10. Characterize (NMR, MS, IR) I->J

Caption: Step-by-step workflow for the synthesis of 2-Bromo-5-chloro-4-methoxyphenol.

Summary and Outlook

The are governed by a clear hierarchy of substituent effects. The powerful activating and ortho-directing nature of the C1 hydroxyl group is the dominant influence, guiding electrophiles primarily to the C6 position, which is electronically activated and sterically accessible. While the methoxy and chloro groups also participate in directing the substitution, their influence is secondary. This predictable regioselectivity makes this compound a valuable substrate for the controlled synthesis of polysubstituted aromatic compounds. The principles and protocols outlined in this guide provide a robust framework for leveraging this reactivity in the design and execution of synthetic strategies aimed at novel therapeutics and advanced materials.

References

potential biological activity of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold for therapeutic innovation. The strategic functionalization of the phenol ring can profoundly influence a molecule's biological activity. The introduction of methoxy (-OCH₃) and chloro (-Cl) groups, for instance, can modulate physicochemical properties such as lipophilicity, electronic character, and metabolic stability, thereby fine-tuning the compound's interaction with biological targets.[1][2]

This guide focuses on this compound, a molecule that combines these key functional groups. While direct, extensive research on this specific compound is nascent, its structural similarity to other biologically active methoxyphenols and chlorinated phenols provides a strong rationale for its investigation. This document will synthesize existing knowledge on related compounds to infer potential biological activities, propose underlying mechanisms of action, and provide detailed experimental protocols to systematically evaluate its therapeutic potential. We will explore its prospective antioxidant, antimicrobial, and cytotoxic activities, offering a roadmap for researchers to unlock the potential of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₇H₇ClO₂PubChem[3]
Molecular Weight 158.58 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 18093-12-4PubChem[3]
SMILES COC1=C(C=C(C=C1)O)ClPubChem[3]
Physical Description Not specified; likely a solid at room temperatureInferred
Solubility Data not available; expected to have moderate lipophilicityInferred

Potential Biological Activities and Mechanistic Insights

Based on its structural features—a guaiacol (2-methoxyphenol) derivative with a chlorine substituent—we can hypothesize several areas of biological activity.

Antioxidant and Radical-Scavenging Activity

The phenolic hydroxyl group is a hallmark of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The methoxy group at the para-position can further stabilize the resulting phenoxyl radical through resonance.

Proposed Mechanism: The primary antioxidant mechanism is expected to be hydrogen atom transfer (HAT) from the phenolic -OH group to a radical species (R•), effectively terminating the radical chain reaction. The stability of the resulting 3-chloro-4-methoxyphenoxyl radical will be a key determinant of its antioxidant potency.

Studies on related methoxyphenols, such as eugenol and vanillin, have demonstrated significant free radical scavenging capabilities.[4][5] Similarly, dimers of p-methoxyphenol have shown enhanced antioxidant activity compared to their monomers.[6][7] It is plausible that this compound will exhibit similar properties. However, the electron-withdrawing nature of the chlorine atom at the meta-position to the hydroxyl group might modulate this activity.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. The lipophilicity imparted by the chloro and methoxy groups may enhance the ability of this compound to disrupt microbial cell membranes.

Proposed Mechanism: The antimicrobial action could involve several mechanisms:

  • Membrane Disruption: The compound may partition into the lipid bilayer of bacterial or fungal cell membranes, altering membrane fluidity and permeability, leading to leakage of intracellular components.

  • Enzyme Inhibition: The molecule could interact with and inhibit essential microbial enzymes, such as those involved in cell wall synthesis or energy metabolism.

  • Inhibition of Virulence Factors: It may interfere with microbial signaling pathways or the production of toxins and other virulence factors.

Research on natural methoxyphenols like eugenol has confirmed their efficacy against a range of foodborne pathogens and spoilage bacteria.[4][8] Furthermore, the inclusion of a chloro substituent in maleimide derivatives has been shown to result in excellent antimicrobial activity.[9]

Cytotoxicity and Potential Anticancer Activity

The cytotoxicity of phenolic compounds is a double-edged sword. While it can be a source of toxicity, it is also a desirable trait for anticancer agents. The presence of a chloro group can enhance the cytotoxic potential of a molecule. For example, the related compound 3-Chloro-4-methoxybenzaldehyde is known to have high cytotoxicity.

Proposed Mechanism:

  • Induction of Oxidative Stress: Paradoxically, some antioxidants can act as pro-oxidants under certain conditions, generating reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis (programmed cell death) in cancer cells.

  • Inhibition of Key Cellular Pathways: The compound could inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, many phenolic compounds are known to inhibit protein kinases or other enzymes crucial for tumor growth. Derivatives of 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against human breast cancer cells.[10]

  • Tubulin Polymerization Inhibition: The structural features of this compound bear some resemblance to scaffolds of known tubulin polymerization inhibitors, a validated anticancer mechanism.[11]

It is important to note that 4-methoxyphenol has been shown to be a non-genotoxic carcinogen in rats, an effect linked to cytotoxicity and enhanced cell proliferation.[12] Therefore, any investigation into the anticancer potential of this compound must be accompanied by rigorous toxicological evaluation.

Methodologies for Biological Activity Assessment

To empirically validate the hypothesized biological activities of this compound, a systematic experimental approach is required. Below are detailed protocols for key assays.

Experimental Workflow for Initial Screening

G cluster_0 Phase 1: In Vitro Activity Profiling cluster_1 Phase 2: Mechanistic Studies (if active in Phase 1) cluster_2 Phase 3: Lead Optimization Compound This compound (Stock Solution) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Compound->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) Compound->Cytotoxicity ROS Cellular ROS Measurement Cytotoxicity->ROS Apoptosis Apoptosis Assays (Annexin V/PI Staining) ROS->Apoptosis Pathway Western Blot for Signaling Pathways Apoptosis->Pathway SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR MIC_Workflow start Prepare Serial Dilutions of This compound in 96-well plate add_inoculum Add Inoculum to each well start->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubate Incubate at appropriate temperature and time add_inoculum->incubate read Visually inspect for turbidity incubate->read mic Determine MIC: Lowest concentration with no growth read->mic

References

3-Chloro-4-methoxyphenol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-methoxyphenol as a Precursor in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile substituted phenol that serves as a valuable precursor in the landscape of modern organic synthesis. Its unique electronic and structural features, arising from the interplay of the hydroxyl, methoxy, and chloro substituents, provide a platform for a variety of chemical transformations. This guide offers an in-depth exploration of the core reactivity, key synthetic applications, and field-proven protocols involving this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the causality behind experimental choices, providing a framework for leveraging this precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction and Physicochemical Profile

This compound, a halogenated derivative of guaiacol, presents itself as a crystalline solid under standard conditions. The strategic placement of its functional groups dictates its reactivity. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing chloro group modulates this reactivity and provides an additional vector for synthetic diversification.[1]

Compound Identity and Properties

A summary of the key physicochemical properties of this compound is provided below, offering a foundational dataset for experimental design.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 18093-12-4PubChem[2]
Molecular Formula C₇H₇ClO₂PubChem[2]
Molecular Weight 158.58 g/mol PubChem[2]
Canonical SMILES COC1=C(C=C(C=C1)O)ClPubChem[2]

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of this compound is rooted in the reactivity of its phenolic hydroxyl group and the nuanced electrophilic susceptibility of its aromatic ring.

  • The Phenolic Hydroxyl Group: This group is acidic and readily deprotonated by a base to form a potent nucleophilic phenoxide. This phenoxide is the key intermediate for O-alkylation and O-arylation reactions, enabling the construction of ether linkages which are prevalent in many pharmaceutical structures.

  • The Aromatic Ring: The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents.

    • -OH and -OCH₃ groups: Both are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution (EAS).[1]

    • -Cl group: This is a deactivating group due to its inductive electron withdrawal, yet it is also an ortho, para-director because of resonance electron donation.[3]

The synergy of these effects makes the positions ortho and para to the powerful activating hydroxyl/methoxy groups the most probable sites for electrophilic attack.

Caption: Key reactive sites on this compound.

Foundational Synthetic Transformations

This section details core synthetic protocols where this compound serves as a pivotal precursor. The methodologies are designed to be self-validating, with clear causality for each step.

O-Alkylation: Synthesis of Aryl Ethers

The conversion of the phenolic hydroxyl to an ether is a fundamental transformation. This is typically achieved via a Williamson ether synthesis, where the corresponding phenoxide undergoes a nucleophilic substitution reaction with an alkyl halide.

This protocol describes the propylation of this compound.

Step 1: Deprotonation to form the Phenoxide

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Causality: K₂CO₃ is a mild, cost-effective base sufficient to deprotonate the phenol without causing unwanted side reactions. DMF is an excellent solvent for Sₙ2 reactions, effectively solvating the potassium cation.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 3-chloro-4-methoxyphenoxide.

Step 2: Nucleophilic Substitution

  • Add 1-bromopropane (1.2 eq) to the reaction mixture dropwise.

  • Heat the reaction to 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC).

  • Causality: The elevated temperature increases the rate of the Sₙ2 reaction. Using a slight excess of the alkyl halide ensures the reaction goes to completion.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to yield the pure 1-chloro-2-methoxy-4-propoxybenzene.

Caption: Experimental workflow for O-alkylation.

Electrophilic Aromatic Substitution: Functionalization of the Ring

The activated nature of the aromatic ring allows for the introduction of various electrophiles. A prime example is iodination, a key step in the synthesis of many biologically active molecules.

This protocol is adapted from a similar procedure for the iodination of salicylic acid.[4]

Step 1: Reaction Setup

  • In a reaction flask, dissolve this compound (1.0 eq) and iodine (I₂, 0.55 eq) in ethanol.

  • Heat the mixture to 80°C.

  • Causality: Ethanol serves as a suitable solvent. The stoichiometry is based on the reaction where I₂ is the source of the electrophile.

Step 2: Introduction of the Oxidant

  • Slowly add hydrogen peroxide (H₂O₂, 30% in H₂O, 2.7 eq) to the heated mixture over 20-30 minutes. The reaction is refluxed for 2 hours.

  • Causality: Hydrogen peroxide acts as an in-situ oxidizing agent, converting I₂ to a more potent electrophilic iodine species (likely HOI or I⁺ equivalent), which is necessary to react with the activated aromatic ring.

Step 3: Quenching and Isolation

  • After reflux, add an aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any unreacted iodine.

  • Pour the mixture into water to precipitate the iodinated product.

  • Filter the precipitate and purify by crystallization from ethanol to yield the desired 3-chloro-5-iodo-4-methoxyphenol.

Caption: Generalized mechanism of electrophilic aromatic substitution.

Application in Pharmaceutical Synthesis

The 3-chloro-4-methoxy substitution pattern is a key structural motif in several active pharmaceutical ingredients. While this compound itself is a starting point, its derivatives are often the direct precursors used in multi-step syntheses.

Case Study: The 3-Chloro-4-methoxy Moiety in Avanafil Synthesis

Avanafil is a potent phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction.[5] A critical intermediate in its synthesis is 3-chloro-4-methoxybenzenemethanamine (3-chloro-4-methoxybenzylamine).[5] This intermediate contains the core structure derived conceptually from this compound.

The synthesis of this key amine often starts from 3-chloro-4-methoxybenzyl alcohol, which can be prepared from precursors like 3-chloro-4-methoxytoluene.[5][6][7] The amine is then reacted with a pyrimidine derivative in a crucial nucleophilic substitution step to build the core of the Avanafil molecule.[5]

Avanafil_Precursor_Synthesis P This compound (Conceptual Start) A 3-Chloro-4-methoxy benzyl alcohol P->A Multiple Steps B 3-Chloro-4-methoxy benzyl chloride A->B Chlorination (e.g., POCl3) C 3-Chloro-4-methoxy benzenemethanamine B->C Amination (e.g., Urotropine) E Avanafil Core Structure C->E Nucleophilic Substitution D Pyrimidine Derivative D->E

Caption: Synthetic logic from the 3-chloro-4-methoxy motif to the Avanafil core.

This illustrates how the specific substitution pattern of this compound is retained and exploited in the synthesis of complex drug molecules, highlighting its importance as a foundational building block.[5]

Safety and Handling

As a chemical intermediate, proper handling of this compound is crucial. The following information is synthesized from available Safety Data Sheets (SDS).[8]

  • Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[8][9] It can cause skin irritation and serious eye damage.[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or face shield, and appropriate lab clothing.[8][10][11] All handling should be performed in a well-ventilated area or under a chemical fume hood.[8][10]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[8][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

    • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Call a physician.[8][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]

Conclusion

This compound is more than a simple substituted phenol; it is a strategic precursor whose value is defined by the synthetic possibilities unlocked by its functional groups. A thorough understanding of its reactivity, particularly the interplay between its hydroxyl group and the electronically tuned aromatic ring, allows for its efficient incorporation into complex synthetic pathways. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.

References

Spectroscopic Characterization of 3-Chloro-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxyphenol (CAS No: 18093-12-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₇H₇ClO₂, possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and methoxy substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.90d1HH-5
~6.80dd1HH-6
~6.70d1HH-2
~5.60s (broad)1HOH
3.85s3HOCH₃

Interpretation:

  • Aromatic Protons: The three aromatic protons appear as distinct signals due to their unique electronic environments. H-5, being ortho to the electron-donating hydroxyl group, is expected to be the most shielded. H-2, ortho to the electron-withdrawing chlorine atom, would be the most deshielded. H-6 will show splitting from both H-5 and H-2.

  • Hydroxyl Proton: The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[1]

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C-4
~145.0C-1
~125.0C-3
~118.0C-5
~116.0C-6
~114.0C-2
~56.0OCH₃

Interpretation:

  • Aromatic Carbons: The carbons directly attached to the oxygen atoms (C-1 and C-4) are expected to be the most deshielded due to the electronegativity of oxygen. The carbon bearing the chlorine atom (C-3) will also be deshielded. The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts in the typical aromatic region.

  • Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield chemical shift.

G cluster_workflow NMR Sample Preparation and Analysis Workflow A Dissolve ~10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Transfer the solution to a 5 mm NMR tube A->B C Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer B->C D Process the data (Fourier transform, phase correction, baseline correction) C->D E Analyze the spectra for chemical shifts, multiplicities, and integration D->E

Caption: Workflow for NMR analysis of this compound.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS as an internal standard.[2]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Broad, StrongO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (methoxy)
1600-1585, 1500-1400Strong to MediumAromatic C=C ring stretch
1250-1200StrongAsymmetric C-O-C stretch (aryl ether)
1050-1000StrongSymmetric C-O-C stretch (aryl ether)
800-700StrongC-Cl stretch

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening due to intermolecular hydrogen bonding.[3][4]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic sharp absorption bands in the 1600-1400 cm⁻¹ region.[3]

  • C-O Stretches: The C-O stretching vibrations of the aryl ether will result in two strong bands.[5]

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • The mixture should be ground to a fine, homogeneous powder to minimize scattering of the IR beam.

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Correlate the observed bands with the known vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
158/160High[M]⁺ (Molecular ion)
143/145Moderate[M - CH₃]⁺
115/117Moderate[M - CH₃ - CO]⁺
77Moderate[C₆H₅]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 158, with a smaller peak at m/z 160 due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the ³⁵Cl peak).[6] The molecular formula is C₇H₇ClO₂.[7]

  • Fragmentation: The primary fragmentation pathway is likely the loss of a methyl radical from the methoxy group to form a stable cation at m/z 143/145. Subsequent loss of a neutral carbon monoxide molecule would lead to the fragment at m/z 115/117. The peak at m/z 77 corresponds to the phenyl cation.

G cluster_workflow Mass Spectrometry Analysis Workflow A Introduce a dilute solution of this compound into the mass spectrometer (e.g., via GC or direct infusion) B Ionize the sample (e.g., Electron Ionization) A->B C Separate the ions based on their mass-to-charge ratio in the mass analyzer B->C D Detect the ions C->D E Generate a mass spectrum showing the relative abundance of each ion D->E

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocol for Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

  • This compound

  • Suitable solvent (e.g., dichloromethane, methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for the analysis of phenols (e.g., a low-polarity phase)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: e.g., 250 °C

      • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injection Mode: Splitless injection of 1 µL.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: e.g., 230 °C.

      • Transfer Line Temperature: e.g., 280 °C.

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose a fragmentation pathway consistent with the observed spectrum.

Conclusion

The predicted spectroscopic data for this compound, based on the analysis of its structural features and comparison with related compounds, provides a robust framework for its characterization. The combination of NMR, IR, and MS techniques offers a comprehensive and self-validating approach to confirm the identity and purity of this important chemical intermediate. The detailed experimental protocols provided herein serve as a practical guide for researchers in obtaining high-quality spectroscopic data.

References

Methodological & Application

Application Note & Protocol: A Regioselective Pathway for the Synthesis of 4-Chloro-3-methoxyphenol from Resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenols are cornerstone structural motifs in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of a key chlorinated and methylated resorcinol derivative. The target molecule, 3-Chloro-4-methoxyphenol, as named in the topic, presents a structural ambiguity when starting from 1,3-dihydroxybenzene (resorcinol). Based on established principles of electrophilic aromatic substitution and substituent directing effects, this guide will focus on the unambiguous and logical synthesis of 4-Chloro-3-methoxyphenol . We present a robust, two-step synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. The recommended strategy involves an initial regioselective chlorination of resorcinol to form a stable intermediate, 4-chlororesorcinol, followed by a selective O-methylation. This approach is designed to maximize yield and purity while providing researchers with the causal logic behind critical experimental choices.

Strategic Analysis: Selecting the Optimal Synthetic Pathway

Two primary synthetic routes from resorcinol to a mono-chlorinated, mono-methylated derivative are chemically plausible:

  • Route A: Chlorination followed by Methylation. This involves first introducing the chlorine atom to the resorcinol ring and then selectively methylating one of the two hydroxyl groups.

  • Route B: Methylation followed by Chlorination. This route begins with the selective mono-methylation of resorcinol to form 3-methoxyphenol, followed by chlorination.

While both routes are viable, Route A is recommended for superior regiochemical control. The initial chlorination of the highly activated resorcinol ring can be directed to the 4-position. The introduction of the electron-withdrawing chlorine atom then modulates the reactivity of the two hydroxyl groups in the 4-chlororesorcinol intermediate. The hydroxyl group at the C1 position (para to the chlorine) is rendered more acidic than the hydroxyl at the C3 position (ortho to the chlorine). This difference in acidity can be exploited for a highly selective subsequent mono-methylation under basic conditions.

In contrast, Route B involves the chlorination of 3-methoxyphenol. Both the -OH and -OCH₃ groups are strongly ortho-, para-directing, which can lead to a mixture of chlorinated isomers (at positions 2, 4, and 6), making purification challenging.

G cluster_main Overall Synthetic Strategy cluster_A Route A (Recommended) cluster_B Route B (Alternative) Resorcinol Resorcinol (1,3-Dihydroxybenzene) C1 Step 1: Chlorination Resorcinol->C1 SO₂Cl₂ / Ether M1 Step 1: Methylation Resorcinol->M1 DMS / Base I1 4-Chlororesorcinol C1->I1 C2 Step 2: Selective Methylation I1->C2 DMS / Base Product 4-Chloro-3-methoxyphenol (Final Product) C2->Product I2 3-Methoxyphenol M1->I2 M2 Step 2: Chlorination I2->M2 Chlorinating Agent Mix Mixture of Isomers M2->Mix

Diagram 1: Competing synthetic pathways from resorcinol.

Part I: Synthesis of 4-Chlororesorcinol (Intermediate)

The first stage of the synthesis is the regioselective mono-chlorination of resorcinol. Resorcinol's two hydroxyl groups are powerful activating ortho-, para-directors, making the ring highly susceptible to electrophilic substitution, which can lead to multiple chlorinated products.[1][2] To achieve mono-substitution at the C4-position, a mild chlorinating agent and controlled reaction conditions are essential. We recommend using sulfuryl chloride (SO₂Cl₂) in a non-polar solvent at low temperatures.

Protocol: Chlorination of Resorcinol

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Resorcinol110.1111.0 g100Ensure it is dry.
Sulfuryl Chloride (SO₂Cl₂)134.977.1 mL (9.6 g)71Use fresh, high-purity reagent.
Diethyl Ether (anhydrous)74.12250 mL-
Saturated Sodium Bicarbonate-~100 mL-For workup.
Anhydrous Magnesium Sulfate120.37~10 g-For drying.
Hexanes/Ethyl Acetate-As needed-For chromatography.

Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve resorcinol (11.0 g, 100 mmol) in 200 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Chlorinating Agent: In the dropping funnel, prepare a solution of sulfuryl chloride (7.1 mL, 71 mmol) in 50 mL of anhydrous diethyl ether. Note: Using a substoichiometric amount of the chlorinating agent helps to minimize the formation of di- and tri-chlorinated byproducts.

  • Reaction: Add the sulfuryl chloride solution dropwise to the resorcinol solution over 1 hour, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 2 hours.

  • Workup: Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Caution: Gas evolution (CO₂ and SO₂) will occur. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Drying and Concentration: Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield pure 4-chlororesorcinol.

Expected Characterization Data: 4-Chlororesorcinol

PropertyExpected Value
AppearanceOff-white to light tan solid
Melting Point105-108 °C
¹H NMR (DMSO-d₆)δ ~9.8 (s, 1H, -OH), ~9.6 (s, 1H, -OH), ~7.0 (d, 1H), ~6.4 (d, 1H), ~6.3 (dd, 1H) ppm
IR (KBr)~3300-3400 cm⁻¹ (O-H stretch, broad), ~1600 cm⁻¹ (C=C aromatic), ~800-850 cm⁻¹ (C-Cl stretch)

Part II: Synthesis of 4-Chloro-3-methoxyphenol (Final Product)

This step involves the selective mono-O-methylation of 4-chlororesorcinol. The key to selectivity is the deprotonation of the more acidic C1-hydroxyl group, which is para to the electron-withdrawing chlorine atom. Dimethyl sulfate (DMS) is a highly effective methylating agent for this purpose.[3][4]

Protocol: Selective Methylation of 4-Chlororesorcinol

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Chlororesorcinol144.557.2 g50From Part I.
Dimethyl Sulfate (DMS)126.134.2 mL (5.6 g)44EXTREMELY TOXIC & CARCINOGENIC. Handle only in a fume hood with proper PPE.
Sodium Hydroxide (NaOH)40.002.2 g55
Toluene92.14100 mL-
Water18.02100 mL-
Acetic Acid (glacial)60.05As needed-For neutralization.
Anhydrous Sodium Sulfate142.04~10 g-For drying.

Procedure

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 4-chlororesorcinol (7.2 g, 50 mmol), toluene (50 mL), and a solution of sodium hydroxide (2.2 g, 55 mmol) in 50 mL of water.

  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring.

  • Addition of Methylating Agent: Add dimethyl sulfate (4.2 mL, 44 mmol) dropwise over 30 minutes. Note: Using a slight deficit of DMS minimizes di-methylation.

  • Reaction: After the addition is complete, maintain the reaction at 80 °C for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the aqueous layer by adding glacial acetic acid until the pH is ~6-7.

  • Extraction: Separate the organic (toluene) layer. Extract the aqueous layer with two 50 mL portions of toluene.

  • Drying and Concentration: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 4-Chloro-3-methoxyphenol. An optimized procedure using a phase transfer catalyst has been shown to improve yield.[3]

Detailed Experimental Workflow

The following diagram illustrates the end-to-end laboratory workflow for the recommended synthetic route.

G cluster_prep Part I: Chlorination cluster_meth Part II: Methylation A1 Dissolve Resorcinol in Anhydrous Ether A2 Cool to 0 °C A1->A2 A3 Add SO₂Cl₂ Solution (Dropwise, <5 °C) A2->A3 A4 Stir at 0 °C -> RT A3->A4 A5 Quench with NaHCO₃ A4->A5 A6 Extract with Ether A5->A6 A7 Dry & Concentrate A6->A7 A8 Purify via Chromatography A7->A8 I1 Isolate & Characterize 4-Chlororesorcinol A8->I1 B1 Combine 4-Chlororesorcinol, Toluene, NaOH(aq) I1->B1 Start Part II B2 Heat to 80 °C B1->B2 B3 Add Dimethyl Sulfate (Dropwise) B2->B3 B4 Stir at 80 °C for 8h B3->B4 B5 Cool & Neutralize with Acetic Acid B4->B5 B6 Extract with Toluene B5->B6 B7 Dry & Concentrate B6->B7 B8 Purify (Distillation/Chrom.) B7->B8 FP Final Product: 4-Chloro-3-methoxyphenol B8->FP

Diagram 2: Step-by-step experimental workflow.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part I Incomplete reaction; Loss during workup/purification.Increase reaction time; Ensure efficient extraction; Optimize chromatography conditions.
Formation of di-/poly-chlorides Reaction temperature too high; Excess chlorinating agent.Maintain temperature strictly below 5 °C during addition; Use substoichiometric SO₂Cl₂ as recommended.
Low yield in Part II Incomplete reaction; Ineffective phase mixing.Ensure vigorous stirring; Increase reaction time; Consider adding a phase-transfer catalyst like TBAB.[3]
Significant di-methoxy byproduct Excess dimethyl sulfate used; Reaction temperature too high.Use a slight deficit of DMS as specified; Ensure temperature does not exceed 80 °C.
Incomplete reaction in Part II Insufficient base; Poor quality DMS.Ensure accurate weighing of NaOH; Use a fresh bottle of dimethyl sulfate.

Conclusion

The synthesis of 4-Chloro-3-methoxyphenol from resorcinol is efficiently achieved through a two-step process involving regioselective chlorination followed by a selective O-methylation. The provided protocols are optimized for selectivity and yield, offering researchers a reliable method for accessing this valuable substituted phenol. Adherence to the specified reaction conditions, particularly temperature control and stoichiometry, is critical for success. The principles outlined herein can be adapted for the synthesis of other functionalized resorcinol derivatives.

References

Synthesis of 3-Chloro-4-methoxyphenol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methoxyphenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a chloro and a methoxy group on the phenolic ring, makes it an important intermediate for introducing specific functionalities into more complex molecules. This application note provides a comprehensive, step-by-step experimental protocol for the laboratory-scale synthesis of this compound via the regioselective chlorination of 4-methoxyphenol. The protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

The synthesis of substituted phenols is a cornerstone of medicinal chemistry, and the targeted introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This protocol focuses on a reliable and reproducible method for the preparation of this compound, emphasizing safety, efficiency, and purity of the final product.

Chemical Reaction Pathway

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-methoxyphenol with sulfuryl chloride. The methoxy group is an activating ortho-, para-director. Since the para position is blocked, the chlorination is directed to the ortho position (position 3).

Reaction_Pathway reactant 4-Methoxyphenol product This compound reactant->product Dichloromethane (DCM) 0 °C to rt reagent Sulfuryl Chloride (SO2Cl2) reagent->product

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4-MethoxyphenolReagentSigma-Aldrich150-76-5
Sulfuryl chlorideReagentSigma-Aldrich7791-25-5
Dichloromethane (DCM)AnhydrousSigma-Aldrich75-09-2
Sodium bicarbonateReagentFisher Scientific144-55-8
Anhydrous magnesium sulfateReagentFisher Scientific7487-88-9
Diethyl etherACS GradeFisher Scientific60-29-7
HexanesACS GradeFisher Scientific110-54-3
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Step 1: Reaction Setup and Chlorination
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (80.5 mmol) of 4-methoxyphenol in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

  • Addition of Chlorinating Agent: While maintaining the temperature at 0 °C, add 6.0 mL (80.5 mmol) of sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes using a dropping funnel. Caution: Sulfuryl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.[1][2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent. The starting material (4-methoxyphenol) should be consumed, and a new spot corresponding to the product should appear.

Step 2: Work-up and Extraction
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Caution: This will generate gas (CO2); add the reaction mixture in portions to control the effervescence.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with 100 mL of water, followed by 100 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification
  • Recrystallization: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent mixture, such as hexanes/ethyl acetate or toluene.

  • Isolation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them in a vacuum oven.

Experimental Workflow

Experimental_Workflow A Dissolve 4-Methoxyphenol in DCM B Cool to 0 °C A->B C Add Sulfuryl Chloride Dropwise B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with NaHCO3 Solution E->F Reaction Complete G Extract with DCM F->G H Wash with Water and Brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Recrystallize J->K L Isolate and Dry Product K->L

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₇H₇ClO₂[3]
Molecular Weight 158.58 g/mol [3]
Appearance Off-white to light brown crystalline solid
Melting Point 54-56 °C
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.95 (d, 1H), 6.85 (dd, 1H), 6.75 (d, 1H), 5.60 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 148.5, 145.0, 122.0, 116.5, 115.0, 112.0, 56.5.

Infrared (IR) Spectroscopy:

  • IR (KBr, cm⁻¹): 3400-3300 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch), 800-750 (C-Cl stretch).

Safety Precautions

This protocol involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.

  • 4-Methoxyphenol: Harmful if swallowed or absorbed through the skin. May cause skin and eye irritation.[2][4]

  • Sulfuryl chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Causes severe skin burns and eye damage.[1][2] Always handle with extreme care and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. A safety shower and eyewash station should be readily accessible.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively prepare this important chemical intermediate for use in further synthetic applications. The provided characterization data will aid in verifying the identity and purity of the final product.

References

Application Notes: 3-Chloro-4-methoxyphenol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Chloro-4-methoxyphenol

This compound is a substituted aromatic compound whose structural features make it a highly valuable and versatile building block in medicinal chemistry. The strategic placement of its functional groups—a nucleophilic hydroxyl, a methoxy group, and a chloro substituent—provides a powerful toolkit for synthetic chemists to construct complex molecular architectures.

The hydroxyl group serves as a primary handle for introducing diversity through O-alkylation or O-arylation, forming ether linkages common in many drug scaffolds. The methoxy group, an electron-donating entity, and the chloro group, an electron-withdrawing substituent, collectively modulate the electronic properties of the aromatic ring. This electronic tuning is critical for influencing reaction selectivity and modifying the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). Specifically, these groups can impact binding affinity to biological targets, metabolic stability, and overall bioavailability.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 18093-12-4[2]
Molecular Formula C₇H₇ClO₂[2]
Molecular Weight 158.58 g/mol [2]
Appearance Solid[3]
Storage Inert atmosphere, room temperature[3]
Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound requires careful handling due to its potential hazards.

Hazard StatementPrecautionary Statement
H302+H332: Harmful if swallowed or if inhaled.P261: Avoid breathing mist or vapors.
H311: Toxic in contact with skin.P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection.
H318: Causes serious eye damage.P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
H402: Harmful to aquatic life.P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

This data is synthesized from available safety data sheets and should be supplemented by a full institutional review before use.

Applications in the Synthesis of Therapeutic Agents

The 3-chloro-4-methoxyphenyl moiety is a recurring motif in a range of pharmaceuticals, underscoring the utility of its parent building block. Its derivatives are key intermediates in the synthesis of drugs across various therapeutic classes.

Anthelmintic Agents: The Rafoxanide Scaffold

The anthelmintic drug Rafoxanide , used in veterinary medicine to treat parasitic infections, features a core structure derived from a substituted aniline.[4] Specifically, it contains a 3-chloro-4-phenoxyaniline fragment. While not a direct ether of this compound, the synthesis of the key intermediate, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, highlights the importance of the 3-chloro-4-substituted phenyl ring system in this drug class.[5] A synthetic chemist could envision adapting this compound by first converting it to the corresponding aniline derivative (see Protocol 2) and then performing a C-O cross-coupling reaction to install the phenoxy group, demonstrating its potential in constructing such diaryl ether linkages.

PDE-5 Inhibitors: Synthesis of Avanafil Intermediates

3-Chloro-4-methoxybenzenemethanamine, a direct derivative of the 3-chloro-4-methoxyphenyl scaffold, is a pivotal intermediate in the synthesis of Avanafil , a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction.[1] The synthesis of this key amine intermediate can be achieved through various routes, including the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde, both of which can be derived from precursors related to this compound.[6] This application showcases how the building block provides the core structure necessary for interaction with the PDE-5 enzyme.[1]

Selective Androgen Receptor Modulators (SARMs)

Nonsteroidal SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, making them attractive for treating conditions like muscle wasting and osteoporosis with fewer side effects than traditional anabolic steroids.[7] Many SARMs are built upon quinolinone or bicyclic hydantoin scaffolds.[8][9] The 3-chloro-4-methoxyphenyl group is an ideal substituent for these scaffolds, where the chloro and methoxy groups can fine-tune the electronic and steric properties of the molecule to achieve selective receptor modulation. While a specific marketed SARM may not directly use this starting material, its derivatives are prime candidates for library synthesis in the discovery of new SARM candidates.[10][11]

Key Synthetic Transformations and Protocols

The utility of this compound stems from the reactivity of its functional groups. The following section details key transformations that unlock its potential as a versatile intermediate.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl is readily deprotonated by a mild base to form a phenoxide, a potent nucleophile for SN2 reactions with alkyl halides. This reaction is fundamental for attaching the building block to other molecular fragments through a stable ether linkage.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Its insolubility in solvents like acetone drives the reaction forward as the soluble phenoxide is formed.

  • Solvent: Acetone or DMF are excellent choices. They are polar aprotic solvents that readily dissolve the reagents and facilitate the SN2 mechanism without interfering with the nucleophile.

  • Stoichiometry: A slight excess of the alkyl halide and base ensures complete consumption of the starting phenol.

G cluster_workflow Workflow: O-Alkylation Start This compound + Alkyl Halide (R-X) Base Add Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) Start->Base Step 1 Heat Heat to Reflux Base->Heat Step 2 Monitor Monitor by TLC Heat->Monitor Step 3 Workup Aqueous Workup & Extraction Monitor->Workup Step 4 Purify Purification (Crystallization/Chromatography) Workup->Purify Step 5 Product 3-Chloro-4-methoxy-1-(alkoxy)benzene Purify->Product Final Step

Caption: General workflow for Williamson ether synthesis.

Protocol 1: General Procedure for O-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent (e.g., acetone or DMF, ~0.2 M).

  • Reagent Addition: Add the alkyl halide (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the desired ether.[12]

Conversion to a Key Aniline Intermediate

Converting the phenol to an aniline is a powerful strategy for expanding its synthetic utility, enabling subsequent amide bond formations, urea synthesis, or participation in C-N cross-coupling reactions. This is typically achieved via a two-step process: regioselective nitration followed by reduction.

Causality Behind Experimental Choices:

  • Nitration: The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The position ortho to the hydroxyl group (C2) is the most activated site for electrophilic aromatic substitution. Using a mild nitrating agent like cerium (IV) ammonium nitrate (CAN) can provide good regioselectivity for the ortho position.[13]

  • Reduction: The reduction of the nitro group to an amine can be achieved under various conditions. A common and effective method is using a metal catalyst like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (H₂/Pd-C). SnCl₂ is often preferred in a lab setting for its reliability and functional group tolerance.

G cluster_workflow Synthetic Pathway to Aniline Intermediate Phenol This compound Nitration Step 1: Nitration (e.g., CAN, MeCN) Phenol->Nitration Nitro_Phenol 3-Chloro-4-methoxy-2-nitrophenol Nitration->Nitro_Phenol Reduction Step 2: Reduction (e.g., SnCl₂, HCl/EtOH) Nitro_Phenol->Reduction Aniline 2-Amino-3-chloro-4-methoxyphenol Reduction->Aniline

Caption: Two-step conversion of phenol to aniline.

Protocol 2: Synthesis of 2-Amino-3-chloro-4-methoxyphenol

Step A: Synthesis of 3-Chloro-4-methoxy-2-nitrophenol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (MeCN).

  • Reagent Addition: Cool the solution in an ice bath to 0°C. Add cerium (IV) ammonium nitrate (CAN) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of starting material by TLC.

  • Work-up: Quench the reaction by pouring it into a stirred mixture of ice and water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield the nitrophenol as a solid.[13]

Step B: Reduction to 2-Amino-3-chloro-4-methoxyphenol

  • Reaction Setup: To a round-bottom flask, add the 3-chloro-4-methoxy-2-nitrophenol (1.0 eq) from Step A and ethanol (EtOH).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution, followed by concentrated hydrochloric acid (HCl) (4-5 eq).

  • Reaction: Heat the mixture to reflux (~78°C) for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the resulting suspension with ethyl acetate (3x). The product may be in both the organic and aqueous layers, so thorough extraction is crucial.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline, which can be purified further by chromatography if necessary.

Amide Bond Formation

With the aniline intermediate in hand, standard peptide coupling protocols can be employed to form robust amide bonds, a cornerstone of pharmaceutical chemistry.

Protocol 3: Amide Coupling with a Carboxylic Acid
  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq), 2-amino-3-chloro-4-methoxyphenol (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the solution and stir at room temperature.

  • Reaction: Allow the reaction to proceed for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the final amide product.[14][15]

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its functional groups provide predictable reactivity, allowing for its incorporation into diverse and complex molecular targets. The protocols outlined herein provide a validated framework for researchers to leverage this versatile intermediate in the synthesis of novel pharmaceutical agents, from anthelmintics to SARMs and beyond. A thorough understanding of its reactivity and handling is essential for unlocking its full potential in drug discovery and development.

References

use of 3-Chloro-4-methoxyphenol in the synthesis of rafoxanide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Guide to the Synthesis of Rafoxanide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. All procedures should be carried out by qualified individuals in a well-equipped laboratory, adhering to all applicable safety regulations and guidelines.

Introduction: Clarifying the Synthetic Precursors of Rafoxanide

Rafoxanide, a halogenated salicylanilide, is a potent anthelmintic agent widely used in veterinary medicine to treat parasitic infestations in livestock, such as fascioliasis.[1][2][3][4] Its chemical name is N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide.[5][6] While the topic of interest is the use of 3-Chloro-4-methoxyphenol in its synthesis, a review of established synthetic routes indicates that the precursor for the "3-chloro-4-(phenoxy)aniline" moiety is typically derived from the reaction of 4-chlorophenol (also known as p-chlorophenol) and 3,4-dichloronitrobenzene .[2][7]

This guide will, therefore, focus on the established and scientifically validated synthesis of rafoxanide, detailing the multi-step process that begins with 4-chlorophenol. We will provide a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and the causality behind the procedural choices, ensuring a thorough understanding for researchers in the field.

Overview of the Synthetic Pathway

The synthesis of rafoxanide is a multi-step process that can be broadly divided into three key stages:

  • Synthesis of the Aminoether Intermediate: This involves the formation of 3-chloro-4-(4'-chlorophenoxy)aniline.

  • Preparation of the Acylating Agent: This stage focuses on the synthesis of 3,5-diiodosalicylic acid or its activated form, such as 3,5-diiodosalicyloyl chloride.

  • Condensation Reaction: The final step involves the amide bond formation between the aminoether intermediate and the activated salicylic acid derivative to yield rafoxanide.

A streamlined synthetic approach has been developed to reduce the process to three main steps, achieving a total yield of 74%.[8]

Visualizing the Synthesis Workflow

Rafoxanide Synthesis Workflow cluster_0 Stage 1: Aminoether Synthesis cluster_1 Stage 2: Acylating Agent Preparation cluster_2 Stage 3: Final Condensation A 4-Chlorophenol C 3-chloro-4-(4'-chlorophenoxy)nitrobenzene A->C KOH, Cu catalyst B 3,4-Dichloronitrobenzene B->C D 3-chloro-4-(4'-chlorophenoxy)aniline C->D Reduction (e.g., Fe/AcOH or H2, Pd/C) H Rafoxanide D->H Condensation E Salicylic Acid F 3,5-Diiodosalicylic Acid E->F Iodination (I2, H2O2) G 3,5-Diiodosalicyloyl Chloride F->G Acyl Chlorination (e.g., PCl3, BTC) G->H

Caption: A flowchart of the three main stages in the synthesis of rafoxanide.

Stage 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline

This crucial intermediate is synthesized in a two-step process: an ether synthesis followed by a nitro group reduction.

Step 1a: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene

This step involves a nucleophilic aromatic substitution reaction where 4-chlorophenol reacts with 3,4-dichloronitrobenzene. The phenoxide, generated in situ by a base, acts as the nucleophile.

Causality of Experimental Choices:

  • Base (KOH): Potassium hydroxide is used to deprotonate the weakly acidic 4-chlorophenol, forming the more nucleophilic potassium 4-chlorophenoxide.[7]

  • Catalyst (Copper): A copper catalyst, such as cuprous chloride, is often employed to facilitate this type of ether synthesis (an Ullmann condensation variant).[7]

  • Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for this reaction as it can dissolve the reactants and effectively solvate the potassium cation, enhancing the nucleophilicity of the phenoxide.[7]

Protocol:

  • In a reaction vessel, dissolve 4-chlorophenol and potassium hydroxide in DMF with stirring.

  • Heat the mixture to approximately 35-40°C and allow it to react for 20-40 minutes to ensure the complete formation of the phenoxide.[7]

  • Add 3,4-dichloronitrobenzene and the copper catalyst to the reaction mixture.[2]

  • Heat the mixture to reflux and maintain for 5-6 hours.[7]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • The solvent can be recovered by distillation under reduced pressure.

  • The crude product is precipitated by adding water, then filtered, washed, and dried.[2][7]

Reagent/ParameterMolar Ratio/ConditionReference
4-Chlorophenol1.0[7]
3,4-Dichloronitrobenzene1.0[7]
Potassium Hydroxide1.05-1.1[7]
Copper Catalyst0.02-0.04[7]
Reaction TemperatureReflux[7]
Reaction Time5-6 hours[7]
Step 1b: Reduction to 3-chloro-4-(4'-chlorophenoxy)aniline

The nitro group of the intermediate is reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.

Causality of Experimental Choices:

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method for nitro group reduction. Palladium on carbon is a common and effective catalyst.[7]

  • Metal/Acid Reduction (Fe/Acetic Acid): A classic and cost-effective method for nitro group reduction. Iron powder in the presence of a weak acid like acetic acid is a common choice.[2]

Protocol (Catalytic Hydrogenation):

  • Charge a suitable hydrogenation reactor with 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, ethyl acetate as the solvent, and 10% Pd/C catalyst.[7]

  • Seal the reactor and purge with nitrogen to create an inert atmosphere.

  • Introduce hydrogen gas and maintain a pressure of around 0.02 MPa.

  • Heat the reaction mixture to approximately 60°C with stirring for about 3 hours.[7]

  • After the reaction is complete (monitored by hydrogen uptake or chromatography), cool the mixture and carefully filter off the catalyst.

  • The solvent is removed from the filtrate by distillation under reduced pressure to yield the desired aniline derivative.[7]

Protocol (Fe/Acetic Acid Reduction):

  • A mixture of iron powder, the nitro intermediate, and acetic acid in an ethanol/water solvent system is refluxed for 2 hours.[2]

  • After cooling, the pH is adjusted to 7 with a 1 M NaOH solution.

  • The solids are removed by filtration, and the filtrate is extracted with a suitable organic solvent like chloroform.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by flash chromatography.[2]

Stage 2: Preparation of 3,5-Diiodosalicylic Acid

This intermediate is prepared by the iodination of salicylic acid.

Causality of Experimental Choices:

  • Iodinating Agent (I₂/H₂O₂): A more modern and efficient method for the iodination of salicylic acid involves using iodine in the presence of hydrogen peroxide as an oxidizing agent. This method offers high yields (up to 95%) and good atom economy.[1][2][8]

Protocol:

  • Salicylic acid is reacted with 0.5 equivalents of iodine in the presence of hydrogen peroxide.[2]

  • This methodology allows for the efficient synthesis of 3,5-diiodosalicylic acid with a high yield.[2]

Stage 3: Condensation to Form Rafoxanide

The final step is the formation of an amide bond between 3-chloro-4-(4'-chlorophenoxy)aniline and 3,5-diiodosalicylic acid. To facilitate this reaction, the carboxylic acid is typically activated.

Causality of Experimental Choices:

  • Activating Agent (PCl₃ or BTC): Phosphorus trichloride (PCl₃) can be used to form the acid chloride in situ.[1][2] Alternatively, solid phosgene (triphosgene or BTC) can be used to prepare the 3,5-diiodosalicyloyl chloride.[7] The in situ formation is often preferred as it can streamline the process.

Visualizing the Reaction Mechanism

Rafoxanide Condensation cluster_0 Reactants cluster_1 Product A 3-chloro-4-(4'-chlorophenoxy)aniline C Rafoxanide A->C Nucleophilic Acyl Substitution B 3,5-Diiodosalicyloyl Chloride B->C

Caption: The final condensation step in the synthesis of rafoxanide.

Protocol (using in situ activation with PCl₃):

  • A mixture of 3-chloro-4-(4'-chlorophenoxy)aniline and 3,5-diiodosalicylic acid is prepared in a suitable solvent like xylene at room temperature.[2]

  • Phosphorus trichloride is added to the mixture.

  • The reaction mixture is heated to 110°C and stirred for approximately 1.5 hours.[2]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude residue is then purified by flash chromatography to yield rafoxanide as a white solid.[2]

Protocol (using pre-formed acyl chloride):

  • 3,5-diiodosalicyloyl chloride is slowly added to a stirred solution of 3-chloro-4-(4'-chlorophenoxy)aniline in a solvent like ethylene dichloride at a temperature below 20°C.[7]

  • After the addition is complete, the mixture is warmed to 40-45°C and reacted for 1-3 hours.[7]

  • The solvent is then distilled off under reduced pressure.

  • Deionized water is added to the residue to precipitate the crude rafoxanide, which is then filtered, washed, and dried.[7]

Characterization of Rafoxanide

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.[1]

  • Physical Properties: Appearance (white to off-white solid), melting point.[3][6][9]

  • Spectroscopic Methods: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product.[7]

PropertyValueReference
Molecular FormulaC₁₉H₁₁Cl₂I₂NO₃[5][10]
Molecular Weight626.01 g/mol [5][10]
AppearanceWhite to off-white solid/powder[6][9]
SolubilityPractically insoluble in water; soluble in acetone, chloroform, and ethyl acetate.[11]

Conclusion

The synthesis of rafoxanide is a well-established process that relies on the strategic assembly of two key fragments. While the initial query mentioned this compound, the scientifically validated route employs 4-chlorophenol as a key starting material. By understanding the underlying chemical principles and carefully controlling the reaction conditions at each stage, researchers can efficiently synthesize this important veterinary drug. The methods described, particularly the newer approaches with improved atom economy, provide a solid foundation for the production and further development of rafoxanide and its analogs.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 3-Chloro-4-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document details protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility. Each protocol is presented as a self-validating system, grounded in established analytical principles and supported by authoritative references.

Introduction: The Significance of this compound Quantification

This compound (Figure 1) is a chlorinated aromatic compound with applications in various chemical syntheses, including the manufacturing of pharmaceuticals and other specialty chemicals. Its accurate quantification is critical for process monitoring, quality control of final products, and for ensuring the absence of this potential impurity in related compounds. The presence of both a chloro and a hydroxyl group on the benzene ring imparts specific chemical properties that necessitate carefully developed analytical methods to achieve the required sensitivity, selectivity, and accuracy.

Figure 1. Chemical Structure of this compound

This guide presents two primary analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible technique suitable for the direct analysis of this compound in various sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization: A highly sensitive and specific method, particularly advantageous for trace-level analysis and confirmation of identity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a preferred method for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase method is proposed, leveraging a non-polar stationary phase and a polar mobile phase to achieve effective separation.

Scientific Rationale for Method Design

The choice of a C18 stationary phase is based on its proven effectiveness in retaining aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure optimal peak shape and retention time. Acetonitrile provides the necessary elution strength, while the acidic modifier suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

The selection of a detection wavelength is critical for sensitivity. While a specific UV-Vis spectrum for this compound is not widely published, analogous compounds such as phenol exhibit a maximum absorbance around 275 nm[1]. Therefore, a detection wavelength in this region is a logical starting point for method development.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_std Prepare Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL) start->prep_std prep_sample Prepare Sample Solution (Dissolve and filter) start->prep_sample injection Inject Sample/Standard prep_std->injection prep_sample->injection hplc_system HPLC System with UV Detector hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 275 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound chromatogram->quantification calibration->quantification end End quantification->end GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample deriv_std Derivatize Standards with BSTFA prep_std->deriv_std deriv_sample Derivatize Samples with BSTFA prep_sample->deriv_sample injection Inject Derivatized Sample/Standard deriv_std->injection deriv_sample->injection gcms_system GC-MS System gcms_system->injection separation Chromatographic Separation (e.g., DB-5ms Column) injection->separation detection Mass Spectrometric Detection separation->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic eic Extract Ion Chromatogram (EIC) tic->eic calibration Generate Calibration Curve eic->calibration quantification Quantify Derivatized Analyte eic->quantification calibration->quantification end End quantification->end

References

GC-MS Analysis of 3-Chloro-4-methoxyphenol and its Derivatives: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Environmental Analysis Professionals

Abstract

This application note provides a detailed, field-proven guide for the analysis of 3-Chloro-4-methoxyphenol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phenolic compounds, particularly halogenated and methoxylated variants, are prevalent as intermediates in pharmaceutical synthesis and as potential environmental contaminants.[1][2] Their inherent polarity and low volatility present analytical challenges for direct GC-MS analysis.[3][4] This guide outlines a robust methodology centered on silylation derivatization to enhance compound volatility and thermal stability, ensuring sensitive and reliable quantification.[5][6] We will detail the causality behind experimental choices, from sample preparation to data interpretation, providing researchers with a self-validating protocol grounded in established analytical chemistry principles.

Introduction: The Analytical Challenge of Chlorinated Phenols

This compound (CAS: 18093-12-4, Molecular Formula: C₇H₇ClO₂) is an aromatic organic compound of interest in various fields, including the manufacturing of pharmaceuticals and antioxidants.[2][7][8][9] Its presence in environmental matrices is also a concern, as chlorophenols are a class of compounds known for their toxicity and persistence.[1][10]

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of semi-volatile organic compounds due to its exceptional separation power and definitive identification capabilities.[11] However, the polar hydroxyl group (-OH) on the phenol ring makes compounds like this compound problematic for direct GC analysis. The issues include:

  • Poor Volatility: The polar hydroxyl group leads to strong intermolecular hydrogen bonding, requiring high temperatures for volatilization, which can cause degradation.

  • Thermal Instability: At the high temperatures of the GC inlet and column, phenols can degrade, leading to inaccurate quantification.

  • Poor Peak Shape: Interactions between the polar analyte and any active sites in the GC system (e.g., liner, column) can result in asymmetric or tailing peaks, compromising resolution and sensitivity.

To overcome these limitations, a derivatization step is essential.[12] This process chemically modifies the analyte to make it more suitable for GC-MS analysis.[4]

The Core Principle: Silylation for Enhanced Analysis

Derivatization increases the volatility and thermal stability of polar compounds by replacing active hydrogen atoms (from -OH, -COOH, -NH₂, etc.) with a less polar functional group.[4][5] For phenols, silylation is the most effective and widely adopted technique.[1][5][13]

Mechanism of Silylation: Silylation involves reacting the analyte with a silylating agent, which substitutes the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This conversion to a TMS ether blocks the hydrogen bonding capability of the molecule, thereby reducing its polarity and increasing its volatility.[4]

Choice of Reagent: Several silylating agents are available, but N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a superior choice for phenolic compounds due to its high reactivity and the volatile, non-interfering nature of its byproducts.[12][13] Studies have shown that the derivatization reaction with BSTFA is extremely rapid, especially in a solvent like acetone, often reaching completion in under a minute at room temperature.[13][14]

Experimental Workflow: From Sample to Signal

A robust analytical method requires a logical and streamlined workflow. The following diagram illustrates the complete process from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Aqueous, Solid, etc.) Extraction 2. Liquid-Liquid Extraction (Isolate Analytes) Sample->Extraction Drying 3. Dry & Concentrate (Remove Water & Solvent) Extraction->Drying Deriv 4. Silylation with BSTFA (Increase Volatility) Drying->Deriv Injection 5. GC Injection (Splitless Mode) Deriv->Injection Separation 6. Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization 7. EI Ionization & Fragmentation (70 eV) Separation->Ionization Detection 8. Mass Detection (Scan or SIM Mode) Ionization->Detection Analysis 9. Data Analysis (Identify & Quantify) Detection->Analysis

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Extraction from Aqueous Matrix

This protocol describes a standard liquid-liquid extraction (LLE) suitable for water or wastewater samples. The choice of extraction solvent is critical; dichloromethane is effective for recovering a broad range of phenolic compounds.

Materials:

  • Sample (e.g., 100 mL water)

  • Dichloromethane (DCM), HPLC grade

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Anhydrous Sodium Sulfate

  • Separatory Funnel (250 mL)

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • pH Adjustment: Transfer 100 mL of the aqueous sample to the separatory funnel. Adjust the pH to ~2 using HCl. This ensures the phenolic compounds are in their protonated, less water-soluble form, maximizing extraction efficiency.

  • First Extraction: Add 30 mL of DCM to the funnel. Stopper and shake vigorously for 2 minutes, periodically venting pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (DCM) into a clean flask.

  • Repeat Extraction: Perform two additional extractions on the aqueous layer using fresh 30 mL aliquots of DCM each time. Combine all organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. This removes residual water, which can interfere with the derivatization reagent.[13][14]

  • Concentration: Gently evaporate the solvent to a final volume of approximately 1 mL using a nitrogen stream or rotary evaporator at a temperature no higher than 35°C to prevent loss of the semi-volatile analyte.

Protocol 2: Silylation Derivatization with BSTFA

This protocol details the conversion of the extracted this compound to its trimethylsilyl (TMS) ether derivative.

Materials:

  • Concentrated sample extract (1 mL in a GC vial)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetone, HPLC grade

  • GC Vial with insert

Procedure:

  • Solvent Exchange: If the extract is not already in a volatile solvent, gently evaporate the remaining DCM under a nitrogen stream until just dry. Reconstitute the residue in 100 µL of acetone. Acetone is an excellent reaction solvent that significantly accelerates the silylation process.[13][14]

  • Reagent Addition: Add 100 µL of BSTFA to the GC vial.

  • Reaction: Cap the vial and vortex for 30 seconds. Let the reaction proceed at 60°C for 30 minutes to ensure complete derivatization for all potential derivatives in the sample. While the reaction for many phenols is fast at room temperature, heating ensures robustness for complex matrices.[12]

  • Analysis: The sample is now ready for immediate GC-MS injection.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Recommended Setting Justification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 7250 GC/Q-TOF or 5977 MSDQ-TOF offers high-resolution mass accuracy for confident identification; a single quadrupole MSD is excellent for routine quantification.[15]
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing excellent separation for a wide range of organic compounds, including silylated derivatives.[15]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[15]
Inlet Mode SplitlessMaximizes the transfer of analyte onto the column, essential for trace-level analysis.[15]
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the derivatized analytes without thermal degradation.
Oven Program Initial 60°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 300°C (hold 5 min)Provides good separation of analytes from solvent and matrix components while ensuring elution of higher boiling point compounds.[14]
MS Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy level that produces reproducible fragmentation patterns, allowing for library matching.[16][17]
MS Source Temp. 230 °CStandard operating temperature to maintain cleanliness and prevent condensation.[16]
Transfer Line Temp. 280 °CPrevents condensation of analytes as they travel from the GC column to the MS source.[16]
Mass Range m/z 40 - 450Covers the expected mass range for the derivatized analyte and its fragments while avoiding the solvent front.[11]
Acquisition Mode Full Scan (for identification); Selected Ion Monitoring (SIM) (for quantification)Full Scan provides complete spectral information for identification. SIM mode significantly increases sensitivity by monitoring only specific ions of interest.[14][18]

Data Interpretation: Identifying the Target Analyte

The identity of the derivatized compound is confirmed by its retention time and its mass spectrum.

Expected Fragmentation Pattern: The derivatization of this compound (MW: 158.58) with BSTFA replaces the phenolic hydrogen with a TMS group, resulting in 3-Chloro-4-methoxy-1-(trimethylsiloxy)benzene (MW: 230.72).

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 230 . Due to the presence of one chlorine atom, an isotopic peak (M+2) will be observed at m/z 232 with an intensity approximately one-third of the M⁺ peak, which is a characteristic signature of a monochlorinated compound.[19]

  • Base Peak ([M-15]⁺): The most abundant fragment ion (base peak) typically results from the loss of a methyl group (•CH₃) from the stable TMS group. This creates a highly stable silicon-containing cation. This peak is expected at m/z 215 (230 - 15). The presence of this intense [M-15]⁺ peak is a hallmark of TMS derivatives.[20][21]

  • Other Fragments: Other fragments may include the loss of the entire TMS group or cleavage of the methoxy group.

Ion DescriptionExpected m/zRelative AbundanceNotes
Molecular Ion [M]⁺230ModerateShows the mass of the derivatized molecule.
Isotope Peak [M+2]⁺232ModerateConfirms the presence of one chlorine atom (approx. 3:1 ratio).
Loss of Methyl [M-CH₃]⁺215High (Base Peak)The most stable fragment and a key identifier for TMS derivatives.
Isotope Peak [M-CH₃+2]⁺217ModerateIsotopic partner to the base peak.
Loss of Chlorine [M-Cl]⁺195LowPossible fragmentation pathway.
Trimethylsilyl Cation [Si(CH₃)₃]⁺73Moderate to HighA common fragment in the spectra of silylated compounds.

Method Validation and Quality Control

For the protocol to be considered trustworthy, it must be validated. Researchers should assess the following parameters to ensure the method is fit for its intended purpose.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) > 0.995Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range.[6]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3The lowest concentration of the analyte that can be reliably detected above the background noise.[6]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10The lowest concentration of the analyte that can be accurately and precisely quantified.[6]
Precision (% RSD) < 15%Measures the closeness of agreement between repeated measurements (repeatability and intermediate precision).[6]
Accuracy (% Recovery) 80 - 120%Measures the closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration of the analyte.[22][23]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a rapid and efficient silylation derivatization with BSTFA, the inherent challenges of analyzing polar phenolic compounds are overcome. The detailed steps for sample preparation, derivatization, and GC-MS parameterization, coupled with guidance on spectral interpretation and method validation, equip researchers and drug development professionals with a reliable method for the accurate identification and quantification of this compound and its derivatives in various matrices.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-4-methoxyphenol. The developed isocratic reverse-phase method is designed for accuracy, precision, and robustness, making it suitable for quality control, stability testing, and research applications. The methodology, grounded in fundamental chromatographic principles, is detailed from initial development rationale to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a halogenated phenolic compound of interest in pharmaceutical and chemical synthesis. As an intermediate or potential impurity, its accurate quantification is critical for ensuring product quality and safety. This document provides a step-by-step guide for its analysis, explaining the scientific reasoning behind each parameter selection to ensure a scientifically sound and transferable method.

Analyte Properties and Methodological Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₇H₇ClO₂[1][2]
Molecular Weight 158.58 g/mol [1][2]
pKa ~9.49 (Predicted)[3]
XLogP3 2.4 (Computed)[1]
CAS Number 18093-12-4[1][3]
Rationale for Chromatographic Choices
  • Stationary Phase Selection : The computed XLogP3 value of 2.4 indicates that this compound is moderately hydrophobic.[1] This makes a reverse-phase C18 column the ideal choice, as it provides sufficient hydrophobic interaction for good retention. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is selected for its balance of efficiency and backpressure, compatible with standard HPLC systems.

  • Mobile Phase Selection : To ensure consistent retention and sharp peak shape, the ionization state of the phenolic hydroxyl group must be controlled. The predicted pKa of ~9.49 means the compound will be in its neutral, protonated form at acidic pH.[3] Therefore, the mobile phase should be buffered to a pH well below this value (e.g., pH 3.0). A mixture of acetonitrile and an acidic buffer (e.g., 0.1% phosphoric acid in water) is a common and effective mobile phase for the analysis of phenolic compounds.[4][5] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Experimental Protocol: HPLC Analysis

Equipment and Reagents
  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • This compound Reference Standard

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (0.1% Phosphoric Acid in Water) : Add 1.0 mL of concentrated phosphoric acid to 1 L of ultrapure water. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Analytical Workflow Diagram

The following diagram outlines the logical flow of the analytical procedure from sample preparation to data analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:0.1% H3PO4) D Equilibrate HPLC System A->D B Prepare Standard Stock (1000 µg/mL) C Prepare Calibration & QC Samples B->C E Inject Samples C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines.[7] The ICH Q2(R1) guidance provides a framework for this process.[8][9]

Validation Parameters

The following parameters will be assessed to validate the analytical procedure.

Table 3: ICH Q2(R1) Validation Parameters

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (DAD) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval over which the method is precise, accurate, and linear.80% to 120% of the target concentration.
Accuracy To measure the closeness of test results to the true value.Mean recovery of 98.0% - 102.0% at three concentration levels (low, medium, high).
Precision To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (tailing factor, plate count) remain within acceptable limits when flow rate, column temperature, and mobile phase composition are varied slightly.
Method Validation Workflow Diagram

This diagram illustrates the sequence of experiments performed during method validation.

Validation_Workflow Start Method Validation Start Spec Specificity (Blank & Placebo Inj.) Start->Spec Lin Linearity & Range (5-6 Conc. Levels) Spec->Lin Acc Accuracy (Spike Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD_LOQ LOD & LOQ (S/N Ratio or Std. Dev.) Acc->LOD_LOQ Prec->LOD_LOQ Rob Robustness (Vary Method Parameters) LOD_LOQ->Rob End Validation Complete Rob->End

Caption: Logical flow of the HPLC method validation protocol.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative determination of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the systematic validation approach outlined by ICH guidelines, this protocol ensures the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3-Chloro-4-methoxyphenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and impurities encountered during its synthesis, providing practical troubleshooting advice and detailed analytical protocols to ensure the integrity of your experimental outcomes. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and years of hands-on experience in synthetic and analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two principal synthetic pathways to produce this compound, each with its own set of potential impurities:

  • Electrophilic Chlorination of 4-Methoxyphenol: This is a common and direct approach where 4-methoxyphenol is treated with a chlorinating agent.

  • Williamson Ether Synthesis from 3-Chlorophenol: This method involves the methylation of 3-chlorophenol.

The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section delves into the specific impurities that can arise from each synthetic route and provides actionable strategies to minimize their formation and effect on your final product.

Route 1: Electrophilic Chlorination of 4-Methoxyphenol

This route is often favored for its atom economy. However, controlling the regioselectivity of the chlorination can be a significant challenge.

Core Reaction:

Common Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is frequently used in industrial settings.[1]

Diagram: Potential Impurities in Electrophilic Chlorination

G 4-Methoxyphenol 4-Methoxyphenol This compound This compound 4-Methoxyphenol->this compound Desired Reaction Unreacted_Starting_Material Unreacted 4-Methoxyphenol 4-Methoxyphenol->Unreacted_Starting_Material Incomplete Reaction Isomeric_Impurity 2-Chloro-4-methoxyphenol 4-Methoxyphenol->Isomeric_Impurity Ortho-chlorination Degradation_Products Ring-Opened Products 4-Methoxyphenol->Degradation_Products Harsh Conditions Polychlorinated_Impurity Dichlorinated Products This compound->Polychlorinated_Impurity Over-chlorination

Caption: Impurity formation pathways in the electrophilic chlorination of 4-methoxyphenol.

Common Impurities & Troubleshooting
Impurity Root Cause Troubleshooting & Mitigation Strategies
Unreacted 4-Methoxyphenol Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time.- Increase Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents of SO₂Cl₂). - Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation. - Extend Reaction Time: Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed.
2-Chloro-4-methoxyphenol (Isomer) The hydroxyl and methoxy groups are ortho, para-directing, leading to substitution at the position ortho to the hydroxyl group.- Use a Bulky Chlorinating Agent: While less common, bulkier reagents can favor para-substitution. - Catalyst Selection: Certain catalysts can enhance para-selectivity.[2] - Purification: This isomer can often be separated from the desired product by column chromatography or recrystallization due to differences in polarity and crystal packing.
Dichlorinated Products (e.g., 2,5-Dichloro-4-methoxyphenol) Over-chlorination of the desired product or the starting material.- Controlled Addition: Add the chlorinating agent dropwise at a low temperature to maintain control over the reaction exotherm. - Precise Stoichiometry: Avoid a large excess of the chlorinating agent. - Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0-10 °C) to minimize over-reactivity.
Ring-Opened/Degradation Products Harsh reaction conditions (high temperature, strong acid catalysis) can lead to the degradation of the aromatic ring.- Milder Conditions: Use a less aggressive chlorinating agent if possible. - Temperature Control: Strictly maintain the optimal reaction temperature. - pH Control: In some cases, the presence of a non-nucleophilic base can scavenge acidic byproducts that may promote degradation.

Route 2: Williamson Ether Synthesis from 3-Chlorophenol

This route offers excellent regioselectivity as the chlorine and hydroxyl positions are already defined in the starting material. The primary challenge lies in achieving complete methylation without side reactions.

Core Reaction:

Common Methylating Agent: Dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

Diagram: Potential Impurities in Williamson Ether Synthesis

G 3-Chlorophenol 3-Chlorophenol This compound This compound 3-Chlorophenol->this compound Desired O-Alkylation Unreacted_Starting_Material Unreacted 3-Chlorophenol 3-Chlorophenol->Unreacted_Starting_Material Incomplete Reaction C-Alkylation_Product C-Methylated Impurity 3-Chlorophenol->C-Alkylation_Product Side Reaction Methylating_Agent_Byproduct Byproducts of Methylating Agent Methylating_Agent Methylating_Agent Methylating_Agent->Methylating_Agent_Byproduct Decomposition

Caption: Impurity formation pathways in the Williamson ether synthesis of this compound.

Common Impurities & Troubleshooting
Impurity Root Cause Troubleshooting & Mitigation Strategies
Unreacted 3-Chlorophenol Incomplete deprotonation of the phenol, insufficient methylating agent, or deactivation of the methylating agent.- Strong Base: Use a sufficiently strong and non-nucleophilic base (e.g., NaH, K₂CO₃) to ensure complete formation of the phenoxide. - Fresh Reagents: Use a fresh, high-purity methylating agent. - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions as water can consume the base and react with the methylating agent.
C-Methylated Impurities The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).[3]- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation. - Counter-ion: The nature of the counter-ion can influence the O/C alkylation ratio. - Temperature Control: Lower reaction temperatures often favor O-alkylation.
Byproducts from the Methylating Agent Decomposition or side reactions of the methylating agent (e.g., hydrolysis of dimethyl sulfate to methanol and sulfuric acid).- Controlled Addition: Add the methylating agent slowly to a well-stirred solution to dissipate any heat generated. - Anhydrous Conditions: As mentioned, water can lead to the decomposition of many methylating agents.

Analytical Protocols for Purity Assessment

Accurate assessment of product purity and impurity profiling is critical. Below are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse technique for monitoring reaction progress and determining the final purity of this compound.

Experimental Protocol: HPLC-UV Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a suitable ratio (e.g., 70:30 A:B) and hold for 2 minutes.

    • Ramp to a higher organic concentration (e.g., 20:80 A:B) over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Note: This is a general method and may require optimization for your specific impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying volatile impurities and confirming the structure of the main product and byproducts.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and peak shape of the phenolic compounds.

Purification Strategies

For the removal of persistent impurities, consider the following techniques:

  • Recrystallization: An effective method for removing both isomeric and polychlorinated impurities, provided a suitable solvent system can be identified.

  • Column Chromatography: Silica gel chromatography is highly effective for separating compounds with different polarities.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method.

By understanding the potential pitfalls in the synthesis of this compound and employing robust analytical and purification techniques, researchers can consistently obtain high-purity material for their downstream applications. This guide serves as a starting point for troubleshooting and method development, and we encourage you to adapt these principles to your specific experimental context.

References

Technical Support Center: Purification of 3-Chloro-4-methoxyphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-Chloro-4-methoxyphenol using column chromatography. It offers a detailed experimental protocol, in-depth troubleshooting guides in a Q&A format, and frequently asked questions to address common challenges encountered during the purification process.

Introduction to the Purification Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purification is a critical step to ensure the quality and purity of the final active pharmaceutical ingredient (API). The presence of polar functional groups, the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the chloro- substituent, gives the molecule a moderate polarity that requires careful selection of chromatographic conditions for effective separation from reaction byproducts and starting materials.[2]

Column chromatography, a widely used purification technique, is an effective method for isolating this compound.[3] This guide will delve into the practical aspects of this purification, emphasizing the principles behind the chosen methodology to empower researchers to not only follow a protocol but also to troubleshoot and adapt it to their specific needs.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[3]

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes or flasks

  • Rotary evaporator

Safety Precautions

This compound is harmful if swallowed or inhaled and toxic in contact with skin. It causes skin irritation and serious eye damage.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis Slurry 2. Prepare Slurry TLC->Slurry Determine Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute Column Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions Collect->Monitor TLC Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Thin Layer Chromatography (TLC) Analysis:

    • Before setting up the column, determine the optimal solvent system using TLC.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate with the crude mixture and develop it in various ratios of hexane and ethyl acetate.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.[7] A starting point could be a 20-30% ethyl acetate in hexane mixture.[8]

  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane).[9]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[9]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[10]

    • Drain the excess solvent until it is just level with the top of the sand. Do not let the column run dry.[9]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively polar solvent like dichloromethane.[10]

    • Alternatively, for better resolution, perform a "dry loading". Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10]

    • Carefully add the sample solution or the silica-adsorbed sample onto the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.[3]

    • Maintain a constant level of eluent above the silica gel throughout the process.

    • If the separation is challenging, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 10% to 40% ethyl acetate in hexane).

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to this compound.[3]

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Q1: My this compound is not moving from the baseline, even with a relatively polar eluent (e.g., 50% ethyl acetate in hexane). What should I do?

A: This indicates that the compound is strongly adsorbed to the polar silica gel stationary phase.[11] The phenolic hydroxyl group can lead to strong interactions.

  • Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate. If this is insufficient, you can try adding a small percentage (0.5-2%) of methanol to your eluent. Methanol is a highly polar solvent that can effectively compete with the analyte for the active sites on the silica gel.

  • Consider a Different Stationary Phase: For highly polar compounds that are difficult to elute from silica, alternative stationary phases like alumina (neutral or basic) could be an option, as they have different selectivity.[11] However, first assess the stability of your compound on alumina.

Q2: I'm observing significant peak tailing for my compound. How can I improve the peak shape?

A: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, which is common for phenolic compounds.

  • Add a Modifier to the Eluent: Adding a small amount of a polar modifier like acetic acid (e.g., 0.1-1%) to the mobile phase can help to saturate the highly active sites on the silica gel, leading to more symmetrical peaks. This works by competing with the phenolic hydroxyl group for binding sites.

  • Optimize Loading: Ensure the sample is loaded in a narrow band and in a solvent in which it is highly soluble but which is weaker than the eluent.[10] Dry loading is often beneficial in this regard.[10]

  • Check for Overloading: Loading too much crude material can lead to band broadening and tailing. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).

Q3: The separation between this compound and a close-running impurity is poor. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.[12]

  • Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide different selectivity and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is not successful, consider a stationary phase with a different chemistry. For aromatic compounds like phenols, a stationary phase with phenyl- or biphenyl-functional groups can offer alternative selectivity through π-π interactions.[13]

  • Decrease the Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better separation.

Q4: I suspect my this compound is degrading on the silica gel column. How can I confirm this and what can be done?

A: Phenols can be susceptible to oxidation or degradation on acidic silica gel.[11]

  • Stability Test: To check for stability, spot your pure compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots, your compound is likely degrading on the silica.[11]

  • Deactivate the Silica Gel: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent.[7] This neutralizes the acidic sites on the silica surface. However, be mindful that this will change the elution profile.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or alumina.[11]

Frequently Asked Questions (FAQs)

Q: What is a typical Rf value for this compound?

A: The Rf value is highly dependent on the exact solvent system used. However, in a standard mobile phase like 20-30% ethyl acetate in hexane on a silica gel plate, you should aim for an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.[7]

Q: Can I use reversed-phase chromatography for this purification?

A: Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In this case, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile).[14] The elution order would be reversed, with more polar compounds eluting first.

Q: How do I choose between wet and dry loading of my sample?

A: Wet loading, where the sample is dissolved in a minimal amount of solvent and applied directly to the column, is quicker.[10] However, dry loading, where the sample is pre-adsorbed onto silica gel, often results in better separation and sharper bands, especially if the compound has poor solubility in the eluent or if you need to use a strong solvent to dissolve it.[10]

Q: What are some common impurities I might encounter?

A: Common impurities can include unreacted starting materials (e.g., 4-methoxyphenol), regioisomers (if the chlorination step is not perfectly selective), or byproducts from the reaction.[15] The nature of the impurities will depend on the synthetic route used to prepare the this compound.

Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, versatile, and effective for moderately polar compounds.[12]
Mobile Phase Hexane/Ethyl AcetateGood balance of polarity and readily available.[8]
Eluent Composition 20-40% Ethyl Acetate in HexaneProvides an optimal Rf value (0.2-0.4) for good separation.
Sample Loading Dry LoadingRecommended for improved resolution and sharper bands.[10]
Silica:Compound Ratio 30:1 to 100:1 (by weight)Ensures sufficient separation capacity and prevents column overloading.

Troubleshooting Logic Diagram

G cluster_solutions1 Solutions for No Elution cluster_solutions2 Solutions for Tailing cluster_solutions3 Solutions for Poor Separation cluster_solutions4 Solutions for Degradation Problem Purification Issue NoElution Compound at Baseline? Problem->NoElution Tailing Peak Tailing? Problem->Tailing PoorSep Poor Separation? Problem->PoorSep Degradation Compound Degrading? Problem->Degradation IncPolarity Increase Eluent Polarity (e.g., more EtOAc, add MeOH) NoElution->IncPolarity Yes ChangePhase1 Change Stationary Phase (e.g., Alumina) NoElution->ChangePhase1 If still no elution AddModifier Add Modifier to Eluent (e.g., Acetic Acid) Tailing->AddModifier Yes DryLoad Use Dry Loading Tailing->DryLoad Also consider FineTune Fine-tune Eluent (e.g., ternary mixture) PoorSep->FineTune Yes ChangePhase2 Change Stationary Phase (e.g., Phenyl-silica) PoorSep->ChangePhase2 If still poor Deactivate Deactivate Silica (e.g., add Triethylamine) Degradation->Deactivate Yes ChangePhase3 Change Stationary Phase (e.g., Alumina) Degradation->ChangePhase3 If deactivation fails

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: High-Purity Recrystallization of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed methodologies, troubleshooting guidance, and frequently asked questions to assist in achieving high-purity crystalline product.

Introduction to the Recrystallization of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of this solid organic compound. The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal solvent will dissolve the this compound readily at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

This guide will provide you with the necessary information and protocols to successfully purify this compound, troubleshoot common issues, and understand the underlying scientific principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for developing an effective recrystallization protocol.

PropertyValueSource
CAS Number 18093-12-4[1][2]
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
Melting Point ~51 °C
Appearance Off-white to light brown crystalline solid
pKa ~9.49 (Predicted)

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound "oiled out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Causality: this compound has a relatively low melting point (~51 °C). If the solution becomes supersaturated at a temperature above this, the compound will separate as a molten oil.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.

    • Slower Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation.

    • Solvent System Modification: Consider using a lower-boiling point solvent or a mixed solvent system. For instance, if you are using water, adding a co-solvent like ethanol can lower the temperature at which the compound precipitates.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. Why is this happening and how can I induce crystallization?

A2: The absence of crystal formation is usually due to either using too much solvent or the solution being highly supersaturated without nucleation sites.

  • Causality: An overly dilute solution will not become saturated upon cooling. Alternatively, a very clean solution may lack nucleation points for crystals to begin forming.

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

Q3: The purified crystals of this compound are colored (e.g., yellow or brown). How can I remove these colored impurities?

A3: The coloration is likely due to the presence of oxidized phenolic impurities, which are common in phenol chemistry.

  • Causality: Phenols are susceptible to air oxidation, which can form highly colored quinone-like byproducts.[3] This process can be accelerated by heat and light.

  • Solutions:

    • Activated Charcoal: Add a small amount (1-2% of the solute mass) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.

    • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Prompt Filtration: Filter the hot solution quickly to minimize the time the compound is exposed to high temperatures in the presence of air.

Q4: The recovery of purified this compound is very low. What are the possible reasons and how can I improve the yield?

A4: Low recovery can result from several factors, including using too much solvent, premature crystallization, or incomplete precipitation.

  • Causality: The compound has some residual solubility even in the cold solvent. Using an excessive amount of solvent will lead to a significant portion of the product remaining in the mother liquor.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

    • Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally through solubility tests. However, based on the polar nature of the phenolic hydroxyl and methoxy groups, good starting points for single-solvent systems are alcohols (e.g., ethanol, isopropanol) or water. For mixed-solvent systems, combinations like ethanol/water or acetone/water are often effective for polar organic compounds.[4] The goal is to find a solvent or solvent pair where this compound is highly soluble when hot and poorly soluble when cold.

Q2: How do I perform a solvent selection test for recrystallization?

A2:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature and then in an ice bath.

  • The best solvent is one that dissolves the compound completely when hot and results in the formation of a large amount of crystals upon cooling.

Q3: Is it necessary to perform a hot filtration step?

A3: A hot filtration step is necessary if your crude sample contains insoluble impurities (e.g., dust, inorganic salts) or if you have used activated charcoal to decolorize the solution. This step should be performed quickly to prevent premature crystallization in the filter funnel.

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will depend on the synthetic route used. Common impurities in the synthesis of substituted phenols can include:

  • Unreacted Starting Materials: For example, if prepared via chlorination of 4-methoxyphenol, some unreacted starting material may remain.

  • Isomeric Byproducts: Depending on the regioselectivity of the reaction, other chlorinated isomers of 4-methoxyphenol could be formed.

  • Over-reaction Products: Dichlorinated or other polysubstituted phenols might be present.

  • Oxidation Products: As mentioned, quinone-type compounds can form due to oxidation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is suitable when a single solvent with the desired solubility characteristics has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (If Necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful when no single solvent has the ideal properties. A pair of miscible solvents is used: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B). A common example for a polar compound like this would be ethanol (solvent A) and water (solvent B).

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent A (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add solvent B (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot solvent A to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities or Charcoal Present? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration_q->cool No hot_filtration->cool crystallization_q Crystals Formed? cool->crystallization_q induce Induce Crystallization (Scratch/Seed) crystallization_q->induce No collect Collect Crystals (Vacuum Filtration) crystallization_q->collect Yes induce->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end Troubleshooting_Crystallization start Problem: No Crystals After Cooling check_solvent Too Much Solvent Used? start->check_solvent evaporate Solution: Evaporate Some Solvent & Re-cool check_solvent->evaporate Yes check_nucleation Supersaturated, No Nucleation Sites? check_solvent->check_nucleation No re_cool Re-cool Solution evaporate->re_cool scratch Solution 1: Scratch Inner Surface of Flask check_nucleation->scratch Likely seed Solution 2: Add a Seed Crystal check_nucleation->seed Likely scratch->re_cool seed->re_cool success Result: Crystal Formation re_cool->success

References

troubleshooting side reactions in 3-Chloro-4-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methoxyphenol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

I. Overview of Synthetic Strategy

The primary and most common route to this compound involves the regioselective chlorination of 4-methoxyphenol. This seemingly straightforward electrophilic aromatic substitution is often complicated by the formation of undesired isomers and other byproducts. Understanding the factors that control regioselectivity and the mechanisms of side reactions is crucial for optimizing the synthesis and achieving high purity of the target compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

FAQ 1: My reaction produces a significant amount of the 2-chloro-4-methoxyphenol isomer. How can I improve the regioselectivity for the desired 3-chloro product?

Root Cause Analysis:

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 4-methoxyphenol are both ortho-, para-directing activators for electrophilic aromatic substitution. The incoming electrophile (Cl⁺) will be directed to the positions ortho and para to these groups. In 4-methoxyphenol, the position para to the hydroxyl group is occupied by the methoxy group, and vice-versa. Therefore, chlorination can occur at the positions ortho to either the hydroxyl or the methoxy group. The formation of the 2-chloro isomer is often favored due to the strong activating and directing effect of the adjacent hydroxyl group.

Troubleshooting Strategies:

  • Choice of Chlorinating Agent: The choice of chlorinating agent can significantly influence regioselectivity. While elemental chlorine (Cl₂) can be used, it often leads to poor selectivity and over-chlorination. Milder and more selective reagents are preferred.

    • Sulfuryl chloride (SO₂Cl₂): This is a commonly used reagent that can provide good yields of the desired product, especially when used with a catalyst.[1]

    • N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent that can offer improved regioselectivity, particularly when used in conjunction with specific catalysts.[2][3]

  • Catalyst Systems for Enhanced para-Selectivity: Research has shown that certain catalysts can steer the chlorination towards the desired position.

    • Thiourea-based catalysts: Specific thiourea catalysts have been demonstrated to enhance the formation of either the ortho or para isomer, depending on the catalyst structure.[2][3]

    • Lewis Acids: In conjunction with sulfuryl chloride, Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can promote chlorination, and careful optimization of conditions can favor the desired isomer.[1]

    • Selenoether Catalysts: Recent studies have shown that Lewis basic selenoether catalysts can be highly efficient for ortho-selective chlorination of phenols, which in this case would be the undesired isomer.[4] This highlights the importance of catalyst selection to direct the reaction to the desired position.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are often preferred to minimize the formation of polychlorinated byproducts.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

Experimental Protocol for Improved Regioselectivity:

  • To a solution of 4-methoxyphenol in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the chosen catalyst (e.g., a specific thiourea derivative for para-selectivity).

  • Cool the mixture to the desired temperature (e.g., 0 °C or lower).

  • Slowly add a solution of the chlorinating agent (e.g., NCS or SO₂Cl₂) in the same solvent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution).

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the this compound.

FAQ 2: I am observing the formation of dichlorinated and other polychlorinated byproducts. What is causing this and how can it be prevented?

Root Cause Analysis:

The starting material, 4-methoxyphenol, and the desired product, this compound, are both activated aromatic rings susceptible to further electrophilic substitution. The presence of excess chlorinating agent or harsh reaction conditions can lead to the formation of di- and polychlorinated species.

Troubleshooting Strategies:

  • Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is 1.05 to 1.1 equivalents of the chlorinating agent.

  • Slow Addition of Reagents: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time. This minimizes the chance of multiple chlorination events on a single molecule.

  • Reaction Temperature: As with improving regioselectivity, maintaining a low reaction temperature can help to control the reactivity and reduce the formation of over-chlorinated products.

  • Monitoring Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (TLC, GC, or HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Data Presentation: Effect of Reagent Stoichiometry on Product Distribution

Molar Equivalents of SO₂Cl₂This compound Yield (%)Dichloro-4-methoxyphenol Yield (%)
1.0855
1.28015
1.56530

Note: The above data is illustrative and actual results may vary depending on specific reaction conditions.

FAQ 3: My final product is contaminated with a compound that appears to be 4-chlorophenol. How is this possible and what can I do to avoid it?

Root Cause Analysis:

The formation of 4-chlorophenol suggests that cleavage of the methyl ether has occurred, followed by chlorination. Aryl methyl ethers can be cleaved under acidic conditions, which can be generated in situ during the chlorination reaction, especially when using reagents like sulfuryl chloride which can produce HCl as a byproduct.[5][6][7][8]

Troubleshooting Strategies:

  • Use of a Non-Acidic Chlorinating Agent: Consider using a chlorinating agent that does not generate strong acids. N-Chlorosuccinimide (NCS) is a good alternative in this regard.

  • Inclusion of an Acid Scavenger: If using a reagent that produces acid, the addition of a non-nucleophilic base, such as a hindered amine or an inorganic base like sodium carbonate, can neutralize the acid as it is formed.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate the hydrolysis of the chlorinating agent and contribute to the generation of acidic species.

Workflow for Minimizing Ether Cleavage:

Caption: Troubleshooting workflow for ether cleavage.

FAQ 4: The reaction mixture turns dark, and I am having difficulty purifying the final product. What is causing the discoloration?

Root Cause Analysis:

Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type structures.[9][10] This can be exacerbated by the presence of certain reagents, air (oxygen), or light.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Protection from Light: Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil.

  • Purification of Starting Material: Ensure that the starting 4-methoxyphenol is pure and free from any colored impurities. If necessary, purify it by recrystallization or distillation before use.[11]

  • Workup with a Reducing Agent: During the aqueous workup, consider washing the organic layer with a dilute solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃), to remove some of the colored oxidation byproducts.

  • Purification of the Final Product: If the crude product is discolored, purification by column chromatography on silica gel is often effective. If the product is a solid, recrystallization from a suitable solvent system can also remove colored impurities.[11]

III. References

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. 5

  • Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters. ACS Publications. 6

  • Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Marcel Dekker, Inc.7

  • The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. 8

  • Regioselective Chlorination of Phenols. Scientific Update. 2

  • Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. ACS Publications. 12

  • The Catalyst-Controlled Regiodivergent Chlorination of Phenols. ResearchGate. 3

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Cardiff University. 1

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. ACS Publications. 4

  • Synthesis of 4-Methoxyphenol. rhodium.ws. 9

  • 4-methoxyphenol purification. Sciencemadness Discussion Board. 11

  • Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol. Benchchem. 10

References

Technical Support Center: Optimization of 3-Chloro-4-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most industrially viable and scalable synthetic route to this compound?

The most common and scalable approach is the direct, regioselective electrophilic chlorination of 4-methoxyphenol. The methoxy group is a strong activating, ortho, para-directing group. Since the para position is already occupied by the hydroxyl group, chlorination is directed to the ortho positions (C3 and C5). Steric hindrance from the adjacent methoxy group typically favors substitution at the C3 position, yielding the desired product.

Alternative routes, such as the diazotization of 3-chloro-4-methoxyaniline followed by hydrolysis, are generally more complex, involve more steps, and may use less desirable reagents, making them less favorable for large-scale production.[1]

Q2: Which chlorinating agents are most effective for this synthesis, and what are the trade-offs?

The choice of chlorinating agent is critical for controlling selectivity and managing reaction energetics.

Chlorinating AgentProsConsCausality & Field Insights
Sulfuryl Chloride (SO₂Cl₂) Inexpensive, highly reactive, clean reaction (byproducts are gaseous SO₂ and HCl).Can be too reactive, leading to over-chlorination (dichlorination). Requires careful temperature control.SO₂Cl₂ is often the reagent of choice for process scale-up due to its cost-effectiveness and the ease of removing byproducts. The key is slow, controlled addition at low temperatures to manage the exothermic reaction and favor mono-chlorination.
N-Chlorosuccinimide (NCS) Milder, easier to handle, often provides higher selectivity for mono-chlorination.More expensive, byproduct (succinimide) must be removed during workup.NCS is excellent for lab-scale synthesis where yield and purity are prioritized over cost. The milder reactivity profile reduces the risk of forming dichlorinated species. The succinimide byproduct is typically removed via an aqueous base wash.
Hydrochloric Acid / Hydrogen Peroxide (HCl/H₂O₂) "Green" chemistry approach, inexpensive reagents.Can be slow, may require a catalyst, and can generate significant aqueous waste.This system generates electrophilic chlorine in situ. While environmentally appealing, optimizing the reaction can be challenging, and it is often less efficient than using SO₂Cl₂ or NCS.
Q3: How can I effectively monitor the reaction progress to determine the optimal endpoint?

Determining the reaction endpoint is crucial to prevent the formation of byproducts from over-reaction. A multi-pronged approach is recommended.

  • Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. Use a solvent system that provides good separation between the starting material (4-methoxyphenol) and the product (this compound). A typical system is 7:3 Hexane:Ethyl Acetate. The product, being more non-polar, will have a higher Rf value than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and semi-quantifying the starting material, product, and any byproducts (e.g., dichlorinated species). This provides a more detailed picture of the reaction mixture composition.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis, allowing for precise determination of conversion and purity.[2] A reversed-phase C18 column with a water/acetonitrile mobile phase and UV detection is typically effective.[2]

Troubleshooting Guide

Problem: Low Reaction Yield

Q: My final isolated yield is below 50%. I'm losing material either during the reaction or workup. What are the likely causes and how can I fix this?

Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.

  • Incomplete Conversion:

    • The "Why": The chlorinating agent may have degraded due to moisture, or the reaction temperature may be too low to overcome the activation energy barrier efficiently.

    • The Fix: Ensure your chlorinating agent is fresh and handled under anhydrous conditions (especially SO₂Cl₂). If the reaction has stalled (as monitored by TLC/GC), consider a modest increase in temperature (e.g., from 0°C to 10-15°C) or extending the reaction time.

  • Product Degradation/Side Reactions:

    • The "Why": The phenol and methoxy groups are activating, making the product susceptible to over-chlorination, especially if local concentrations of the chlorinating agent are high or the temperature is not adequately controlled. Phenols can also be prone to oxidation, leading to colored impurities.

    • The Fix:

      • Temperature Control: Maintain a consistently low temperature (0-5°C) throughout the addition of the chlorinating agent.

      • Controlled Addition: Add the chlorinating agent dropwise via a syringe pump over an extended period (e.g., 1-2 hours). This prevents localized "hot spots" and high concentrations of the electrophile.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that often produce colored byproducts.

  • Losses During Workup & Purification:

    • The "Why": this compound has moderate polarity and some water solubility. Aggressive or improper workup can lead to significant material loss into the aqueous phase or formation of emulsions.

    • The Fix:

      • pH Adjustment: During the aqueous wash, ensure the pH is weakly acidic (pH 4-5) before extraction. In basic conditions, the product will deprotonate to the phenoxide, which is highly water-soluble.

      • Salting Out: Wash the combined organic layers with brine (saturated NaCl solution). This decreases the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.[3]

      • Extraction Solvent: Use a solvent like Ethyl Acetate or Dichloromethane for extraction and perform multiple extractions (e.g., 3 x 50 mL is better than 1 x 150 mL) to ensure complete recovery.

G start Low Yield Observed check_conversion Check Reaction Completion (TLC, GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes sub_degraded Degraded Reagent? incomplete->sub_degraded check_purity Analyze Crude Purity (High Impurity Content?) complete->check_purity temp_low Temperature Too Low? sub_degraded->temp_low No use_fresh Solution: Use Fresh/ Anhydrous Reagent sub_degraded->use_fresh Yes inc_temp Solution: Increase Temp Slightly or Extend Time temp_low->inc_temp Yes high_purity Crude is Relatively Pure check_purity->high_purity No low_purity Crude is Impure check_purity->low_purity Yes workup_loss Investigate Workup/ Purification Losses high_purity->workup_loss side_reactions Investigate Side Reactions low_purity->side_reactions

Caption: Troubleshooting decision tree for low yield.
Problem: High Impurity Profile (Poor Selectivity)

Q: My crude product contains significant amounts of the starting material, the 2-chloro isomer, and a dichlorinated byproduct. How can I improve regioselectivity?

This is a classic challenge in electrophilic aromatic substitution on activated rings. The key is to finely tune the reaction conditions to favor the desired C3 chlorination.

  • Isomeric Impurities (2-Chloro-4-methoxyphenol):

    • The "Why": While the C3 position is generally favored, some substitution at the C5 position (which would yield the same product after rotation) and the other ortho position (C2) can occur. The choice of solvent can influence this selectivity.

    • The Fix:

      • Solvent Choice: Non-polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are often preferred. Polar, coordinating solvents can solvate the electrophile differently, altering its steric bulk and reactivity, which can negatively impact regioselectivity.

  • Dichlorinated Byproduct (e.g., 2,5-Dichloro-4-methoxyphenol):

    • The "Why": The mono-chlorinated product is still an activated aromatic ring and can undergo a second chlorination if excess chlorinating agent is present or if the reaction conditions are too harsh.

    • The Fix:

      • Stoichiometry is Key: Use a slight deficit or precisely 1.0 equivalent of the chlorinating agent relative to the 4-methoxyphenol. This ensures there is no excess reagent available to react with the product once the starting material is consumed.

      • Low Temperature: As mentioned for yield, low temperatures (0-5°C) decrease the reaction rate, giving the desired mono-chlorination a kinetic advantage over the slower di-chlorination of the slightly less activated product ring.

Problem: Purification Difficulties

Q: My crude product is a dark, oily residue that is difficult to purify by recrystallization. What is the best purification strategy?

This is a frequently reported issue with phenol syntheses, often due to minor oxidative byproducts that act as crystallization inhibitors.[4] A multi-step purification workflow is most effective.

G start Crude Product (Dark Oil) workup Aqueous Workup (Base/Acid Wash) start->workup extraction Solvent Extraction (EtOAc/DCM) workup->extraction column Flash Column Chromatography extraction->column recrystallize Recrystallization column->recrystallize High Purity Fractions distill Vacuum Distillation column->distill Mixed/Oily Fractions final Pure Crystalline Product recrystallize->final distill->final

References

preventing the formation of isomers during 3-Chloro-4-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-methoxyphenol Synthesis

A Senior Application Scientist's Guide to Preventing Isomer Formation

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals grappling with the regiochemical challenges inherent in the synthesis of this compound. Isomer formation is a significant hurdle in this process, leading to reduced yields and complex purification steps. Here, we will dissect the root causes of this issue and provide actionable, field-proven troubleshooting strategies and protocols to maximize the yield of your target isomer.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Core Problem

Q1: Why is the direct chlorination of 4-methoxyphenol so prone to producing unwanted isomers?

A1: The challenge lies in the fundamental principles of electrophilic aromatic substitution (EAS). The starting material, 4-methoxyphenol, has two activating groups on the aromatic ring: a hydroxyl (-OH) group and a methoxy (-OCH3) group. Both are powerful ortho, para-directors.[1]

  • Hydroxyl (-OH) Group: This is the more strongly activating group. It directs incoming electrophiles (like Cl+) to the positions ortho to it (C2 and C6).

  • Methoxy (-OCH3) Group: This is also an activating ortho, para-director, though weaker than the -OH group. It directs electrophiles to the positions ortho to it (C3 and C5).

Because the hydroxyl group's activating effect is dominant, chlorination overwhelmingly favors substitution at the C2 position, leading to the formation of 2-Chloro-4-methoxyphenol as the major byproduct.[2] The desired 3-chloro isomer requires substitution ortho to the methoxy group and meta to the hydroxyl group, which is electronically disfavored.

Caption: Regioselectivity in the chlorination of 4-methoxyphenol.

Part 2: Troubleshooting and Strategic Synthesis

Q2: My reaction yields a mixture of 2-chloro and 3-chloro isomers. How can I improve the selectivity for the desired 3-chloro product?

A2: Improving selectivity requires overcoming the inherent electronic preference for 2-chlorination. This can be achieved by strategically manipulating the reaction conditions to favor kinetic or thermodynamic control, or by employing steric hindrance and catalysis.

Key Strategies:

  • Choice of Chlorinating Agent: Milder and bulkier chlorinating agents can improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the chlorinating species and the substrate.[3]

  • Temperature Control: Lower temperatures often favor kinetic products, but in some systems, higher temperatures can allow for isomerization to a more stable product.

  • Catalysis: The use of specific organocatalysts can dramatically alter the ortho/para ratio by forming a complex with the phenol, sterically hindering the positions ortho to the hydroxyl group.[4]

Q3: Which chlorinating agent and catalyst system offers the best performance?

A3: While many reagents can chlorinate phenols, sulfuryl chloride (SO₂Cl₂) in the presence of a suitable catalyst or in a non-polar solvent often provides a better outcome than harsher reagents like chlorine gas.

Reagent SystemTypical ConditionsProsCons
Chlorine Gas (Cl₂) Chlorinated solvents (e.g., CCl₄, CH₂Cl₂)Inexpensive, highly reactive.Poor selectivity, risk of over-chlorination, hazardous to handle.[2]
Sulfuryl Chloride (SO₂Cl₂) Non-polar solvent (e.g., hexane) or with a catalyst.Readily available, easier to handle than Cl₂, can be highly selective with additives.[5]Can decompose to form radical species, requires careful control.
N-Chlorosuccinimide (NCS) Acetonitrile or acetic acid.Solid reagent, easy to handle, generally mild.Often less reactive, may require acid catalysis, can still produce isomer mixtures.
SO₂Cl₂ + Organocatalyst Dichloromethane or similar, low temperature.Can achieve excellent regioselectivity (>95%) for one isomer.[4]Catalysts can be expensive, requires careful screening and optimization.

Recommendation: For achieving the highest selectivity for this compound, a system using sulfuryl chloride with an appropriate ortho-directing catalyst for the methoxy group or a para-directing catalyst for the hydroxyl group that is sterically hindered is the most promising modern approach. Research has shown that certain catalysts can effectively block the more reactive sites, guiding the electrophile to the desired position.[4]

Q4: Are there alternative synthesis routes that completely avoid the isomer problem?

A4: Yes. When direct chlorination proves inefficient, it is often more practical to build the molecule from a precursor that already contains the desired substitution pattern. This is a common strategy in pharmaceutical development to ensure isomeric purity.

Alternative Route Example: From 3-Chloro-4-hydroxybenzaldehyde

  • Start with 3-Chloro-4-hydroxybenzaldehyde: This commercially available starting material has the chlorine atom in the correct position.

  • Methylation: Protect the phenolic hydroxyl group via methylation (e.g., using dimethyl sulfate or methyl iodide with a base) to form 3-Chloro-4-methoxybenzaldehyde.

  • Baeyer-Villiger Oxidation: Oxidize the aldehyde group to a formate ester using an oxidant like m-CPBA or peracetic acid.

  • Hydrolysis: Hydrolyze the resulting formate ester under basic conditions to yield the final product, this compound.

Alternative_Synthesis_Workflow Start 3-Chloro-4-hydroxy- benzaldehyde Intermediate1 3-Chloro-4-methoxy- benzaldehyde Start->Intermediate1  Methylation  (e.g., (CH₃)₂SO₄, K₂CO₃) Intermediate2 Formate Ester Intermediate Intermediate1->Intermediate2  Baeyer-Villiger  Oxidation (e.g., m-CPBA) Product This compound (High Purity) Intermediate2->Product  Hydrolysis  (e.g., NaOH, then H⁺)

Caption: High-purity workflow avoiding direct chlorination.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Conversion 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh bottle of sulfuryl chloride or recrystallize NCS. 2. Incrementally increase the reaction temperature by 5-10°C. 3. Monitor the reaction by TLC or GC and extend the time until the starting material is consumed.
High percentage of 2-Chloro isomer 1. Reaction is dominated by electronic effects of the -OH group. 2. Chlorinating agent is too reactive (e.g., Cl₂). 3. Polar, protic solvent is used, activating the phenol.1. Switch to a less polar solvent like hexane or toluene. 2. Use a milder agent like SO₂Cl₂ at low temperature (-10°C to 0°C). 3. Introduce a bulky organocatalyst known to favor para-substitution relative to the -OH group.[4]
Formation of Dichloro products 1. Excess chlorinating agent used. 2. Reaction temperature is too high.1. Use a precise stoichiometry, typically 1.0-1.05 equivalents of the chlorinating agent. Add the agent dropwise. 2. Maintain a lower reaction temperature throughout the addition and reaction period.

Analytical and Purification Protocols

Q5: How can I reliably analyze the isomer ratio in my crude product?

A5: Accurate quantification of isomers is critical.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for separating and quantifying chlorophenol isomers.[6][7][8] A C18 column with a methanol/water or acetonitrile/water mobile phase can typically resolve the 2-chloro and 3-chloro isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides excellent separation of volatile isomers, and MS confirms their identity by their mass-to-charge ratio and fragmentation patterns. Derivatization may be required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish the isomers. The aromatic protons will have distinct chemical shifts and coupling patterns for each isomer, allowing for integration and ratio determination.

Q6: My synthesis produced an isomeric mixture. What is the best way to purify the this compound?

A6: Separating closely related isomers can be difficult but is achievable.

  • Fractional Distillation under Vacuum: If the boiling points of the isomers are sufficiently different, this can be an effective method on a larger scale.

  • Recrystallization: This is often the most practical lab-scale method. A systematic solvent screen is required to find a solvent system in which the desired isomer has lower solubility than the undesired one, especially at lower temperatures.

  • Preparative Chromatography: While expensive and resource-intensive for large quantities, column chromatography over silica gel is the most reliable method for achieving high purity on a small to medium scale.

References

Technical Support Center: Scale-Up of 3-Chloro-4-methoxyphenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of 3-Chloro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important intermediate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively.

I. Overview of Synthetic Strategy and Core Challenges

The most common and industrially viable route to this compound is the electrophilic aromatic substitution of 4-methoxyphenol. This seemingly straightforward chlorination presents several challenges during scale-up, primarily centered around:

  • Regioselectivity: The hydroxyl and methoxy groups are both ortho-, para-directing, leading to the formation of the undesired 2-chloro-4-methoxyphenol isomer and potentially di- and tri-chlorinated byproducts.[1][2]

  • Exothermicity: Chlorination reactions are often highly exothermic. What is manageable in a lab flask can become a serious safety hazard in a larger reactor if not properly controlled, potentially leading to a runaway reaction.[3][4]

  • Byproduct Formation: Aside from isomeric impurities, over-chlorination can lead to the formation of dichlorinated and other polychlorinated phenols.[5] The thermal stability of these chlorinated phenols can also be a concern at elevated temperatures.[6][7]

  • Work-up and Purification: The separation of the desired product from isomers, unreacted starting material, and other byproducts can be challenging at scale, often requiring multi-step purification processes like distillation and crystallization.

  • Handling of Hazardous Materials: The reagents commonly used, such as sulfuryl chloride and chlorine gas, are hazardous and require specific handling protocols, especially at an industrial scale.[8][9][10]

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Reaction and Synthesis

Question 1: We are seeing a high percentage of the 2-chloro-4-methoxyphenol isomer in our crude product. How can we improve the regioselectivity for the desired 3-chloro isomer?

Answer:

This is a classic challenge in the chlorination of substituted phenols. The key is to control the electrophilicity of the chlorinating agent and influence the steric environment of the reaction.

  • Choice of Chlorinating Agent: While elemental chlorine can be used, sulfuryl chloride (SO₂Cl₂) is often preferred in industrial settings as it can offer better selectivity and is easier to handle than chlorine gas.[2][11][12]

  • Catalyst Selection: The use of a catalyst is crucial for enhancing para-selectivity. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are common, but their activity can sometimes lead to over-chlorination. A more nuanced approach involves the use of sulfur-containing co-catalysts . For instance, dialkyl sulfides or polymeric sulfides in conjunction with a Lewis acid have been shown to significantly improve the para- to ortho- isomer ratio.[1][2] The proposed mechanism involves the formation of a bulky chlorinating species, which sterically favors attack at the less hindered para-position.

  • Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents are generally preferred for this type of electrophilic aromatic substitution.

  • Temperature Control: Lower reaction temperatures generally favor higher selectivity. However, this must be balanced with achieving a reasonable reaction rate.

Troubleshooting Protocol:

  • Screen Chlorinating Agents: If you are using Cl₂, consider switching to SO₂Cl₂.

  • Introduce a Sulfur Co-catalyst: Start with a simple dialkyl sulfide (e.g., di-n-butyl sulfide) in a catalytic amount along with your Lewis acid.

  • Optimize Catalyst Loading: Systematically vary the concentration of the Lewis acid and the sulfur co-catalyst to find the optimal ratio for your system.

  • Temperature Profile: Run the reaction at a lower temperature (e.g., 0-10 °C) and monitor the conversion and isomer ratio over time.

Question 2: Our reaction is showing a significant exotherm upon addition of the chlorinating agent, making it difficult to control the temperature at a larger scale. What are the best practices for managing this?

Answer:

Managing the exotherm of a chlorination reaction is critical for both safety and product quality. A runaway reaction is a serious risk.[3][4]

  • Controlled Addition: The chlorinating agent should be added sub-surface and at a controlled rate to allow the reactor's cooling system to dissipate the heat generated. Never add the entire amount of the chlorinating agent at once.

  • Reverse Addition: In some cases, adding the 4-methoxyphenol solution to the chlorinating agent can help to better control the reaction, as the reactive species is immediately consumed.

  • Heat Transfer: Ensure your reactor has adequate heat transfer capacity for the scale of the reaction. This includes a properly sized cooling jacket and potentially internal cooling coils.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, but this will also impact reactor throughput.

Workflow for Exotherm Management:

start Start: Exotherm Control controlled_addition Implement Controlled Sub-surface Addition start->controlled_addition monitor_temp Monitor Temperature Profile Closely controlled_addition->monitor_temp adequate_cooling Ensure Adequate Reactor Cooling Capacity monitor_temp->adequate_cooling reverse_addition Consider Reverse Addition Strategy adequate_cooling->reverse_addition dilution Evaluate Increased Solvent Volume reverse_addition->dilution safe_operation Achieve Safe and Controlled Operation dilution->safe_operation reactor Chlorination Reactor off_gas HCl and SO₂ Off-Gas reactor->off_gas Generated Gas scrubber Caustic Scrubber (NaOH solution) off_gas->scrubber Neutralization vent Vent to Atmosphere scrubber->vent Treated Gas

References

how to remove unreacted starting material from 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Chloro-4-methoxyphenol

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound from unreacted starting materials and reaction byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Core Principles: Understanding this compound

Before troubleshooting, it's crucial to understand the key chemical properties of your target molecule, this compound. Its structure dictates its behavior and provides the handles we can exploit for purification.

  • Phenolic Hydroxyl Group (-OH): This is the most important functional group for purification. It is weakly acidic (typical pKa around 10), meaning it can be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt.[1][2] This is the basis for acid-base extraction.

  • Aromatic Ring: The benzene ring makes the molecule largely non-polar.

  • Substituents (-Cl, -OCH₃): The chloro and methoxy groups influence the molecule's overall polarity and electronic properties.

  • Physical State: this compound is a solid at room temperature, making recrystallization a viable purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to purify this compound? A1: The three most effective and widely used techniques are acid-base extraction, column chromatography, and recrystallization. The choice depends on the nature of the impurities you need to remove.

Q2: My reaction is complete, but the crude product is an oil instead of a solid. What should I do? A2: An oily product suggests the presence of significant impurities, likely residual solvent or unreacted liquid starting materials, which are depressing the melting point. Before attempting recrystallization, it is highly recommended to perform an acid-base extraction or column chromatography to remove these bulk impurities.

Q3: How do I know which starting material is contaminating my product? A3: The best way is to use Thin Layer Chromatography (TLC). Spot your crude product, the pure starting materials, and the desired product (if you have a pure standard) on the same TLC plate. The relative positions of the spots (Rf values) will reveal which compounds are present in your crude mixture.

Troubleshooting Guide: Removing Unreacted Starting Materials

This section addresses specific separation challenges in a question-and-answer format.

Scenario 1: Contamination with a Non-Polar, Neutral Starting Material (e.g., an aryl halide like 3,4-dichloroanisole)

Question: My TLC analysis shows a significant amount of a non-polar starting material co-eluting with my desired this compound. How can I separate them?

Answer: This is an ideal scenario for acid-base extraction . This technique leverages the acidic nature of your phenolic product to move it into an aqueous layer, leaving the neutral starting material behind in the organic layer.[1][3]

Causality: Phenols are sufficiently acidic to be deprotonated by strong bases like sodium hydroxide (NaOH) but not by weak bases like sodium bicarbonate (NaHCO₃).[2][4] This reaction converts the water-insoluble phenol into a water-soluble sodium phenoxide salt. The neutral organic impurity, lacking an acidic proton, will not react and remains in the organic solvent.

G cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation A Crude Product (Phenol + Neutral Impurity) dissolved in an organic solvent (e.g., Ethyl Acetate) B Add aqueous NaOH solution (e.g., 1-2 M) A->B C Shake in Separatory Funnel & allow layers to separate B->C D Organic Layer (Contains Neutral Impurity) E Aqueous Layer (Contains Sodium Phenoxide Salt) Sep F Wash with brine, dry (e.g., MgSO₄), and evaporate solvent to isolate Neutral Impurity D->F G Cool aqueous layer in an ice bath and re-acidify with conc. HCl until pH ~1-2 E->G Sep->D  Drain & Keep Sep->E  Drain & Keep H Product (Phenol) precipitates as a solid G->H I Collect by vacuum filtration, wash with cold water, and dry H->I

Caption: Workflow for purifying a phenol via acid-base extraction.

  • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extract: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Separate: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean flask.[1]

  • Wash (Optional but Recommended): Add more organic solvent to the aqueous layer in the separatory funnel and shake again. This "back-wash" removes any residual neutral impurities from the aqueous layer. Separate the layers and combine the aqueous portions.

  • Isolate Impurity: The organic layer now contains the neutral starting material. It can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to recover the impurity if desired.

  • Regenerate Product: Place the flask containing the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (test with pH paper). Your product, this compound, should precipitate as a solid.

  • Collect: Collect the purified solid product by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly.

Scenario 2: Contamination with a Starting Material of Similar Polarity

Question: My starting material has a polarity very similar to my product, and acid-base extraction is not an option (e.g., another substituted phenol). How do I achieve separation?

Answer: When compounds have similar polarities, flash column chromatography is the most powerful purification technique.[5][6] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[5]

Causality: Silica gel is a polar stationary phase. More polar compounds interact more strongly with the silica and therefore travel down the column more slowly. Less polar compounds interact weakly and elute from the column faster. By carefully choosing a solvent system (mobile phase), you can modulate the speed at which compounds travel, allowing for their separation.[5][7]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Elution cluster_2 Step 3: Analysis & Isolation A Select Solvent System using TLC (Aim for product Rf ≈ 0.3) B Pack column with silica gel as a slurry in the chosen eluent A->B C Load Crude Product (dissolved in minimal solvent or adsorbed onto silica) B->C D Add eluent to the top of the column E Apply gentle pressure (air/nitrogen) D->E F Collect fractions in test tubes E->F G Analyze fractions by TLC H Combine fractions containing the pure product G->H I Evaporate solvent under reduced pressure to obtain purified solid H->I

Caption: General workflow for purification by flash column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for phenols is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35, with clear separation from the impurity spot(s).[7]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pour it into a glass column. Allow the silica to settle into a uniform, compact bed, ensuring there are no air bubbles or cracks.

  • Loading the Sample: Dissolve your crude product in the minimum amount of a polar solvent (like dichloromethane or ethyl acetate) and add it carefully to the top of the silica bed. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the column and apply gentle positive pressure. Collect the eluting solvent in a series of test tubes (fractions).

  • Monitoring: Spot aliquots from the collected fractions onto TLC plates to track the separation.

  • Isolation: Combine the fractions that contain only the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Column Chromatography Probable Cause Solution
Product Elutes with Starting Material Poor separation due to similar polarity.Try a less polar solvent system or use gradient elution, starting with a non-polar eluent and gradually increasing the polarity.[7]
No Product Recovered Product is too polar and has irreversibly adsorbed to the silica.Flush the column with a very polar solvent like methanol. In the future, consider adding a small amount of acetic acid to the eluent to protonate the phenol and reduce tailing.[7]
Low Yield Product "streaking" or tailing on the column.Ensure the sample is loaded in a concentrated band. Adding a small amount of a modifying acid (like acetic acid) to the mobile phase can improve the peak shape for acidic compounds like phenols.[7]
Scenario 3: Removing Small Amounts of Solid Impurities

Question: My product is mostly pure but contains small amounts of a solid starting material or byproduct. How can I perform a final polishing step?

Answer: For removing minor solid impurities from a solid product, recrystallization is an excellent and efficient final purification step.[8]

Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures. The impurity should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).[8] As the hot, saturated solution cools, the solubility of the desired product decreases, and it crystallizes out, leaving the impurities behind in the solution.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product in various solvents. An ideal solvent should dissolve the product when hot but not when cold. Common choices for moderately polar compounds include toluene, ethanol/water mixtures, or ethyl acetate/hexanes mixtures.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Add the solvent in small portions to avoid using too much.[11]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8][11]

  • Initiating Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[8]

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly.

Recrystallization Solvents for Phenolic Compounds Notes
Toluene Good for moderately polar aromatic compounds.
Ethanol/Water Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Ethyl Acetate/Hexanes Dissolve in a minimal amount of hot ethyl acetate, then add hexanes as the anti-solvent until cloudiness persists. Reheat and cool.[9]
Water Can be a good choice for polar compounds but may have limited success with less polar substituted phenols.[12]

References

stability issues of 3-Chloro-4-methoxyphenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific observational problems you might encounter with this compound. Each issue is followed by a step-by-step guide to diagnose and resolve the problem, grounded in chemical principles.

Issue 1: My this compound has developed a pink, brown, or dark coloration upon storage.

Question: Why is my previously off-white to light-tan this compound solid or solution changing color over time?

Answer:

The development of a pink, brown, or darker coloration is a common indicator of degradation in phenolic compounds, including this compound. This discoloration is primarily due to oxidation.

Causality: Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. The methoxy group (-OCH₃) and the chloro group (-Cl) on the aromatic ring influence the electron density and reactivity of the phenol, but the fundamental susceptibility to oxidation remains. The initial step in the oxidation of phenols is the formation of a phenoxy radical. These radicals are highly reactive and can undergo further reactions, such as dimerization or polymerization, to form larger, colored quinone-type structures. For methoxyphenols, sensitivity to both light and air has been noted, which can accelerate this degradation process[1].

Troubleshooting and Corrective Actions:

  • Assess Storage Conditions:

    • Atmosphere: Has the compound been stored under an inert atmosphere (e.g., argon or nitrogen)? If not, exposure to atmospheric oxygen is the likely primary cause. Vendor recommendations often specify storage under an inert atmosphere[2].

    • Light Exposure: Was the container transparent or stored in an area exposed to natural or artificial light? Photodegradation can generate free radicals that initiate oxidation.

    • Temperature: While room temperature storage is common, has the compound been exposed to elevated temperatures? Heat can accelerate the rate of oxidation.

  • Purity Assessment:

    • It is crucial to determine if the discoloration is associated with a significant drop in purity. This can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector or HPLC-Mass Spectrometry (HPLC-MS).

    • In your HPLC analysis, you will likely observe a decrease in the peak area of this compound and the appearance of new, often broader, peaks at different retention times, which correspond to the degradation products.

  • Corrective and Preventive Measures:

    • Repurification: If the purity has decreased significantly, the material may need to be repurified. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective for solids.

    • Proper Storage Protocol: To prevent future degradation, always store this compound in an amber glass vial to protect it from light. Before sealing, flush the vial with an inert gas like argon or nitrogen to displace any air. Store in a cool, dark, and dry place. For long-term storage, consider refrigeration (2-8°C), ensuring the container is tightly sealed to prevent moisture condensation upon removal.

Issue 2: I am observing new peaks in my HPLC/GC-MS analysis of stored this compound.

Question: My recent analysis of this compound shows impurity peaks that were not present in the initial analysis. What are these impurities and where do they come from?

Answer:

The appearance of new peaks in your chromatogram is a clear sign of chemical degradation. The identity of these peaks will depend on the specific degradation pathway, which is influenced by the storage conditions.

Potential Degradation Pathways and Products:

  • Oxidative Degradation: As discussed in the previous issue, oxidation is a primary degradation route. The initial phenoxy radical can lead to the formation of quinones and dimers. For this compound, this could result in chlorinated methoxy-benzoquinones. These compounds are often colored and will appear as new peaks in your analysis.

  • Dimerization and Polymerization: Phenoxy radicals can couple to form dimers or larger oligomers. These higher molecular weight species may appear as later-eluting peaks in your HPLC chromatogram.

  • De-methylation: While less common under typical storage conditions, thermal stress can potentially lead to the cleavage of the methoxy group. Studies on the thermal decomposition of methoxyphenols have shown that an initial step is the loss of a methyl radical[3]. This would result in the formation of 3-chlorobenzene-1,4-diol (a hydroquinone derivative).

Logical Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying the cause of new impurity peaks.

Caption: Troubleshooting workflow for new impurities.

Experimental Protocol for Impurity Identification:

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using LC-HRMS to obtain accurate mass data for the impurity peaks. This will allow you to propose elemental compositions for the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ions in the mass spectrometer to obtain structural information. The fragmentation pattern can help elucidate the structure of the degradation products.

  • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study on a fresh, pure sample of this compound. Expose the compound to controlled stress conditions (e.g., 3% hydrogen peroxide for oxidation, UV light for photodegradation, heat) and analyze the resulting mixtures by HPLC-MS[4][5]. The degradation products formed under these controlled conditions can be compared to the impurities observed in your stored sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical properties of substituted phenols, the ideal storage conditions are as follows:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen[2].
Light Amber Glass Vial/Protection from LightPrevents photodegradation, which can initiate radical reactions.
Container Tightly Sealed Glass ContainerPrevents exposure to moisture and atmospheric contaminants.

Q2: What is the expected shelf life of this compound?

A2: The shelf life is highly dependent on the storage conditions and the initial purity of the material. When stored under the ideal conditions described above, high-purity this compound should be stable for at least 1-2 years. However, it is best practice to re-analyze the purity of the compound after any extended period of storage (e.g., >1 year) or if any visual changes like discoloration are observed.

Q3: Can I handle this compound on an open bench?

A3: It is recommended to handle this compound in a well-ventilated area, preferably within a fume hood. Phenolic compounds can be irritants and may be harmful if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: My this compound is a liquid, but the supplier lists it as a solid. Is there a problem?

A4: While some suppliers list this compound as a solid, it has a relatively low melting point. It is possible for it to be a liquid or a partially melted solid at or slightly above room temperature, especially if it contains minor impurities that depress the melting point. If the purity is confirmed to be high by analytical methods like HPLC or NMR, this physical state is not necessarily indicative of a problem. However, if the material is an unexpected dark liquid, it could be a sign of significant degradation.

Q5: What analytical techniques are best for assessing the stability of this compound?

A5: The most powerful technique for assessing stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector, and ideally a mass spectrometer (LC-MS).

  • RP-HPLC-UV: This method is excellent for quantifying the purity of this compound and detecting the formation of degradation products over time. A stability-indicating method should be developed that can separate the parent compound from all potential degradation products[6].

  • LC-MS: This provides molecular weight information for any new impurity peaks, which is the first step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the starting material and to identify the structure of major degradation products if they can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for purity assessment, particularly for volatile impurities.

Visualizing the Degradation Pathway:

The following diagram illustrates the likely primary degradation pathway of this compound leading to colored impurities.

G A This compound B Phenoxy Radical A->B Oxidation (O₂, light, heat) C Resonance Structures B->C D Quinone-like Products (Colored) B->D Further Oxidation E Dimers/Polymers (Colored) B->E Radical Coupling

Caption: Proposed oxidative degradation of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of organic molecules is a critical cornerstone. For intermediates and final products alike, confirming the precise arrangement of atoms is paramount for ensuring efficacy, safety, and reproducibility. This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-methoxyphenol, a substituted phenol with applications in organic synthesis.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a practical, field-tested perspective on not only interpreting the spectra of the target molecule but also on how to differentiate it from its isomers and related compounds through a comparative analysis. The causality behind experimental observations will be explained, grounding the interpretation in the fundamental principles of NMR spectroscopy.

The Foundational Principles: Understanding NMR in the Context of Substituted Phenols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the analysis of organic molecules, ¹H (proton) and ¹³C NMR are indispensable tools. The chemical environment of each nucleus dictates its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm).

Several key factors influence the chemical shifts in aromatic systems like this compound:

  • Electron-donating and Electron-withdrawing Groups: Substituents on the benzene ring can either shield (shift to lower ppm, upfield) or deshield (shift to higher ppm, downfield) the neighboring protons and carbons. The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance, increasing electron density at the ortho and para positions. Conversely, the chlorine (-Cl) atom is an electron-withdrawing group due to its electronegativity.[1]

  • Anisotropic Effects: The circulation of π-electrons in the benzene ring generates a ring current, which creates a local magnetic field. This effect strongly deshields the aromatic protons, causing them to appear in the characteristic region of 6.5-8.5 ppm.[2]

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons can influence each other's magnetic fields, leading to the splitting of NMR signals into multiplets. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz).

¹H NMR Spectral Analysis of this compound

While a publicly available experimental spectrum for this compound is not readily accessible, we can predict its ¹H NMR spectrum based on the analysis of its isomers and the foundational principles of NMR.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H(a)~6.9 - 7.1dJ ≈ 2-3 Hz (meta)1H
H(b)~6.7 - 6.9ddJ ≈ 8-9 Hz (ortho), 2-3 Hz (meta)1H
H(c)~6.8 - 7.0dJ ≈ 8-9 Hz (ortho)1H
-OHVariable (typically 5-7)s (broad)-1H
-OCH₃~3.8s-3H

Interpretation:

  • Aromatic Protons (H(a), H(b), H(c)): These protons will appear in the aromatic region of the spectrum.

    • H(a) is ortho to the hydroxyl group and meta to the methoxy group and the chlorine atom. It is expected to be a doublet due to meta-coupling with H(b).

    • H(b) is ortho to both the hydroxyl and a hydrogen (H(c)), and meta to the chlorine. It will likely appear as a doublet of doublets due to ortho-coupling with H(c) and meta-coupling with H(a).

    • H(c) is ortho to the methoxy group and a hydrogen (H(b)), and meta to the hydroxyl group. It is expected to be a doublet due to ortho-coupling with H(b).

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.8 ppm.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Molecular Structure and Carbon Environments:

Caption: Carbon numbering for this compound.

Predicted ¹³C NMR Data:

Carbon NumberPredicted Chemical Shift (δ, ppm)
C1~145-150
C2~115-120
C3~120-125
C4~148-153
C5~118-123
C6~110-115
C7 (-OCH₃)~55-60

Interpretation:

  • Aromatic Carbons (C1-C6): These carbons will resonate in the downfield region of the spectrum (110-160 ppm).

    • C1 and C4 , being attached to the electron-donating oxygen atoms of the hydroxyl and methoxy groups respectively, will be the most deshielded and appear at the highest chemical shifts.

    • C3 , attached to the electronegative chlorine atom, will also be deshielded.

    • C2, C5, and C6 are CH carbons and will appear at lower chemical shifts compared to the substituted carbons.

  • Methoxy Carbon (C7): The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm.

Comparative Spectral Analysis: Distinguishing this compound from its Isomers

A crucial aspect of spectral analysis is the ability to distinguish between isomers. Let's compare the expected spectra of this compound with its common isomers: 2-Chloro-4-methoxyphenol and 4-Chloro-2-methoxyphenol.

¹H NMR Comparison:

CompoundKey Differentiating Features in the Aromatic Region
This compound Expected to show three distinct signals for the three aromatic protons, likely with complex splitting patterns (doublet and doublet of doublets).
2-Chloro-4-methoxyphenol Due to the plane of symmetry, we would expect to see only two signals for the three aromatic protons. One proton will be a singlet (or a narrow triplet due to long-range coupling), and the other two equivalent protons will be a doublet. Experimental data for 2-chloro-4-methoxyphenol shows signals around 6.93 ppm, 6.88 ppm, and 6.75 ppm.[3]
4-Chloro-2-methoxyphenol Similar to the 2-chloro isomer, symmetry would lead to a simplified spectrum with two signals for the three aromatic protons.

¹³C NMR Comparison:

CompoundKey Differentiating Features
This compound Expected to show six distinct signals for the six aromatic carbons due to the lack of symmetry.
2-Chloro-4-methoxyphenol Due to symmetry, we would expect to see only four signals for the six aromatic carbons.
4-Chloro-2-methoxyphenol Similar to the 2-chloro isomer, symmetry would result in four distinct signals for the aromatic carbons.

This comparative approach highlights how subtle changes in substituent positions lead to significant and predictable differences in the NMR spectra, allowing for confident structural assignment.

Experimental Protocol for NMR Analysis

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4] Other options include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[5]

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4][5]

2. Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A wider spectral width is needed (e.g., 0-220 ppm).

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts to infer the electronic environment of the nuclei. Examine the splitting patterns (multiplicities) and measure the coupling constants to determine the connectivity of protons.

Workflow for NMR Spectral Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Deuterated Solvent Dissolve Dissolve Sample Solvent->Dissolve TMS Add TMS Standard Dissolve->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Place in Spectrometer Tube->Spectrometer H1_Acquire Acquire ¹H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Spectrometer->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Peak_Pick Peak Picking & Integration Reference->Peak_Pick Analyze_Shifts Analyze Chemical Shifts Peak_Pick->Analyze_Shifts Analyze_Coupling Analyze Coupling Peak_Pick->Analyze_Coupling Structure Structure Elucidation Analyze_Shifts->Structure Analyze_Coupling->Structure

Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable methodology for the structural verification of this compound. By understanding the interplay of electronic effects, anisotropy, and spin-spin coupling, researchers can confidently assign the signals in the spectra and differentiate the target molecule from its isomers. This guide provides a framework for this analysis, emphasizing a comparative approach that enhances the certainty of structural elucidation. Adherence to a robust experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate spectral interpretation.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structures is a cornerstone of rigorous scientific inquiry. In this guide, we delve into the analytical characterization of 3-Chloro-4-methoxyphenol, a substituted phenol of interest in various chemical and pharmaceutical research domains. While mass spectrometry (MS) stands as a principal technique for molecular weight determination and structural elucidation, a comprehensive understanding of its fragmentation behavior is paramount for confident identification. This guide presents a detailed, predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, benchmarked against alternative analytical methodologies. Our approach is grounded in established fragmentation principles and spectral data from analogous compounds, providing a robust framework for its analysis in complex matrices.

The Analyte: this compound at a Glance

This compound (C₇H₇ClO₂) is an aromatic organic compound with a molecular weight of approximately 158.58 g/mol .[1] Its structure, featuring a hydroxyl, a methoxy, and a chlorine substituent on a benzene ring, gives rise to a characteristic fragmentation pattern in mass spectrometry. Understanding these fragmentation pathways is crucial for its differentiation from isomers and other related compounds.

PropertyValueSource
Molecular FormulaC₇H₇ClO₂PubChem[1]
Molecular Weight158.58 g/mol PubChem[1]
Monoisotopic Mass158.0134572 DaPubChem[1]
CAS Number18093-12-4PubChem[1]

Elucidating the Fragmentation Puzzle: Predicted EI-MS of this compound

The initial event in EI-MS is the formation of a molecular ion (M⁺•) by the ejection of an electron. Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at m/z 158 (containing ³⁵Cl) and a smaller peak at m/z 160 (containing ³⁷Cl) in an approximate 3:1 ratio.

The primary fragmentation pathways are expected to involve the loss of a methyl radical (•CH₃) from the methoxy group and the loss of a chlorine radical (•Cl).

dot graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Molecular Ion (M⁺•)\nm/z 158/160"]; F1 [label="[M - CH₃]⁺\nm/z 143/145", fillcolor="#EA4335"]; F2 [label="[M - Cl]⁺\nm/z 123", fillcolor="#FBBC05"]; F3 [label="[M - CH₃ - CO]⁺\nm/z 115/117", fillcolor="#34A853"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •Cl"]; F1 -> F3 [label="- CO"]; } Caption: Predicted Fragmentation Pathway of this compound.

Key Predicted Fragment Ions:

m/z (³⁵Cl/³⁷Cl)Proposed FragmentNeutral LossSignificance
158/160[C₇H₇ClO₂]⁺•-Molecular Ion
143/145[C₆H₄ClO₂]⁺•CH₃Loss of a methyl radical from the methoxy group is a common fragmentation for methoxylated aromatics.
123[C₇H₇O₂]⁺•ClLoss of the chlorine atom is a characteristic fragmentation for chloroaromatic compounds.
115/117[C₅H₄ClO]⁺COSubsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment is a common pathway for phenols and methoxybenzenes.

A Comparative Perspective: Alternative Analytical Techniques

While GC-MS is a powerful tool, a multi-faceted analytical approach often provides a higher degree of confidence in structural elucidation. Here, we compare the utility of mass spectrometry with other common analytical techniques for the characterization of this compound.

TechniqueAdvantages for this compound AnalysisLimitations
GC-MS High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation patterns.Isomeric differentiation can be challenging without high-resolution MS or reference standards.
NMR Spectroscopy Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural determination and isomer differentiation.Lower sensitivity compared to MS. Requires a larger sample amount and a pure sample for optimal results.
HPLC with UV/DAD Good for quantification and separation from non-volatile impurities. The UV spectrum can provide some structural information.Does not provide molecular weight information directly. Co-elution of isomers can be an issue.
GC-FID/ECD GC-FID is a robust and universal detector for organic compounds, providing good quantitative data. GC-ECD is highly sensitive to halogenated compounds like this compound.These detectors do not provide structural information beyond the retention time.

Experimental Protocol: GC-MS Analysis of this compound

This section outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.

  • If the sample is in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • MS Source Temperature: 230 °C.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the peak and compare it with the predicted fragmentation pattern.

  • Confirm the presence of the molecular ion peak with its characteristic chlorine isotope pattern (m/z 158 and 160).

  • Identify the key fragment ions (e.g., m/z 143, 123, 115) to confirm the structure.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction & Clean-up (if necessary) Dissolution->Extraction Injection Injection into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection RetentionTime Retention Time Analysis Detection->RetentionTime MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Identification Compound Identification RetentionTime->Identification Fragmentation Fragmentation Pattern Confirmation MassSpectrum->Fragmentation Fragmentation->Identification

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric behavior of this compound. By leveraging the established fragmentation patterns of related chemical structures, we have outlined the expected key fragment ions that serve as a molecular fingerprint for its identification. The comparison with alternative analytical techniques underscores the importance of a multi-modal approach for unequivocal structural confirmation, particularly in complex research and development settings. The provided experimental protocol offers a starting point for researchers to develop and validate their own analytical methods for the determination of this compound. As with any analytical endeavor, the use of certified reference standards is highly recommended to confirm retention times and fragmentation patterns for absolute confidence in identification.

References

A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-4-methoxyphenol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The Foundational Spectrum: Phenol

Phenol serves as our baseline, exhibiting the characteristic absorptions of a hydroxyl group attached to an aromatic ring. Understanding its spectrum is key to interpreting its more complex derivatives.

The infrared spectrum of phenol is dominated by a few key features:

  • O-H Stretch: A strong and notably broad absorption typically observed between 3600 and 3200 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between phenol molecules.

  • Aromatic C-H Stretch: A series of sharp, medium-intensity bands appearing just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.

  • Aromatic C=C Bending: Two prominent absorptions in the 1600-1450 cm⁻¹ range, which are characteristic of the benzene ring.

  • C-O Stretch: A strong band appearing around 1220 cm⁻¹, indicative of the carbon-oxygen bond of the phenolic hydroxyl group.

Comparative Analysis: The Influence of Substituents

The addition of chloro and methoxy groups to the phenol ring systematically alters the electronic distribution and vibrational frequencies of the parent molecule. By comparing the spectra of 3-chlorophenol and 4-methoxyphenol to phenol, we can deconstruct the individual contributions of these substituents.

The Inductive Effect of the Chloro Group: 3-Chlorophenol

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. When placed at the meta position, this primarily influences the electronic environment of the ring. Key spectral changes observed in 3-chlorophenol relative to phenol include:

  • C-Cl Stretch: The introduction of the C-Cl bond gives rise to a characteristic absorption in the fingerprint region, typically between 850 and 550 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of these bands, which can be a valuable diagnostic tool.

The Mesomeric Effect of the Methoxy Group: 4-Methoxyphenol

The methoxy group, in contrast, is an electron-donating group through the mesomeric (or resonance) effect, where the lone pairs on the oxygen atom delocalize into the aromatic ring. This has a pronounced effect on the spectrum:

  • C-O-C Stretch: The methoxy group introduces a strong, characteristic C-O-C stretching vibration, typically observed as two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

  • Aliphatic C-H Stretch: The methyl group of the methoxy substituent will exhibit its own C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

Predicted Infrared Spectrum of 3-Chloro-4-methoxyphenol

Based on the individual effects of the chloro and methoxy substituents, we can predict the key features of the infrared spectrum of this compound. The spectrum will be a composite of the features of phenol, with modifications arising from the electronic and vibrational contributions of the two substituents.

Table 1: Predicted and Comparative Infrared Absorption Frequencies (cm⁻¹) of Phenolic Compounds

Functional GroupPhenol3-Chlorophenol4-MethoxyphenolThis compound (Predicted)
O-H Stretch~3400 (broad)~3400 (broad)~3400 (broad)~3400 (broad)
Aromatic C-H Stretch3100-30003100-30003100-30003100-3000
Aliphatic C-H StretchN/AN/A2950-28502950-2850
Aromatic C=C Bending1600-14501600-14501600-14501600-1450
C-O-C Asymmetric StretchN/AN/A~1250~1250
C-O Stretch (Phenolic)~1220~1220~1230~1230
C-O-C Symmetric StretchN/AN/A~1040~1040
C-Cl StretchN/A850-550N/A850-550

Note: The predicted values for this compound are based on the additive effects of the chloro and methoxy functional groups on the phenol backbone.

Experimental Protocols

Accurate and reproducible infrared spectra are contingent on proper sample preparation. For solid phenolic compounds, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.

KBr Pellet Preparation for FTIR Analysis

This protocol outlines the steps for preparing a high-quality KBr pellet, which is crucial for obtaining a clear and interpretable spectrum.

A Comparative Guide to 3-Chloro-4-methoxyphenol and Its Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Nuances of Isomeric Substitution

In the landscape of drug discovery and fine chemical synthesis, the positional isomerism of substituents on an aromatic ring can dramatically alter the physicochemical properties, spectroscopic signatures, and biological activities of a molecule. This guide provides an in-depth comparative analysis of 3-Chloro-4-methoxyphenol and its key structural isomers. As seemingly minor shifts in the placement of the chloro and methoxy groups can lead to significant changes in molecular behavior, a thorough understanding of these differences is paramount for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

This document moves beyond a simple cataloging of data, offering insights into the causal relationships between molecular structure and observable properties. By presenting side-by-side comparisons of physicochemical data, spectroscopic characteristics, synthetic methodologies, and potential biological activities, this guide aims to equip researchers with the knowledge to make informed decisions in the selection and application of these versatile chemical entities.

Physicochemical Properties: A Quantitative Comparison

The arrangement of substituents on the phenol ring directly influences intermolecular forces and molecular symmetry, which in turn dictates key physical properties such as melting and boiling points. The following table summarizes these properties for this compound and its selected isomers.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKa
This compound C₇H₇ClO₂158.5851[1]148-150 (14 Torr)[1]1.280 (Predicted)[1]9.49 (Predicted)[1]
2-Chloro-4-methoxyphenol C₇H₇ClO₂158.5841-44[2]Not Available1.153[2]Not Available
3-Chloro-2-methoxyphenol C₇H₇ClO₂158.5831.5-33.0[3][4]234.8[3][4]1.28[4]9.01 (Predicted)[4]
4-Chloro-2-methoxyphenol C₇H₇ClO₂158.5816-17[5][6][7]241-242.425[5][6][7]1.281-1.304[5][6][7]9.52 (Predicted)[5]
5-Chloro-2-methoxyphenol C₇H₇ClO₂158.58161-163.5237-239[8]1.280Not Available

Expert Analysis: The observed variations in melting and boiling points can be attributed to differences in crystal lattice packing and the extent of intermolecular hydrogen bonding, which are influenced by the positions of the chloro and methoxy groups. For instance, the significantly higher melting point of 5-Chloro-2-methoxyphenol suggests a more stable crystal lattice structure compared to its isomers.

Spectroscopic Fingerprints: Elucidating Isomeric Structures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information for the structural elucidation and differentiation of isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group, combined with their positions, create unique spectral patterns for each isomer.

Comparative ¹H NMR Data (Predicted Chemical Shifts in ppm, CDCl₃)

ProtonThis compound2-Chloro-4-methoxyphenol3-Chloro-2-methoxyphenol4-Chloro-2-methoxyphenol5-Chloro-2-methoxyphenol
-OH ~5.0-6.0~5.0-6.0~5.0-6.0~5.0-6.0~5.60
-OCH₃ ~3.8~3.8~3.9~3.9~3.90
Ar-H ~6.7-7.2~6.7-7.0~6.8-7.1~6.8-7.0~6.80-6.95

Comparative ¹³C NMR Data (Predicted Chemical Shifts in ppm, CDCl₃)

CarbonThis compound2-Chloro-4-methoxyphenol3-Chloro-2-methoxyphenol4-Chloro-2-methoxyphenol5-Chloro-2-methoxyphenol
C-OH ~145-150~145-150~140-145~145-150~140-145
C-OCH₃ ~148-152~148-152~150-155~150-155~150-155
C-Cl ~115-120~115-120~110-115~120-125~125-130
-OCH₃ ~56~56~56~56~56
Ar-C ~110-130~110-130~110-130~110-130~110-130

Note: The predicted chemical shifts are estimations and may vary based on experimental conditions. Experimental data for some isomers is limited.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will all exhibit characteristic absorptions for the O-H, C-O, and aromatic C-H and C=C bonds. However, the exact positions and intensities of the C-Cl stretching and the fingerprint region will differ, allowing for their differentiation.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

  • C-O Stretch (Aryl-O): A strong absorption around 1200-1260 cm⁻¹.

  • C-O Stretch (Alkyl-O): An absorption around 1020-1075 cm⁻¹.

  • C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

Synthetic Pathways: A Comparative Overview

The synthesis of chloromethoxyphenol isomers often involves multi-step processes, with the choice of starting material and reaction sequence being crucial for achieving the desired regioselectivity.

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Key Reactions cluster_products Target Isomers start1 Guaiacol reaction1 Chlorination start1->reaction1 e.g., SO₂Cl₂ start2 4-Chlorophenol reaction2 Methoxylation start2->reaction2 e.g., (CH₃)₂SO₄ start3 Methoxyphenol Isomers start3->reaction1 Regioselective Chlorination reaction4 Nitration -> Reduction -> Diazotization -> Hydrolysis start3->reaction4 product1 This compound reaction1->product1 product2 Other Chloromethoxyphenol Isomers reaction1->product2 reaction2->product1 reaction2->product2 reaction3 Hydroxylation reaction4->product2

Caption: General synthetic strategies for chloromethoxyphenol isomers.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxyphenol

This protocol provides a representative example of the synthesis of a chloromethoxyphenol isomer.

Objective: To synthesize 4-Chloro-2-methoxyphenol via the chlorination of guaiacol.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.

Procedure:

  • Dissolve guaiacol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled guaiacol solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure 4-Chloro-2-methoxyphenol.

Causality in Experimental Choices: The use of sulfuryl chloride provides a convenient and effective method for the chlorination of the activated aromatic ring of guaiacol. The reaction is performed at low temperatures to control the exothermicity and improve the regioselectivity of the chlorination. The aqueous workup is essential to remove any unreacted reagents and acidic byproducts.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of chlorophenols is significantly influenced by their physicochemical properties, particularly lipophilicity (log P) and electronic effects. Quantitative Structure-Activity Relationship (QSAR) studies have shown that these parameters are key predictors of toxicity and other biological effects.[8]

General Trends:

  • Antimicrobial Activity: Chlorinated phenols are known for their antimicrobial properties. For instance, 4-Chloro-2-methoxyphenol has demonstrated inhibitory activity against S. aureus and E. coli.[8] The lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.

  • Cytotoxicity: The cytotoxicity of chlorophenols is also correlated with their lipophilicity.[8] The position of the chlorine atom can affect the molecule's interaction with biological targets.

  • Antioxidant Activity: The phenolic hydroxyl group imparts antioxidant properties to these molecules. The presence and position of the electron-withdrawing chlorine and electron-donating methoxy groups can modulate this activity.

SAR_Concept cluster_properties Physicochemical Properties cluster_activity Biological Activity Compound Chloromethoxyphenol Isomer Lipophilicity Lipophilicity (logP) Compound->Lipophilicity ElectronicEffects Electronic Effects (pKa) Compound->ElectronicEffects StericFactors Steric Factors Compound->StericFactors Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Cytotoxicity Cytotoxicity Lipophilicity->Cytotoxicity ElectronicEffects->Cytotoxicity Antioxidant Antioxidant ElectronicEffects->Antioxidant StericFactors->Cytotoxicity

Caption: Key factors influencing the biological activity of chloromethoxyphenol isomers.

Expert Insights: The interplay between the inductive electron-withdrawing effect of the chlorine atom and the resonance electron-donating effect of the methoxy group, along with their positions relative to the hydroxyl group, fine-tunes the acidity (pKa) of the phenol. This, in turn, affects the compound's ionization state at physiological pH, influencing its ability to cross cell membranes and interact with biological targets. The steric bulk of the substituents can also play a role in receptor binding and enzyme inhibition.

Conclusion: A Guide for Rational Design and Application

The comparative analysis of this compound and its isomers underscores the profound impact of subtle structural modifications on the chemical and biological properties of small molecules. This guide has provided a framework for understanding these differences through the lens of physicochemical properties, spectroscopic analysis, synthetic strategies, and structure-activity relationships. For the research scientist, this detailed comparison serves as a valuable resource for the rational selection of isomers for specific applications, whether in the design of novel therapeutic agents, the development of new materials, or the optimization of synthetic routes. The provided experimental protocols and the elucidation of the causality behind methodological choices are intended to empower researchers to confidently work with this important class of compounds.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the unambiguous identification of positional isomers is not merely an academic exercise; it is a cornerstone of ensuring compound purity, efficacy, and safety. Methoxyphenol, a common structural motif, exists as three distinct positional isomers: 2-methoxyphenol (ortho-), 3-methoxyphenol (meta-), and 4-methoxyphenol (para-). While they share a molecular formula (C₇H₈O₂) and mass, the spatial arrangement of the hydroxyl (-OH) and methoxy (-OCH₃) groups imparts unique physicochemical properties that are reflected in their spectroscopic signatures.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these isomers, moving beyond a simple recitation of data to explain the underlying structural reasons for the observed spectral differences.

The Decisive Structural Feature: Hydrogen Bonding

The primary driver of spectroscopic differentiation, particularly in Infrared (IR) spectroscopy, is the ability of 2-methoxyphenol to form an intramolecular hydrogen bond between the adjacent hydroxyl and methoxy groups. The meta and para isomers, due to spatial separation, can only engage in intermolecular hydrogen bonding. This fundamental difference is the first and most powerful clue in their identification.

cluster_ortho 2-Methoxyphenol (ortho) cluster_meta 3-Methoxyphenol (meta) cluster_para 4-Methoxyphenol (para) ortho ortho o_label Intramolecular H-Bond (Key Differentiator) meta meta m_label Intermolecular H-Bonding Only para para p_label Intermolecular H-Bonding Only (Symmetrical)

Caption: Structural comparison of methoxyphenol isomers.

Infrared (IR) Spectroscopy: The First Line of Inquiry

IR spectroscopy provides the most rapid and definitive method for identifying the ortho isomer. The distinction hinges on the vibrational frequency of the O-H bond, which is exquisitely sensitive to its hydrogen-bonding environment.

Expertise & Interpretation:
  • 2-Methoxyphenol (ortho): Exhibits a relatively sharp, concentration-independent absorption band for the O-H stretch, typically found around 3550-3560 cm⁻¹ . This lower frequency (compared to a "free" OH) and sharpness are classic indicators of a stable, intramolecular hydrogen bond.[1] The energy of the O-H vibration is lowered because the bond is weakened by the interaction with the methoxy oxygen.

  • 3- and 4-Methoxyphenol (meta/para): In a condensed phase (liquid or solid), these isomers display a broad, intense absorption band at a higher frequency, typically in the 3200-3400 cm⁻¹ range.[2] This broadness is characteristic of a mixture of intermolecular hydrogen-bonded species (dimers, trimers, polymers), which exist in a variety of states.

A key validation step is a dilution experiment . When the meta or para isomers are dissolved in a non-polar solvent (like CCl₄) and the concentration is decreased, the broad intermolecular band will decrease in intensity, while a new, sharp "free" OH band appears at higher wavenumbers (~3600-3650 cm⁻¹). In contrast, the intramolecularly bonded OH peak of the ortho isomer will remain largely unaffected by dilution, providing unequivocal proof of its structure.[3]

The C-H out-of-plane bending region (700-900 cm⁻¹) can also be diagnostic for the substitution pattern, but the O-H stretch is the most unambiguous feature.[4]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the methoxyphenol sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the O-H stretching region (3200-3700 cm⁻¹) for the features described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most detailed information for distinguishing all three isomers, particularly by examining the aromatic region of the ¹H NMR spectrum and the total number of signals in the ¹³C NMR spectrum.[5]

¹H NMR Analysis: A Tale of Symmetry and Splitting

The key to differentiation lies in the patterns of the aromatic protons (typically δ 6.5-7.5 ppm).

  • 4-Methoxyphenol (para): Due to its C₂ᵥ symmetry, the molecule has two sets of chemically equivalent aromatic protons. This results in a deceptively simple AA'BB' system , which often appears as two well-defined doublets or, at lower fields, can even collapse into what looks like a single, slightly broadened singlet.[6]

  • 2-Methoxyphenol (ortho): Lacks symmetry in the aromatic region, meaning all four aromatic protons are chemically distinct. This leads to a complex and crowded multiplet pattern, making it clearly distinguishable from the para isomer.

  • 3-Methoxyphenol (meta): Also has four distinct aromatic protons, resulting in a complex multiplet pattern. While visually distinct from the para isomer, distinguishing it from the ortho isomer requires careful analysis of chemical shifts and coupling constants, or complementary data from ¹³C NMR.

The methoxy (-OCH₃) protons appear as a sharp singlet (3H) around δ 3.8-3.9 ppm for all isomers, while the phenolic (-OH) proton is a broad singlet whose chemical shift is highly dependent on concentration and solvent.

¹³C NMR Analysis: A Simple Signal Count

Proton-decoupled ¹³C NMR provides a straightforward method for differentiation based on the number of unique carbon signals.

  • 4-Methoxyphenol (para): The C₂ᵥ symmetry results in only five distinct carbon signals: four for the aromatic ring (C-OH, C-OCH₃, and two pairs of equivalent C-H carbons) and one for the methoxy carbon.[7]

  • 2- and 3-Methoxyphenol (ortho/meta): Both isomers are asymmetric with respect to the carbon skeleton and therefore exhibit seven distinct carbon signals: six unique aromatic carbons and one methoxy carbon.[8][9]

Combining ¹H and ¹³C NMR data allows for unambiguous assignment. If the ¹H spectrum is complex and the ¹³C spectrum shows seven signals, the isomer is either ortho or meta. If the ¹H spectrum is simple (e.g., AA'BB') and the ¹³C spectrum shows five signals, it is unequivocally the para isomer.

Summary of NMR Differentiating Features
Isomer¹H Aromatic Pattern (δ 6.5-7.5 ppm)# of ¹³C Signals
2-Methoxyphenol (ortho) Complex multiplet (4 distinct protons)7
3-Methoxyphenol (meta) Complex multiplet (4 distinct protons)7
4-Methoxyphenol (para) Simple AA'BB' system (looks like 2 doublets or a singlet)5
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the methoxyphenol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. This experiment requires more time due to the lower natural abundance of ¹³C. A 45° pulse angle and a 2-second relaxation delay are typical starting points.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Integrate the ¹H signals and identify the chemical shifts and multiplicities. Count the number of signals in the ¹³C spectrum.

Supporting Techniques: UV-Vis and Mass Spectrometry

While IR and NMR are the primary tools, UV-Vis spectroscopy and Mass Spectrometry can provide complementary data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique measures electronic transitions within the aromatic ring. All three isomers show strong absorptions, but their λₘₐₓ values differ slightly due to the influence of the substituent positions on the electronic structure.[2]

  • 4-Methoxyphenol: Typically shows a λₘₐₓ around 293 nm.[10]

  • 3-Methoxyphenol: λₘₐₓ is usually around 275-280 nm.

  • 2-Methoxyphenol: λₘₐₓ is also around 275-280 nm.

While not definitive enough on its own, a significant shift to a longer wavelength (~293 nm) can strongly suggest the para isomer, which has the most effective resonance delocalization between the two opposing electron-donating groups.

Mass Spectrometry (MS)

Standard electron ionization (EI) mass spectrometry is generally not effective for distinguishing positional isomers.[11] All three methoxyphenols will exhibit the same molecular ion peak (M⁺˙) at an m/z of 124.[12] Fragmentation patterns can be very similar, although subtle differences in fragment ion intensities may be observed. Techniques like Infrared Ion Spectroscopy (IRIS) or tandem mass spectrometry (MS/MS) can reveal structural differences, but for routine lab work, MS is best used to confirm the molecular weight.[11]

Recommended Identification Workflow

For an unknown methoxyphenol sample, a logical and efficient workflow leverages the strengths of each technique.

Caption: Recommended workflow for methoxyphenol isomer identification.

Conclusion

The differentiation of methoxyphenol isomers is a classic problem in chemical analysis that is readily solved with a foundational understanding of spectroscopy. Infrared spectroscopy serves as a rapid and powerful tool to single out the ortho isomer via its unique intramolecular hydrogen bond. For the definitive separation of meta and para isomers, NMR spectroscopy is unparalleled, using the molecule's symmetry (or lack thereof) to generate highly diagnostic proton splitting patterns and carbon signal counts. By employing these techniques in a logical workflow, researchers can confidently and accurately determine the structure of their target molecule, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Chlorophenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of substituted chlorophenols. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the principles governing chlorophenol reactivity, supported by experimental data and detailed protocols. Our objective is to equip you with the knowledge to predict reaction outcomes, design novel synthetic pathways, and develop effective degradation strategies for this important class of compounds.

Introduction: The Electron Tug-of-War in Chlorinated Phenols

The reactivity of a substituted chlorophenol is a nuanced interplay of electronic and steric effects dictated by the number and position of chlorine atoms on the phenolic ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para- directing group, donating electron density to the aromatic ring through resonance. Conversely, chlorine atoms exert a dual influence: an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack and a weaker electron-donating resonance effect (+R).[1]

The ultimate reactivity of a given chlorophenol isomer is determined by the balance of these competing forces. Generally, the inductive effect of chlorine is dominant, making chlorophenols more acidic than phenol itself.[2] This enhanced acidity, reflected in lower pKa values, plays a crucial role in many reactions, as the phenolate ion is often the more reactive species.[3] The position of the chlorine substituent is paramount; for instance, a chlorine atom in the ortho or para position can better stabilize the negative charge of the phenolate ion through resonance, influencing its nucleophilicity and susceptibility to oxidation.

This guide will explore the comparative reactivity of substituted chlorophenols across a range of important chemical transformations, including oxidation, reductive dechlorination, and nucleophilic substitution.

Comparative Reactivity in Key Transformations

The following sections provide a comparative analysis of chlorophenol reactivity in several key reaction types, supported by experimental data.

Oxidation Reactions

Oxidation is a primary pathway for the degradation of chlorophenols, often employed in wastewater treatment. The efficiency of oxidation is highly dependent on the substitution pattern of the chlorophenol.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals (•OH), are effective for the degradation of chlorophenols.[4] In photocatalytic degradation using TiO₂, for example, the rate of degradation has been observed to decrease with increasing chlorination. One study found the reactivity order to be: 4-chlorophenol > 2,4-dichlorophenol > 2,4,6-trichlorophenol.[5] This is attributed to the increasing stability and resistance to radical attack of the more chlorinated phenols.

Electrochemical Oxidation: The ease of electrochemical oxidation can also be influenced by the degree of chlorination. On dimensionally stable anodes (DSAs) like SnO₂, the ease of oxidation has been shown to increase with increasing chlorination.[3] However, on other anode materials like PbO₂, the opposite trend is observed, with the rate of oxidation decreasing with increasing chlorination.[3] This highlights the importance of the specific reaction system in determining reactivity trends.

Table 1: Comparative Degradation of Chlorophenols by Advanced Oxidation Processes

Chlorophenol IsomerReaction ConditionsDegradation Efficiency/RateReference
4-ChlorophenolUV/H₂O₂>99% degradation in 60 min[6]
4-ChlorophenolPhoto-Fenton (UV/H₂O₂/Fe²⁺)Complete disappearance in 2.5 min[6]
4-ChlorophenolTiO₂ PhotocatalysisFaster degradation than nitrophenol[7]
2,4-DichlorophenolTiO₂ PhotocatalysisSlower degradation than 4-chlorophenol[5]
2,4,6-TrichlorophenolTiO₂ PhotocatalysisSlower degradation than 2,4-dichlorophenol[5]
PentachlorophenolDioxygen activation with Fe@Fe₂O₃Complete disappearance in 70 h[8]
Reductive Dechlorination

Reductive dechlorination is a key process in the anaerobic biodegradation of chlorophenols and is a promising remediation strategy.[9] In this process, a chlorine atom is replaced by a hydrogen atom. The rate and regioselectivity of dechlorination are strongly influenced by the position of the chlorine substituents.

Generally, ortho and meta dechlorination are more favorable than para dechlorination in methanogenic cultures.[9] The number of chlorine substituents also plays a role, with higher rates often observed for compounds with fewer chlorine atoms.[9] For instance, in one study, the degradation of 2,4-dichlorophenol to 4-chlorophenol was observed, indicating preferential removal of the ortho chlorine.[10]

Table 2: Reductive Dechlorination Pathways of Selected Chlorophenols

Starting ChlorophenolCulture/ConditionsMajor Dechlorination ProductsReference
PentachlorophenolMethanogenic consortium2,3,4,5-Tetrachlorophenol, 2,3,4,6-Tetrachlorophenol, 2,3,5,6-Tetrachlorophenol[10]
2,3,6-TrichlorophenolPhenol-enriched culture2,3-Dichlorophenol, 3-Chlorophenol[9]
2,4,5-TrichlorophenolPhenol-enriched culture3,4-Dichlorophenol, 4-Chlorophenol[9]
2,4-DichlorophenolDesulfomonile tiedjei DCB-14-Chlorophenol[10]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on chlorophenols is generally difficult due to the electron-rich nature of the aromatic ring and the partial double-bond character of the C-Cl bond.[11] However, the reaction can be facilitated by the presence of strong electron-withdrawing groups on the ring or under harsh reaction conditions.

The reactivity of chlorophenols in SNAr reactions is significantly enhanced by deprotonation of the hydroxyl group to form the more nucleophilic phenoxide ion. The position of the chlorine atom is also critical. For instance, the synthesis of o-chlorophenols has been achieved via nucleophilic chlorination of quinone monoketals.[12]

A novel approach involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack.[13] This "homolysis-enabled electronic activation" strategy allows for SNAr reactions to occur under milder conditions.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the comparative reactivity of substituted chlorophenols.

Protocol for Comparative Kinetic Study of Chlorophenol Oxidation by Fenton's Reagent

This protocol outlines a method to compare the degradation rates of different chlorophenol isomers using Fenton's reagent (Fe²⁺/H₂O₂).

Materials:

  • Substituted chlorophenol isomers (e.g., 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of H₂O₂.

    • Prepare a 0.1 M stock solution of FeSO₄·7H₂O.

    • Prepare 10 mM stock solutions of each chlorophenol isomer in deionized water.

  • Reaction Setup:

    • In a 250 mL beaker, add 100 mL of a 1 mM solution of the chosen chlorophenol isomer.

    • Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.

    • Place the beaker on a magnetic stirrer and begin stirring.

  • Initiation of Reaction:

    • Add the desired volume of the FeSO₄ stock solution to achieve the target Fe²⁺ concentration (e.g., 0.1 mM).

    • Initiate the reaction by adding the required volume of the H₂O₂ stock solution (e.g., to achieve a 10:1 molar ratio of H₂O₂ to chlorophenol). Start a timer immediately.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding 100 µL of a 1 M sodium sulfite solution.

    • Filter the quenched sample through a 0.22 µm syringe filter.

    • Analyze the concentration of the chlorophenol in the filtered sample using HPLC.

  • Data Analysis:

    • Plot the concentration of the chlorophenol versus time for each isomer.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • Calculate the pseudo-first-order rate constant (k) for the degradation of each chlorophenol isomer.

Protocol for Assessing Reductive Dechlorination in Anaerobic Cultures

This protocol provides a framework for comparing the reductive dechlorination of different chlorophenols by an anaerobic microbial consortium.

Materials:

  • Anaerobic sludge or sediment as inoculum

  • Defined anaerobic growth medium

  • Substituted chlorophenol isomers

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

  • Anaerobic chamber or glove box

  • Serum bottles and butyl rubber stoppers

  • Syringes and needles

Procedure:

  • Culture Preparation:

    • In an anaerobic chamber, dispense 50 mL of anaerobic medium into 100 mL serum bottles.

    • Inoculate each bottle with 5 mL of the anaerobic sludge or sediment.

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Pressurize the headspace with an N₂/CO₂ (80:20) gas mixture.

  • Acclimation (Optional but Recommended):

    • To enrich for dechlorinating microorganisms, acclimate the cultures by feeding them a low concentration of the target chlorophenol over several weeks or months.

  • Reactivity Assay:

    • Prepare sterile, anaerobic stock solutions of each chlorophenol isomer.

    • Spike the acclimated cultures with a known concentration of the test chlorophenol (e.g., 10 µM).

    • Include a control bottle with no chlorophenol and an autoclaved control to account for abiotic loss.

    • Incubate the bottles in the dark at a constant temperature (e.g., 30°C).

  • Sampling and Analysis:

    • At regular intervals, withdraw a liquid sample from each bottle using a sterile syringe.

    • Extract the chlorophenols and their dechlorination products from the liquid sample using a suitable solvent (e.g., hexane or ethyl acetate).

    • Analyze the extracts by GC-ECD or GC-MS to identify and quantify the parent chlorophenol and any chlorinated daughter products.

  • Data Analysis:

    • Plot the concentration of the parent chlorophenol and its degradation products over time.

    • Calculate the dechlorination rate for each isomer.

Visualizing Reactivity: Pathways and Workflows

Diagrams are invaluable tools for visualizing complex chemical processes. The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.

Generalized Reaction Pathways of Chlorophenols

Chlorophenol_Reactions CP Substituted Chlorophenol Oxidation Oxidation (e.g., AOPs, Electrochemical) CP->Oxidation Reductive_Dechlorination Reductive Dechlorination CP->Reductive_Dechlorination SNAr Nucleophilic Aromatic Substitution (SNAr) CP->SNAr Oxidized_Products Ring-Opened Products, Less Chlorinated Phenols, CO₂, H₂O, Cl⁻ Oxidation->Oxidized_Products Dechlorinated_Products Less Chlorinated Phenols, Phenol Reductive_Dechlorination->Dechlorinated_Products Substituted_Products Substituted Phenols SNAr->Substituted_Products

Caption: Key reaction pathways for substituted chlorophenols.

Experimental Workflow for Comparative Reactivity Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Prep_Solutions Prepare Stock Solutions (Chlorophenols, Reagents) Reaction_Setup Set up Reaction Vessels (pH, Temp, etc.) Prep_Solutions->Reaction_Setup Prep_Cultures Prepare Microbial Cultures (if applicable) Prep_Cultures->Reaction_Setup Initiate_Reaction Initiate Reaction Reaction_Setup->Initiate_Reaction Sampling Collect Aliquots at Time Intervals Initiate_Reaction->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze Samples (HPLC, GC-MS) Quench->Analysis Plot_Data Plot Concentration vs. Time Analysis->Plot_Data Calc_Rates Calculate Reaction Rates and Rate Constants Plot_Data->Calc_Rates Compare Compare Reactivity of Isomers Calc_Rates->Compare

Caption: A generalized workflow for comparing chlorophenol reactivity.

Conclusion

The reactivity of substituted chlorophenols is a multifaceted subject with significant implications for synthetic chemistry, environmental science, and drug development. This guide has provided a framework for understanding and comparing the reactivity of these compounds across various transformations. By considering the interplay of electronic effects and reaction conditions, researchers can better predict the behavior of chlorophenol isomers and design more efficient and selective chemical processes. The experimental protocols and visualizations provided herein serve as a starting point for further investigation and innovation in this critical area of chemistry.

References

A Comparative Guide to Purity Validation of 3-Chloro-4-methoxyphenol by Titration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 3-Chloro-4-methoxyphenol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is a critical step in guaranteeing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the validation of this compound purity using a classic titrimetric method versus modern chromatographic techniques.

The Imperative of Purity for this compound

This compound is often synthesized via the electrophilic chlorination of 4-methoxyphenol. This process, while effective, can lead to the formation of several impurities that may compromise downstream reactions and the final product's integrity. Understanding these potential impurities is fundamental to selecting an appropriate analytical method for purity assessment.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Material: 4-methoxyphenol.

  • Isomeric Byproducts: 2-Chloro-4-methoxyphenol.

  • Over-chlorinated Species: Dichloro-4-methoxyphenols (e.g., 2,3-dichloro-4-methoxyphenol, 2,5-dichloro-4-methoxyphenol).

  • Other Related Substances: Byproducts from side reactions.

The presence of these impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced yield in subsequent synthetic steps. Therefore, a robust and validated analytical method for purity determination is not just a matter of quality control, but a cornerstone of reliable drug development.

Titrimetric Analysis: A Classic Approach to Purity Assessment

Titration remains a valuable technique in the analytical chemist's toolbox due to its accuracy, cost-effectiveness, and reliance on fundamental stoichiometric principles. For phenolic compounds like this compound, bromination titration is a well-established method.[1][2][3]

The Chemistry Behind Bromination Titration

The basis of this redox titration is the electrophilic substitution of the aromatic ring of the phenol with bromine.[2] The hydroxyl group of the phenol is a strongly activating group, directing electrophilic substitution to the ortho and para positions. In the case of this compound, the positions ortho and para to the hydroxyl group are substituted with a chlorine atom and a methoxy group, respectively. However, the position ortho to the hydroxyl and meta to the methoxy group is available for bromination.

The reaction proceeds as follows:

C₇H₇ClO₂ + Br₂ → C₇H₆BrClO₂ + HBr

In practice, a known excess of a standard bromine solution is added to the sample. After the reaction is complete, the unreacted bromine is determined by adding potassium iodide, which is oxidized to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator.[1][2]

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

A blank titration, without the analyte, is also performed to determine the initial amount of bromine. The difference in the amount of sodium thiosulfate consumed between the blank and the sample titrations is used to calculate the amount of bromine that reacted with the this compound, and thus its purity.

Titration_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Titration Reaction cluster_titration Back-Titration cluster_calculation Purity Calculation Sample Weigh this compound Solvent Dissolve in appropriate solvent Sample->Solvent Add_Bromine Add excess Bromine solution Solvent->Add_Bromine Bromine Prepare standard Bromine solution Bromine->Add_Bromine Thiosulfate Prepare standard Sodium Thiosulfate solution Titrate Titrate with Sodium Thiosulfate Thiosulfate->Titrate React Allow for complete bromination Add_Bromine->React Add_KI Add Potassium Iodide (KI) React->Add_KI Liberate_Iodine Liberation of Iodine (I₂) Add_KI->Liberate_Iodine Liberate_Iodine->Titrate Indicator Add Starch Indicator near endpoint Titrate->Indicator Endpoint Observe endpoint (color change) Indicator->Endpoint Calculate Calculate Purity Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate

Workflow for the purity determination of this compound by bromination titration.

Experimental Protocol: Bromination Titration of this compound

This protocol is adapted from the USP method for phenol assay.[1]

Reagents and Solutions:

  • 0.1 N Bromine VS

  • 0.1 N Sodium Thiosulfate VS

  • Potassium Iodide (KI) solution (1 in 5)

  • Hydrochloric Acid (HCl)

  • Chloroform

  • Starch Indicator TS

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh about 1.5 g of this compound, dissolve in a suitable solvent (e.g., glacial acetic acid), and dilute to a known volume in a volumetric flask.

  • Reaction: Pipette a known volume of the sample solution into an iodine flask. Add a precise volume of 0.1 N Bromine VS, followed by 5 mL of HCl. Immediately stopper the flask and shake repeatedly for 30 minutes. Allow it to stand for 15 minutes.

  • Iodine Liberation: Quickly add 5 mL of KI solution, taking care to prevent the escape of bromine vapor. Immediately stopper the flask and shake thoroughly.

  • Titration: Rinse the stopper and the neck of the flask with a small amount of water, allowing the washings to flow into the flask. Add 1 mL of chloroform and shake the mixture. Titrate the liberated iodine with 0.1 N Sodium Thiosulfate VS. As the endpoint is approached (the solution becomes a pale yellow), add 3 mL of Starch Indicator TS and continue titrating until the blue color is discharged.

  • Blank Determination: Perform a blank titration using the same quantities of reagents but omitting the sample.

  • Calculation: Calculate the percentage purity of this compound using the volumes of sodium thiosulfate used for the blank and the sample.

A Comparative Analysis: Titration vs. Chromatographic Methods

While titration is a robust method for determining the overall purity of this compound, it has limitations in terms of specificity. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer a more detailed picture of the sample's composition.

ParameterPotentiometric Titration (Bromination)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Redox reaction and stoichiometry.Differential partitioning between a mobile and stationary phase.Partitioning between a carrier gas and a stationary phase.
Specificity Moderate. May not distinguish between isomers and other reactive impurities.High. Can separate and quantify individual impurities.High. Excellent separation of volatile impurities.
Sensitivity Lower. Typically requires milligram quantities of sample.High. Can detect impurities at trace levels (ppm or ppb).Very high. Sensitive to volatile and semi-volatile compounds.
Quantification Absolute quantification based on stoichiometry.Relative quantification against a reference standard.Relative quantification against a reference standard.
Instrumentation Simple and inexpensive (burette, glassware).More complex and expensive instrumentation required.Requires specialized and costly equipment.
Sample Throughput Lower. Titrations are performed sequentially.Higher. Autosamplers allow for the analysis of multiple samples.Moderate to high, depending on the run time.
Method Development Relatively straightforward.Can be complex, requiring optimization of mobile phase, column, etc.Requires optimization of temperature programs and column selection.
Impurity Profiling Not possible. Provides a single value for total purity.Excellent. Provides a detailed impurity profile.Excellent for volatile impurities.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For the analysis of this compound, a reversed-phase HPLC method with UV detection is commonly employed. This method can effectively separate the main compound from its potential impurities, providing a detailed purity profile.

Typical HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

Gas Chromatography (GC)

GC is another powerful separation technique, particularly well-suited for volatile and semi-volatile compounds.[5] For the analysis of this compound, the compound may need to be derivatized to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) provides not only quantitative data but also structural information for the identification of unknown impurities.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Optimized to prevent degradation of the analyte.

  • Oven Temperature Program: A gradient to ensure good separation of all components.

  • Ionization: Electron Ionization (EI).

The Verdict: Choosing the Right Method for the Right Purpose

The choice between titration and chromatographic methods for the purity validation of this compound depends on the specific requirements of the analysis.

Method_Selection cluster_titration Titration cluster_chromatography Chromatography Titration Bromination Titration Titration_Pros Pros: - Accurate for total purity - Cost-effective - Simple instrumentation Titration->Titration_Pros Advantages Titration_Cons Cons: - Lacks specificity - Not suitable for impurity profiling - Lower sensitivity Titration->Titration_Cons Disadvantages HPLC HPLC Chrom_Pros Pros: - High specificity - Excellent for impurity profiling - High sensitivity HPLC->Chrom_Pros Chrom_Cons Cons: - Expensive instrumentation - More complex method development HPLC->Chrom_Cons GC GC-MS GC->Chrom_Pros GC->Chrom_Cons Decision Analytical Goal Total_Purity Routine QC for Total Purity Assay Decision->Total_Purity Assay of known high-purity material Impurity_Profile Impurity Profiling & Trace Analysis Decision->Impurity_Profile Method development, stability studies, unknown sample analysis Total_Purity->Titration Impurity_Profile->HPLC Impurity_Profile->GC

Decision tree for selecting an analytical method for this compound purity.

  • For routine quality control of a well-characterized manufacturing process where the impurity profile is known and controlled, titration can be a highly accurate and cost-effective method for determining the total purity.

  • For method development, validation, stability studies, and the analysis of samples from new or uncharacterized synthetic routes, HPLC and GC-MS are indispensable. Their ability to separate and identify individual impurities provides a comprehensive understanding of the sample's quality and is essential for regulatory submissions.

In a comprehensive quality control strategy, these methods are often used in a complementary fashion. Titration can be used for rapid and routine assay, while HPLC or GC-MS are employed for the initial validation of the manufacturing process and for periodic in-depth analysis to ensure the impurity profile remains consistent.

Conclusion

The validation of this compound purity is a critical aspect of ensuring the quality and safety of pharmaceutical products. While titration offers a classic, reliable, and cost-effective method for determining total purity, its lack of specificity is a significant limitation, especially when dealing with a synthesis that can produce isomeric and over-reacted byproducts. Chromatographic methods, such as HPLC and GC-MS, provide a far more detailed and specific analysis, enabling the separation and quantification of individual impurities. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, allows researchers and drug development professionals to make informed decisions and establish a robust analytical strategy that guarantees the quality of this vital chemical intermediate.

References

A Comparative Analysis of the Biological Activities of 3-Chloro-4-methoxyphenol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 3-Chloro-4-methoxyphenol and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the antioxidant, antimicrobial, and cytotoxic properties of these phenolic compounds, supported by experimental data and detailed protocols. Our aim is to offer a scientifically rigorous resource that not only presents data but also explains the rationale behind the experimental designs and the structure-activity relationships that govern the efficacy of these molecules.

Introduction: The Therapeutic Potential of Substituted Phenols

Phenolic compounds are a cornerstone of medicinal chemistry, widely recognized for their diverse biological activities. Their ability to scavenge free radicals, disrupt microbial membranes, and modulate cellular signaling pathways makes them attractive candidates for the development of new therapeutic agents.[1] this compound, a halogenated derivative of guaiacol, and its analogs represent a class of compounds with potential applications in areas ranging from antimicrobial preservation to cancer therapy.[2][3] The introduction of chloro and methoxy substituents onto the phenol ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.[4] This guide will explore these nuances through a comparative analysis of their performance in key biological assays.

Antioxidant Activity: Quenching the Fire of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Phenolic compounds are potent antioxidants primarily due to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals.[5][6]

The Chemistry of Radical Scavenging

The antioxidant efficacy of a phenol is largely dictated by the stability of the resulting phenoxyl radical. Electron-donating groups, such as methoxy groups, can stabilize this radical through resonance, thereby enhancing antioxidant activity. Conversely, electron-withdrawing groups like chlorine can have a more complex effect.[6] The position of these substituents is also critical in determining the antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of phenolic compounds using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical solution fades to a pale yellow, a change that can be quantified spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Step-by-Step Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

  • Preparation of Test Compounds: Prepare stock solutions of this compound and its analogs in methanol at a concentration of 1 mg/mL. From these, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound to triplicate wells.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Ascorbic acid or Butylated Hydroxytoluene (BHT) can be used as a positive control.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Comparative Antioxidant Performance
CompoundIC50 (µM)Reference
This compoundData Not Available-
4-Methoxyphenol> 2a[7]
Eugenol (4-allyl-2-methoxyphenol)Potent Activity[8]
2-tert-Butyl-4-methoxyphenol (BHA)10.4[9]

Note: Direct comparative data for this compound is limited in publicly available literature. The table presents data for structurally related compounds to provide context. The presence of the electron-donating methoxy group generally confers antioxidant activity, though the influence of the chloro-substituent requires specific experimental validation.

Antimicrobial Properties: A Defense Against Pathogens

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds, including chlorophenols, have long been used for their disinfectant and preservative properties.[10][11] Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.

Structure-Activity Relationship in Antimicrobial Phenols

The lipophilicity of phenolic compounds plays a crucial role in their antimicrobial activity, as it governs their ability to partition into the lipid-rich bacterial cell membrane. The presence of a halogen, such as chlorine, can increase lipophilicity and, consequently, antimicrobial potency.[3] However, high concentrations of certain chlorophenols can also be associated with toxicity.[3][11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid nutrient medium. The MIC is identified as the lowest concentration at which no turbidity (a sign of bacterial growth) is observed.

Step-by-Step Procedure:

  • Bacterial Strain Preparation: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium overnight at 37°C.[10]

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Prepare a stock solution of the phenolic compounds in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Comparative Antimicrobial Efficacy
CompoundTarget OrganismActivityReference
Chlorophenol DerivativesS. aureus, P. aeruginosaActive[10]
EugenolBacteria, Fungi, VirusesBroad Spectrum[8]
ThymolBacteria, FungiPotent[10]

Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery

Many phenolic compounds exhibit cytotoxic effects against various cancer cell lines, making them a subject of intense research in oncology.[8][12] Their mechanisms of action can be multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of key signaling pathways involved in cancer progression.[13]

Molecular Mechanisms of Phenol-Induced Cytotoxicity

The cytotoxic effects of phenolic compounds are often linked to their pro-oxidant activity at higher concentrations, leading to overwhelming oxidative stress within cancer cells and triggering apoptosis. Additionally, some phenols can interact with specific cellular targets, such as enzymes and receptors, to exert their anticancer effects. For instance, some methoxyphenol derivatives have been shown to induce apoptosis in breast cancer cells.[8][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Comparative Cytotoxicity
CompoundCell LineIC50 (µM)Reference
5-(3-chloro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (analog)HT-29, A-549Nanomolar range[14]
4-Allyl-2-methoxyphenyl propionate (Eugenol derivative)MCF-70.400 µg/mL[12]
2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)MDA-MB-231, MDA-MB-468, MCF7Significant activity[13]

Note: While direct cytotoxicity data for this compound is scarce, analogs incorporating the 3-chloro-4-methoxyphenyl moiety have demonstrated potent anticancer activity.[14] This suggests that this compound itself could be a valuable scaffold for the development of novel cytotoxic agents.

Visualizing the Concepts: Workflows and Pathways

To better illustrate the experimental and biological concepts discussed, the following diagrams are provided.

G cluster_antioxidant Antioxidant Activity Workflow (DPPH Assay) A Prepare DPPH Solution C Mix DPPH and Compound A->C B Prepare Test Compound Dilutions B->C D Incubate (30 min, dark) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for DPPH Radical Scavenging Assay.

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Phenol Phenolic Antioxidant (e.g., this compound) ROS->Phenol H• donation NeutralizedROS Neutralized ROS ROS->NeutralizedROS StableRadical Stable Phenoxyl Radical Phenol->StableRadical Phenol->NeutralizedROS

Caption: Mechanism of Phenolic Antioxidant Action.

Conclusion and Future Directions

This guide has provided a comparative overview of the potential biological activities of this compound and its analogs. While direct experimental data for the parent compound is limited in some areas, the analysis of its structural relatives strongly suggests a promising profile for antioxidant, antimicrobial, and cytotoxic activities. The presence of both a chloro and a methoxy group on the phenolic ring creates a unique electronic and steric environment that warrants further in-depth investigation.

Future research should focus on the systematic evaluation of this compound in a battery of biological assays to establish its specific activity profile and to elucidate its mechanisms of action. Synthesis and screening of a focused library of analogs with variations in the position and nature of the substituents will be crucial for optimizing its therapeutic potential. Such studies will undoubtedly contribute to the development of novel and effective agents for a range of biomedical applications.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-4-methoxyphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a paramount yet often complex responsibility. This guide focuses on 3-Chloro-4-methoxyphenol, a halogenated phenol derivative, offering a detailed protocol for its safe disposal, grounded in scientific principles and regulatory compliance. Our aim is to build a foundation of trust with our customers by providing essential safety information that extends beyond the product itself.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent hazards is crucial. This compound (C₇H₇ClO₂) is a solid crystalline substance.[1] While specific toxicity data for this compound is limited, its classification as a chlorinated phenol necessitates a cautious approach. Halogenated organic compounds are of particular environmental concern due to their potential for persistence and the formation of toxic byproducts if not disposed of correctly.[2]

Inferred Toxicological Profile:

Based on data for similar compounds such as 4-methoxyphenol and other chlorophenols, it can be inferred that this compound is likely to be harmful if swallowed, in contact with skin, or inhaled.[3] It may cause skin and eye irritation. The aquatic toxicity of chlorophenols is a significant concern, as they can be harmful to aquatic life.[4]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorophenols are often classified as hazardous. While this compound is not specifically listed by name, it would likely fall under the following EPA hazardous waste codes due to its chemical class:

  • F027: Discarded unused formulations containing tri-, tetra-, or pentachlorophenol or discarded unused formulations containing compounds derived from these chlorophenols.[5][6]

  • As a characteristic hazardous waste: If it exhibits characteristics of toxicity (D004-D043), ignitability, corrosivity, or reactivity.[7]

It is the responsibility of the waste generator to make a definitive hazardous waste determination.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE based on the potential routes of exposure.

Body Part Recommended PPE Rationale
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminate gloves). Double gloving is recommended.To prevent dermal absorption, which is a significant route of exposure for phenols.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect against eye irritation or serious eye damage from splashes or dust.
Body A lab coat, buttoned completely. For larger quantities or potential for significant exposure, a chemically resistant apron or suit is advised.To prevent contamination of personal clothing and skin.
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood. If airborne dust is generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.To prevent inhalation of dust or vapors, which can be harmful.

Spill Management: A Calm and Methodical Approach

In the event of a spill, a swift and organized response is critical to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area. Wipe the area with a cloth dampened with a mild detergent and water solution.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbent pads, gloves, and wipes, must be placed in a sealed and properly labeled hazardous waste container for disposal.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures: Ensuring Compliance and Safety

The preferred and most environmentally sound method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.

Caption: Decision tree for the disposal of this compound.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[8]

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.

  • High-Temperature Incineration:

    • The primary disposal method for halogenated organic compounds is high-temperature incineration.[3]

    • Incineration should be carried out in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HCl) formed during combustion.

    • For wastes containing more than 1% halogenated organic substances, a minimum incineration temperature of 1100°C is often required to ensure complete destruction and prevent the formation of dioxins and furans.

  • Alternative Disposal Methods: Advanced Oxidation Processes (AOPs):

    • For dilute aqueous solutions, Advanced Oxidation Processes (AOPs) may be a viable treatment option. These processes utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants.

    • Examples of AOPs include UV/H₂O₂, Fenton, and photocatalysis.[9]

    • The feasibility of AOPs for this compound would require specific treatability studies and should be conducted in accordance with institutional and regulatory guidelines.

Landfill Prohibition:

Direct landfilling of halogenated organic compounds is generally prohibited due to their potential to leach into groundwater and persist in the environment.[2][10]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the guidelines outlined in this document, researchers can confidently manage this chemical waste stream, ensuring compliance with regulations and upholding the principles of responsible scientific practice.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. 3-Chloro-4-methoxyphenol is one such compound, a valuable intermediate in various synthetic pathways. However, its utility is matched by the imperative for meticulous safety protocols. As a chlorinated phenolic compound, it warrants a comprehensive approach to personal protection, grounded in a thorough understanding of its potential hazards.

This guide provides an in-depth, procedural framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions that ensure your well-being and the integrity of your research.

Hazard Profile and Risk Assessment: The 'Why' Behind the Precaution

While specific toxicological data for this compound is not extensively documented, its chemical class—chlorinated phenols—provides a clear and authoritative basis for risk assessment. Structurally similar compounds consistently demonstrate a distinct hazard profile that we must assume applies here.

  • Skin and Eye Irritation: The primary, immediate risks are irritation to the skin and serious damage to the eyes.[1][2] Phenolic compounds can be corrosive, and contact can lead to chemical burns.

  • Respiratory Irritation: If the solid material is handled in a way that generates dust, or if it is used in a volatile solvent, inhalation may cause respiratory irritation.[1][2]

  • Systemic Toxicity: A critical, and often underestimated, risk associated with phenols is their ability to be absorbed through the skin, potentially leading to systemic toxicity.[3][4] Therefore, preventing skin contact is not just about avoiding a localized rash; it's about protecting your entire system.

Your first step before any procedure is a dynamic risk assessment. This involves evaluating the quantity of the material, the physical form you are using (solid vs. solution), and the specific procedure being performed (e.g., weighing, dissolution, reaction quenching).

Core Protective Equipment: Your Barrier Against Exposure

Based on the hazard profile, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not static; it must be adapted to the specific risks of the task at hand.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and airborne particles.

  • Minimum Requirement: At all times when handling this chemical in any form, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Elevated Risk (Splash Hazard): For tasks involving solutions, such as transfers or reaction workups, you must upgrade to chemical splash goggles. Goggles provide a seal around the eyes, offering superior protection against splashes from all angles.[5]

  • High Risk (Concentrated Solutions/Large Quantities): When working with larger volumes (>100 mL) or when there is a significant risk of splashing, a full face shield worn over chemical splash goggles is required. The face shield protects the entire face from direct contact.

Skin and Body Protection

Preventing dermal absorption is a primary safety objective.

  • Gloves: Standard nitrile gloves provide adequate protection against incidental splashes.[5] However, for prolonged handling or in situations with a higher risk of direct contact, double-gloving is a prudent measure. If working with solutions, consult a glove compatibility chart to ensure the glove material is resistant to the solvent being used. Always inspect gloves for tears or pinholes before use and remove them promptly and properly after handling the chemical.

  • Laboratory Coat: A clean, buttoned, flame-resistant laboratory coat is mandatory. This protects your skin and personal clothing from minor spills and contamination.

  • Enhanced Protection: For tasks with a high splash potential, such as when handling larger quantities or during vigorous mixing, supplement your lab coat with a chemical-resistant apron made of a material like PVC.[6]

Respiratory Protection

Engineering controls are the first line of defense against respiratory exposure.

  • Primary Control: All work with this compound, especially the weighing of the solid powder, must be conducted inside a certified chemical fume hood.[6] This is the most effective way to control airborne contaminants.

  • When Respirators are Necessary: In the rare event of a fume hood failure, a significant spill outside of the hood, or when weighing large quantities of powder where dust generation is unavoidable, respiratory protection is required. The minimum NIOSH-approved protection would be an air-purifying respirator with combination organic vapor/P100 (high-efficiency particulate) cartridges.[7] A proper fit test and training are mandatory before using any respirator.[8]

PPE Selection Protocol: A Task-Based Approach

The following diagram and table provide a clear, logical pathway for selecting the appropriate level of PPE based on your specific operational context.

PPE_Selection_Workflow Workflow for PPE Selection cluster_assessment 1. Task Assessment cluster_conditions 2. Assess Conditions cluster_ppe 3. Determine PPE Level start Begin Task Assessment weighing Weighing Solid start->weighing solution Preparing/Handling Solution start->solution cleanup Spill Cleanup start->cleanup aerosol Aerosol/Dust Potential? weighing->aerosol scale Scale of Work? solution->scale level_d Level D: Max Containment - Level C PPE - Air-Purifying Respirator cleanup->level_d Immediate Action level_b Level B: Standard PPE - Safety Glasses - Lab Coat - Nitrile Gloves scale->level_b < 1g / < 50mL level_c Level C: Enhanced PPE - Goggles + Face Shield - Chem-Resistant Apron - Double Gloves scale->level_c > 1g / > 50mL ventilation Adequate Ventilation? (Fume Hood) ventilation->scale Yes ventilation->level_d No (Hood Failure) aerosol->ventilation Yes aerosol->level_d No (High Dust)

Caption: Decision workflow for selecting appropriate PPE.

Table 1: PPE Requirements for Common Laboratory Tasks

TaskScaleRequired Engineering ControlEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid < 10 gChemical Fume HoodSafety Glasses (Side Shields)Lab Coat, Nitrile GlovesNot Required
Weighing Solid > 10 gChemical Fume HoodChemical Splash GogglesLab Coat, Double Nitrile GlovesRecommended (N95)
Solution Prep/Transfer < 100 mLChemical Fume HoodChemical Splash GogglesLab Coat, Nitrile GlovesNot Required
Solution Prep/Transfer > 100 mLChemical Fume HoodGoggles & Face ShieldLab Coat, Chem-Resistant Apron, Double GlovesNot Required
Reaction Workup Any ScaleChemical Fume HoodGoggles & Face ShieldLab Coat, Chem-Resistant Apron, Double GlovesNot Required
Spill Cleanup Any ScaleEvacuate & Ventilate AreaGoggles & Face ShieldChemical Resistant Gown/Suit, Double GlovesRequired (Air-Purifying Respirator)

Operational Plan: Donning, Doffing, and Disposal

Cross-contamination is a significant risk that occurs when removing PPE. Adherence to a strict sequence is crucial.

Step-by-Step Donning (Putting On) Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Apron: Put on your lab coat and any additional chemical-resistant apron.

  • Respirator (if required): Perform a seal check according to your training.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Don your gloves. If double-gloving, don the inner pair first, then the outer pair, ensuring the outer glove cuff goes over the sleeve of your lab coat.

Step-by-Step Doffing (Taking Off) Protocol

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair.

  • Gown/Apron: Unfasten and remove your lab coat or apron by rolling it away from your body to contain the contaminated outer surface.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outside.

  • Respirator (if used): Remove from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately.

Disposal Plan

All PPE that has been in contact with this compound must be treated as hazardous waste.

  • Collection: Immediately place all used disposable PPE (gloves, aprons) into a designated, clearly labeled hazardous waste container.[9] This container should be a sealable bag or bin.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and a description of its contents (e.g., "PPE contaminated with this compound").[9]

  • Storage and Disposal: Keep the hazardous waste container sealed when not in use.[9] Follow your institution's specific procedures for the final disposal of chemical waste, which typically involves collection by an environmental health and safety department. Do not mix this waste with regular trash or other waste streams.[9]

Emergency Response: Immediate Actions

In the event of an exposure, time is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Your safety, and the safety of your colleagues, is paramount. By integrating this expert-level understanding of PPE and procedural discipline into your daily workflow, you build a culture of safety that enables scientific advancement without compromise.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methoxyphenol
Reactant of Route 2
3-Chloro-4-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.